Phenytoin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Record name | PHENYTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | phenytoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phenytoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020541 | |
| Record name | 5,5-Diphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid | |
| Record name | PHENYTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L | |
| Record name | SID11532994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENYTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles (alcohol), White powder | |
CAS No. |
57-41-0, 630-93-3 | |
| Record name | PHENYTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenytoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenytoin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenytoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Diphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenytoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenytoin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6158TKW0C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C | |
| Record name | PHENYTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Phenytoin
For Researchers, Scientists, and Drug Development Professionals
Phenytoin, a cornerstone in the management of epilepsy for decades, is primarily recognized for its role as a voltage-gated sodium channel blocker. However, a growing body of evidence reveals a more complex pharmacological profile, with the drug interacting with a variety of molecular targets beyond its principal mechanism of action. This in-depth technical guide explores these non-sodium channel targets, providing a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. Understanding these alternative mechanisms is crucial for elucidating the full therapeutic and adverse effect profile of this compound and for the development of novel antiepileptic and neuroprotective agents.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with its non-sodium channel molecular targets. These values provide a comparative look at the drug's affinity and potency across different biological systems.
| Target | Parameter | Value | Species/System | Reference |
| GABA-A Receptor (α1β2γ2) | EC50 (Potentiation of GABA-induced Cl⁻ currents) | 19.6 nM | Cultured Rat Cortical Neurons | [1] |
| CD38 (ADP-ribosyl cyclase) | IC50 (Inhibition of cyclase activity) | 8.1 µM | Embryonic Mouse Hippocampal Cells | [2][3][4] |
| Cardiac Ryanodine Receptor 2 (RyR2) | IC50 (Inhibition of channel activity) | 10 - 20 µM | Sheep and Failing Human Hearts | [2][5] |
| Glutamate Transporter | Ki (Competitive inhibition of transport) | 66 ± 10 µM | Rat Brain Synaptosomes | [6] |
| GABA Transporter | Ki (Competitive inhibition of transport) | 185 ± 65 µM | Rat Brain Synaptosomes | [6] |
| Voltage-gated Calcium Channels | Inhibition of [³H]nitrendipine binding | 30 - 300 µM | Rat Brain Membranes | [7] |
Key Molecular Targets and Signaling Pathways
This compound's influence extends to several critical cellular components and signaling cascades. The following sections detail these interactions, accompanied by diagrams to visualize the complex biological processes.
Modulation of GABAergic Neurotransmission
This compound potentiates GABA-A receptor function, enhancing inhibitory neurotransmission. This effect is specific to certain subunit compositions of the receptor.[1]
Inhibition of CD38 and Calcium Signaling
This compound competitively inhibits the enzymatic activity of CD38, an enzyme that metabolizes NAD+ to produce cyclic ADP-ribose (cADPR), a second messenger involved in intracellular calcium release.[2][3][4] By inhibiting CD38, this compound reduces cADPR levels, leading to decreased calcium release from intracellular stores.
Modulation of Intracellular Calcium Release via Ryanodine Receptors
This compound directly inhibits the cardiac ryanodine receptor 2 (RyR2), a key channel responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes.[2][5] This action may contribute to its antiarrhythmic effects.
Impact on Neurotransmitter Transport
This compound competitively inhibits the uptake of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA in synaptosomes.[6] This dual action could modulate the overall balance of synaptic transmission.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's non-sodium channel interactions.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol is adapted from studies investigating the potentiation of GABA-A receptor currents by this compound in cultured neurons or HEK293 cells expressing specific receptor subunits.
Cell Preparation:
-
Culture primary cortical neurons or HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Plate cells on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine for neurons).
-
Use cells for recording 24-48 hours after plating or transfection.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect.
-
Record the resulting chloride currents using an appropriate amplifier and data acquisition software.
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration.
-
Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the EC50.
Fluorometric Assay for CD38 ADP-Ribosyl Cyclase Inhibition
This protocol is based on methods used to determine the inhibitory effect of this compound on the cyclase activity of CD38.[4]
Reagents and Materials:
-
Recombinant human CD38 enzyme.
-
Nicotinamide guanine dinucleotide (NGD+) as the substrate.
-
CD38 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorometric plate reader with excitation/emission wavelengths of approximately 300/410 nm.
Assay Procedure:
-
Prepare serial dilutions of this compound in the CD38 Assay Buffer.
-
In the wells of the 96-well plate, add the diluted this compound solutions. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add the recombinant CD38 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the NGD+ substrate to all wells.
-
Immediately place the plate in the fluorometric plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence in kinetic mode for 30-60 minutes.
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each this compound concentration.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value.
Single-Channel Recording of Cardiac Ryanodine Receptor 2 (RyR2)
This protocol is adapted from studies investigating the direct effect of this compound on the activity of single RyR2 channels incorporated into artificial lipid bilayers.[5][8]
Materials and Preparations:
-
Sarcoplasmic reticulum (SR) vesicles enriched in RyR2 isolated from cardiac tissue.
-
Artificial lipid bilayer setup with two chambers (cis and trans).
-
Lipid solution (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine in n-decane).
-
Recording solutions (cis and trans) containing appropriate ions (e.g., CsCl or KCl) and buffered to a physiological pH.
-
This compound stock solution.
-
Single-channel recording amplifier and data acquisition system.
Procedure:
-
Form a planar lipid bilayer across a small aperture separating the cis and trans chambers.
-
Fuse the RyR2-containing SR vesicles to the lipid bilayer.
-
Establish a voltage clamp across the bilayer.
-
Record baseline single-channel activity in the absence of this compound. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
Perfuse the cis chamber with solutions containing increasing concentrations of this compound.
-
Record single-channel currents at each this compound concentration.
Data Analysis:
-
Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.
-
Plot the change in these parameters as a function of this compound concentration.
-
Determine the IC50 for the inhibition of RyR2 channel activity.
Synaptosome Preparation and Neurotransmitter Uptake Assay
This protocol is based on methods used to assess the effect of this compound on the uptake of radiolabeled neurotransmitters into synaptosomes.[6][9][10][11][12][13]
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer.
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.
-
Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA).
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).
-
Calculate the percentage inhibition of uptake for each this compound concentration.
-
Perform kinetic analysis (e.g., Dixon plot) to determine the inhibition constant (Ki).
Conclusion
The pharmacological actions of this compound are not limited to its well-established effects on voltage-gated sodium channels. Its interactions with GABA-A receptors, CD38, ryanodine receptors, and neurotransmitter transporters, as detailed in this guide, highlight a multifaceted mechanism of action. A thorough understanding of these off-target effects is paramount for a complete appreciation of this compound's therapeutic efficacy and its potential for adverse events. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore these non-canonical pathways and to inform the design of future neurotherapeutic agents with improved specificity and safety profiles. Further investigation into these and other potential molecular targets will continue to refine our understanding of this enduring antiepileptic drug.
References
- 1. CD38 (Hydrolase) Inhibitor Screening Kit (ab308270) is not available | Abcam [abcam.com]
- 2. New mechanisms of this compound in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dromicsedu.com [dromicsedu.com]
- 6. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
Phenytoin's Impact on Neuronal Membrane Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenytoin, a cornerstone in the management of epilepsy, exerts its primary therapeutic effect by stabilizing neuronal membranes and suppressing the high-frequency, repetitive firing of action potentials that underlies seizure activity.[1][2][3] This in-depth technical guide delineates the core mechanisms of this compound's action, focusing on its interaction with voltage-gated ion channels and its broader effects on synaptic transmission. We provide a comprehensive overview of the quantitative data derived from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal mechanism of action for this compound is the selective, voltage-dependent, and use-dependent blockade of voltage-gated sodium channels (VGSCs).[2][4] this compound preferentially binds to the inactivated state of these channels, a conformation they enter after opening and allowing sodium influx during an action potential.[1][4] By stabilizing the inactivated state, this compound prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials at a high frequency.[4] This selective inhibition of high-frequency neuronal discharges allows this compound to quell seizure activity while preserving normal, lower-frequency brain activity.[2]
State-Dependent Binding and Kinetics
This compound's interaction with VGSCs is characterized by its state-dependent binding. It has a low affinity for channels in the resting state but a much higher affinity for channels in the open or, most significantly, the inactivated state.[5][6] This property is crucial for its therapeutic window, as it primarily targets the hyperexcitable neurons characteristic of an epileptic focus. The binding of this compound to the inactivated channel is a slow process, which may contribute to its ability to disrupt epileptic discharges with minimal impact on normal firing patterns.[5]
Quantitative Effects on Sodium Channel Function
The following table summarizes the quantitative data on this compound's effects on voltage-gated sodium channels from various experimental models.
| Parameter | Value | Experimental Model | Reference |
| IC50 for Na+ Current Inhibition | 16.8 µM | Cultured embryonic cortical neurons | [7] |
| IC50 for Na+ Current Inhibition | 72.6 ± 22.5 µM | Rat hippocampal CA1 pyramidal neurons | [8] |
| Kd for Inactivated Channel Binding | ~7 µM | Rat hippocampal neurons | [5] |
| Effect on Persistent Na+ Current (INaP) | Shifted voltage-dependence of inactivation to more negative potentials | Rat sensorimotor cortical slices | [9] |
Secondary Mechanisms and Broader Effects
While the modulation of VGSCs is the primary mechanism, this compound also influences other aspects of neuronal function that contribute to membrane stabilization.
Modulation of Calcium Channels
This compound has been shown to inhibit voltage-gated calcium channels, which play a role in neurotransmitter release and neuronal excitability.[4][10] This effect, however, is generally considered a secondary action.[4] Studies have demonstrated that this compound can inhibit T-type calcium currents, although this often requires concentrations near the upper end of the therapeutic range.[11] At concentrations of 0.08 mM and higher, this compound has been shown to inhibit stimulated calcium influx in synaptosomes by 7-58%.[12]
Effects on Neurotransmitter Systems
This compound can modulate both excitatory and inhibitory neurotransmission. It has been observed to reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[13] This dual action shifts the balance in cortical networks towards inhibition, which is a significant factor in its anticonvulsant properties.[13]
-
Glutamatergic Transmission: this compound can reduce excitatory synaptic transmission.[14][15] It has been shown to inhibit non-NMDA glutamate receptors, with a higher potency for CI-AMPARs (IC50 = 30 ± 4 µM) compared to CP-AMPARs (IC50 = 250 ± 60 µM).[16][17] However, its effect on NMDA receptor-mediated events is not considered a significant part of its anticonvulsant activity.[18]
-
GABAergic Transmission: this compound has been reported to enhance the inhibitory effects of gamma-aminobutyric acid (GABA).[1] Some studies suggest it can increase the frequency of GABA-mediated inhibitory postsynaptic currents.[13]
The following table summarizes the quantitative data on this compound's effects on various neuronal parameters beyond its primary action on sodium channels.
| Parameter | Effect | Concentration | Experimental Model | Reference |
| Stimulated Ca2+ Influx | 7-58% inhibition | ≥ 0.08 mM | Synaptosomes | [12] |
| CI-AMPAR Inhibition (IC50) | 30 ± 4 µM | - | - | [16][17] |
| CP-AMPAR Inhibition (IC50) | 250 ± 60 µM | - | - | [16][17] |
| Background Inhibition (Ibg) | Increased | 20 µM | - | [19] |
| Background Excitation (Ebg) | Decreased | 20 µM | - | [19] |
| Repetitive Firing | Depressed in a dose-dependent manner | 3-300 µM | Striatal spiny neurons | [20] |
| Corticostriatal EPSPs | Reduced amplitude | 3-300 µM | Striatal spiny neurons | [20] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms of action of this compound.
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
Caption: this compound's modulatory effects on synaptic transmission.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effects on neuronal membranes.
Electrophysiological Recordings in Brain Slices
-
Objective: To measure the effects of this compound on neuronal excitability, synaptic transmission, and action potential firing.
-
Preparation:
-
Rodents (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal or cortical slices (300-450 µm thick) are prepared using a vibratome.[21]
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
Whole-Cell Patch-Clamp: This technique allows for the recording of currents through individual ion channels or the entire cell. Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the neuronal membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior. This configuration is used to measure voltage-gated sodium and calcium currents, as well as postsynaptic currents.
-
Field Potential Recordings: An electrode is placed in the extracellular space to record the summed electrical activity of a population of neurons.[21] This is often used to measure excitatory postsynaptic potentials (EPSPs).
-
-
Drug Application: this compound is typically dissolved in a stock solution and then diluted to the final desired concentration in the aCSF. The drug-containing solution is then perfused over the brain slice.[21]
-
Data Analysis: Changes in firing frequency, action potential characteristics, ion channel currents, and synaptic potential amplitudes are measured and compared between control and this compound-treated conditions. Dose-response curves can be generated to determine IC50 values.[20]
Caption: Workflow for whole-cell patch-clamp experiments.
Synaptosome Preparation and Neurotransmitter Release Assays
-
Objective: To investigate the effects of this compound on presynaptic mechanisms, such as neurotransmitter uptake and release.
-
Preparation:
-
Brain tissue (e.g., cerebral cortex) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.
-
-
Neurotransmitter Uptake Assay:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA or [14C]glutamate) in the presence or absence of this compound.
-
The uptake is terminated by rapid filtration, and the amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.
-
-
Neurotransmitter Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.
-
The synaptosomes are then stimulated with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of this compound.
-
The amount of radioactivity released into the supernatant is measured to determine the effect of this compound on neurotransmitter release.
-
Conclusion
This compound's primary mechanism of stabilizing neuronal membranes through the voltage- and use-dependent blockade of sodium channels is well-established.[1][2][3] This targeted action on hyperexcitable neurons allows for the effective control of seizures with a manageable side-effect profile.[2] Furthermore, its secondary effects on calcium channels and the balance of excitatory and inhibitory neurotransmission contribute to its overall anticonvulsant efficacy.[10][13] The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiepileptic drugs with improved therapeutic profiles. A thorough understanding of these mechanisms and methodologies is crucial for professionals in the fields of neuroscience research and drug development.
References
- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Slow binding of this compound to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on this compound [frontiersin.org]
- 17. Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An in vitro electrophysiological study on the effects of this compound, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – this compound and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Phenytoin's Role in Modulating Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenytoin is a cornerstone anticonvulsant medication that has been in clinical use for decades. Its primary mechanism of action involves the modulation of neuronal excitability, fundamentally altering the release of key neurotransmitters. This technical guide provides an in-depth examination of this compound's molecular interactions, focusing on its effects on voltage-gated ion channels and the subsequent impact on glutamate and GABA release. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
This compound, a hydantoin derivative, was first approved for the treatment of epilepsy in 1939.[1] Its enduring clinical relevance stems from its efficacy in managing generalized tonic-clonic seizures and complex partial seizures without causing significant sedation.[1][2] The therapeutic action of this compound is rooted in its ability to stabilize neuronal membranes against the high-frequency, repetitive firing that characterizes seizure activity.[3][4] This is achieved through a complex interplay with voltage-gated ion channels, which in turn modulates synaptic transmission. Understanding this modulatory role is critical for elucidating its anticonvulsant properties and exploring its potential in other neurological disorders. This guide delves into the core mechanisms by which this compound influences the release of the brain's primary excitatory and inhibitory neurotransmitters, glutamate and γ-aminobutyric acid (GABA).
Core Mechanism of Action: Modulation of Voltage-Gated Ion Channels
This compound's primary influence on neurotransmitter release is not through direct interaction with neurotransmitter receptors, but rather as a consequence of its effect on the ion channels that govern presynaptic depolarization and vesicle fusion.
Voltage-Gated Sodium Channels (VGSCs)
The principal molecular target of this compound is the voltage-gated sodium channel.[3][5] this compound exhibits a use-dependent and voltage-dependent blockade of VGSCs.[4][6] It selectively binds to the inactivated state of the channel, prolonging its refractory period and preventing its rapid return to the active state.[3][5] This action effectively filters out sustained, high-frequency neuronal discharges, which are characteristic of seizures, while having minimal impact on normal, lower-frequency neuronal firing.[4] Some studies suggest that this compound's primary effect is to accelerate transitions to the slow inactivated state of the channel, rather than the fast inactivated state.[7][8][9] This stabilization of the inactive state reduces the influx of sodium ions necessary for propagating action potentials, thereby decreasing presynaptic depolarization and subsequent neurotransmitter release.[10]
Voltage-Gated Calcium Channels (VGCCs)
In addition to its well-established effects on VGSCs, this compound also modulates voltage-gated calcium channels, which are critical for the calcium-dependent exocytosis of synaptic vesicles.[10][11] Studies have shown that this compound can directly block certain types of VGCCs.[12][13] It has been demonstrated to suppress low-threshold, transient (Type I) calcium currents at therapeutic concentrations without affecting high-threshold, sustained (Type II) currents.[14] However, other research indicates that at higher, yet still therapeutically relevant, concentrations, this compound can inhibit high-voltage-activated (HVA) Ca2+ currents in human hippocampal granule cells.[15] This blockade of calcium influx provides a direct mechanism for inhibiting the release of neurotransmitters from the presynaptic terminal.[10]
Modulation of Neurotransmitter Release
The modulation of ion channels by this compound creates a profound downstream effect on the synaptic release of both excitatory and inhibitory neurotransmitters.
Inhibition of Glutamate Release
This compound consistently demonstrates an inhibitory effect on the release of glutamate, the brain's primary excitatory neurotransmitter.[10][16] This action is a key component of its anticonvulsant profile. By limiting the propagation of action potentials (via VGSC blockade) and directly reducing presynaptic calcium entry (via VGCC blockade), this compound decreases the calcium-dependent release of glutamate.[10] Electrophysiological studies have confirmed that this compound reduces the frequency of spontaneous excitatory postsynaptic currents (EPSCs) without altering their amplitude, rise time, or decay time, indicating a presynaptic site of action.[17] Furthermore, in animal models of seizure, this compound attenuates the immediate post-ictal surge in glutamate levels.[16]
Reciprocal Modulation of GABA Release
The effect of this compound on GABA, the main inhibitory neurotransmitter, is more complex and appears to be context-dependent. Some studies report that this compound enhances inhibition by increasing the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs).[17][18] This increased GABAergic tone would complement the reduction in glutamatergic excitation, shifting the overall network balance toward inhibition and contributing to its anticonvulsant effect.[17] Conversely, other studies using synaptosome preparations have reported that this compound can reduce both potassium-evoked and veratridine-evoked GABA release from both rat and human neocortical tissue.[19] Another report using in vivo microdialysis showed that sodium valproate, but not this compound, enhanced GABA release post-seizure.[16] At high concentrations, this compound may also indirectly promote GABAergic transmission by inducing the proliferation of GABA receptors.[2] This reciprocal and complex modulation suggests that this compound's effect on GABAergic systems may vary by brain region, neuronal state, and experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's pharmacological concentrations and its effects on ion channels and neurotransmitter systems.
Table 1: Pharmacological and Therapeutic Concentrations of this compound
| Parameter | Concentration | Species/System | Reference |
|---|---|---|---|
| Therapeutic Serum Level | 10 - 20 µg/mL (40 - 80 µM) | Human | [20] |
| Therapeutic Saliva Level | 1.10 ± 0.79 mg/L | Human | [21] |
| Neurotoxicity Onset | > 20 µg/mL | Human | [1] |
| Lethargy/Confusion | 40 - 50 µg/mL | Human |[1] |
Table 2: this compound's Effect on Voltage-Gated Calcium Channels
| Channel Type / Assay | Effect | Concentration (IC50 / Effective) | System | Reference |
|---|---|---|---|---|
| High-Voltage-Activated (HVA) | Inhibition | IC50 = 89 µM | Human Hippocampal Granule Cells | [15] |
| High-Voltage-Activated (HVA) | Max Inhibition of 35% | 80 µM | Human Hippocampal Granule Cells | [15] |
| Low-Threshold (Type I) | Suppression | 3 - 100 µM | N1E-115 Neuroblastoma Cells | [14] |
| [3H]nitrendipine Binding | Inhibition | 30 - 300 µM | Rat Brain Membranes |[13] |
Table 3: this compound's Effect on Neurotransmitter Transport
| Transporter | Effect | Ki Value | System | Reference |
|---|---|---|---|---|
| Glutamate (High Affinity) | Competitive Inhibition | 66 ± 10 µM | Rat Synaptosomes | [22] |
| GABA (High Affinity) | Competitive Inhibition | 185 ± 65 µM | Rat Synaptosomes |[22] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate this compound's effects on neurotransmitter release.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on methodologies used to measure seizure-related changes in hippocampal amino acid release.[16]
-
Animal Preparation: Adult male Wistar rats are anesthetized (e.g., with chloral hydrate).
-
Probe Implantation: A microdialysis probe (e.g., 2 mm membrane length) is stereotaxically implanted into the target brain region, such as the ventral hippocampus.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Basal Sample Collection: After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 5-20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration & Seizure Induction: this compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally. Seizures are induced, for example, via maximal electroshock stimulation.
-
Post-Ictal Sample Collection: Dialysate collection continues throughout the post-ictal period.
-
Analysis: The concentrations of glutamate and GABA in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Data Expression: Results are expressed as a percentage change from the mean basal concentration.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol is representative of methods used to record postsynaptic currents in brain slices.[17]
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or horizontal slices (e.g., 300-400 µm thick) of the region of interest (e.g., entorhinal cortex) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber on an upright microscope stage and continuously perfused with oxygenated aCSF. Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp: Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes filled with an internal solution (e.g., containing Cs-gluconate).
-
Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) are recorded. To isolate sEPSCs, a GABAA receptor antagonist (e.g., bicuculline) is added to the aCSF. To isolate sIPSCs, AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and AP5) are added.
-
This compound Application: After a stable baseline recording is obtained, this compound is bath-applied at the desired concentration.
-
Analysis: The frequency, amplitude, and kinetics of sEPSCs or sIPSCs before and after this compound application are analyzed using appropriate software (e.g., Clampfit, Mini Analysis).
Ex Vivo Synaptosome Preparation and Neurotransmitter Release Assay
This protocol is based on methods for studying neurotransmitter release from isolated nerve terminals.[19]
-
Tissue Homogenization: Neocortical tissue from rats or humans is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and debris, and the resulting supernatant is spun at a higher speed to pellet the crude synaptosomal fraction (P2).
-
Synaptosome Purification: The P2 pellet is resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to purify the synaptosomes.
-
Pre-incubation and Loading: The purified synaptosomes are pre-incubated in a physiological buffer and loaded with a radiolabeled neurotransmitter (e.g., [3H]-GABA).
-
Release Assay: The loaded synaptosomes are layered onto a filter and perfused with buffer. After washing to remove excess radiolabel, basal release is measured.
-
Depolarization: Neurotransmitter release is evoked by perfusing the synaptosomes with a high-potassium buffer or a buffer containing a Na+ channel activator like veratridine, in the presence or absence of this compound.
-
Quantification: The radioactivity in the collected perfusate fractions is measured by liquid scintillation counting.
-
Data Analysis: Evoked release is calculated by subtracting the basal release from the total release during the depolarization period.
Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental approaches discussed.
Caption: this compound's primary mechanism involves blocking Na+ and Ca2+ channels.
Caption: Logical flow of this compound's use-dependent block of high-frequency firing.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 4. This compound: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 9. Modulation-of-Sodium-Conductance-by-Phenytoin-in-Rat-Hippocampal-CA1-Cells-is-Mediated-through-Slow-Inactivation-Processes [aesnet.org]
- 10. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Effects of this compound, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effects of this compound and sodium valproate on seizure-induced changes in gamma-aminobutyric acid and glutamate release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of antiepileptic drugs on GABA release from rat and human neocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 21. This compound concentration in people with epilepsy: a comparative study in serum and saliva [pharmacia.pensoft.net]
- 22. The effect of this compound on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Groundbreaking Anticonvulsant: A Historical and Technical Guide to the Discovery and Development of Phenytoin
For decades, epilepsy treatment was largely limited to sedatives with significant side effects. The discovery of Phenytoin marked a paradigm shift, introducing a non-sedating anticonvulsant and revolutionizing the approach to epilepsy therapy. This technical guide delves into the historical milestones, key experimental data, and scientific underpinnings of this compound's journey from a forgotten chemical compound to a cornerstone of neurology.
From Chemical Synthesis to a Landmark Discovery: A Chronological Overview
This compound's story begins in 1908 with its initial synthesis by German chemist Heinrich Biltz at the University of Kiel.[1] Biltz, an inorganic chemist, created 5,5-diphenylhydantoin, later named this compound, as a derivative of barbiturates.[2][3] However, the compound showed no significant hypnotic (sleep-inducing) effects and was consequently shelved and largely forgotten for over two decades.[2]
The narrative resumes in the 1930s at the Boston City Hospital, where a dedicated team of researchers was actively seeking more effective treatments for epilepsy.[2] At the time, the available options were primarily limited to bromides and phenobarbital, both of which carried the significant burden of sedation.[1] Drs. H. Houston Merritt and Tracy J. Putnam questioned the prevailing belief that anticonvulsant activity was inextricably linked to sedation. Their focus shifted to compounds containing a phenyl group, leading them to a list of 19 such chemicals provided by the pharmaceutical company Parke, Davis and Company.[2]
In a pivotal moment in 1936, Merritt and Putnam began systematically screening these compounds using a novel animal model they developed: the maximal electroshock (MES) test in cats.[2][3] The very first compound on their list was the previously disregarded 5,5-diphenylhydantoin. Their experiments revealed its potent anticonvulsant properties without the sedative side effects characteristic of existing treatments.[2][4] This discovery, a direct result of a targeted search for a non-sedating anticonvulsant, was a landmark achievement in pharmacology.[5]
Following the promising results from their animal studies, clinical trials commenced in 1937.[2] The initial findings in patients with convulsive disorders were highly encouraging, confirming the anticonvulsant efficacy observed in the laboratory. Merritt and Putnam first publicly presented their clinical findings in 1938, and Parke, Davis and Company subsequently marketed the drug as Dilantin®.[2][6]
The Maximal Electroshock (MES) Model: A Foundational Experimental Protocol
The experimental model developed by Merritt and Putnam was crucial to the discovery of this compound's unique properties. Their maximal electroshock (MES) test in cats provided a reliable method for inducing seizures and evaluating the efficacy of potential anticonvulsants.
Experimental Apparatus and Procedure
The apparatus used by Merritt and Putnam was relatively simple, consisting of a 45-volt radio battery, a 50-ohm potentiometer, a motor-driven commutator, and an ammeter to measure the current.[1] The experimental procedure involved the following steps:
-
Animal Model: Adult cats were used as the experimental subjects.
-
Electrode Placement: Electrodes were applied to the head of the cat to deliver a controlled electrical stimulus.
-
Stimulation: An electrical current was passed through the brain to induce a convulsive seizure. The threshold for inducing a seizure in each cat was determined to be between 6 and 15 milliamperes.[1]
-
Drug Administration: Test compounds, including this compound and existing anticonvulsants, were administered to the cats prior to the electrical stimulation.
-
Observation: The primary endpoint was the observation of the convulsive response, specifically the presence or absence of the tonic-clonic seizure. The effectiveness of a compound was determined by its ability to prevent or elevate the threshold for inducing a seizure.
dot
Quantifying Efficacy: Early Experimental and Clinical Data
Merritt and Putnam's meticulous research provided the first quantitative evidence of this compound's superior anticonvulsant profile compared to existing therapies.
Preclinical Anticonvulsant Activity in the Cat Model
The initial studies in cats demonstrated a clear distinction between the anticonvulsant and sedative effects of various compounds.
| Compound | Dosage | Effect on Convulsive Threshold | Sedative Effect |
| Sodium Diphenyl Hydantoinate (this compound) | Not specified in detail in the 1937 paper, but effective at non-sedating doses. | Greatest anticonvulsant activity | Least hypnotic activity |
| Sodium Bromide | ~2 g | Raised threshold by approximately 50% | Sufficient to prevent walking |
| Phenobarbital | 100 mg | Raised threshold three- to four-fold | Sufficient to prevent walking |
Table 1: Comparison of Anticonvulsant and Sedative Effects of Compounds Tested by Merritt and Putnam (1937).[1][4]
Clinical Efficacy in Patients with Convulsive Disorders
The subsequent clinical trials in patients with epilepsy who were refractory to other treatments further solidified this compound's therapeutic value.
| Seizure Type | Complete Relief | Greatly Decreased Frequency |
| Grand Mal | 58% | 27% |
| Petit Mal | 35% | 49% |
| Psychic Equivalent | 67% | 33% |
Table 2: Clinical Efficacy of Sodium Diphenyl Hydantoinate in 142 Patients Treated for 2 to 11 Months (Merritt & Putnam, 1938).[6]
The study also reported a relatively low incidence of severe side effects, with toxic dermatitis occurring in 5% of patients and minor, often transient, toxic reactions such as tremors and ataxia in approximately 15%.[6]
The Chemical Foundation: The Biltz Synthesis of this compound
The original synthesis of this compound by Heinrich Biltz in 1908 is a classic example of a multi-step organic reaction. The process, known as the Biltz synthesis, involves the reaction of benzil with urea in an alkaline solution.[7]
The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the urea nitrogen on one of the carbonyl carbons of benzil.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization to form a dihydroxy-imidazolidinone intermediate.
-
Pinacol Rearrangement: The intermediate then undergoes a pinacol-type rearrangement, which involves a 1,2-phenyl shift, leading to the formation of the stable 5,5-diphenylhydantoin (this compound) ring structure.
dot
Unraveling the Mechanism of Action: A Focus on Voltage-Gated Sodium Channels
The primary mechanism of action of this compound lies in its ability to modulate the activity of voltage-gated sodium channels in neurons. These channels are crucial for the initiation and propagation of action potentials, the electrical signals that underpin neuronal communication.
The action of this compound can be broken down into the following steps:
-
Binding to Inactivated Channels: this compound preferentially binds to the inactivated state of the voltage-gated sodium channels.
-
Stabilization of the Inactivated State: This binding stabilizes the channels in their inactivated conformation, prolonging the refractory period of the neuron.
-
Inhibition of Repetitive Firing: By prolonging the inactivated state, this compound prevents the rapid and repetitive firing of neurons that is characteristic of epileptic seizures.
-
Selective Action: This mechanism of action is use-dependent, meaning that this compound has a greater effect on neurons that are firing at high frequencies, such as those involved in a seizure, while having less effect on neurons firing at a normal rate. This selectivity accounts for its ability to suppress seizures with minimal sedative effects.
dot
Conclusion: A Lasting Legacy in Neuroscience and Drug Development
The discovery of this compound was a watershed moment in the history of medicine. It not only provided a much-needed, effective, and non-sedating treatment for epilepsy but also fundamentally changed the approach to anticonvulsant drug discovery. The pioneering work of H. Houston Merritt and Tracy J. Putnam, building upon the initial synthesis by Heinrich Biltz, demonstrated the power of a rational, targeted approach to drug development. Their innovative use of the maximal electroshock model established a new standard for preclinical screening and paved the way for the development of numerous other antiepileptic drugs. The story of this compound serves as a testament to the profound impact of dedicated scientific inquiry on improving the lives of individuals with neurological disorders.
References
- 1. ilae.org [ilae.org]
- 2. The Little Compound That Could: How this compound Changed Drug Discovery and Development [triggered.edina.clockss.org]
- 3. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Putnam, Merritt, and the discovery of Dilantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Landmark article Sept 17, 1938: Sodium diphenyl hydantoinate in the treatment of convulsive disorders. By H. Houston Merritt and Tracy J. Putnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights on the Mechanosynthesis of this compound, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Phenytoin in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin, a widely prescribed anticonvulsant, primarily exerts its therapeutic effect by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and limiting the repetitive firing of action potentials.[1][2][3][4][5][6] However, a growing body of evidence reveals that this compound interacts with numerous other cellular targets, leading to a range of off-target effects. These unintended interactions can contribute to both the adverse effect profile of the drug and potentially to some of its therapeutic actions. Understanding these off-target effects is crucial for a comprehensive risk-benefit assessment, for the development of safer antiepileptic drugs, and for exploring potential new therapeutic applications of this compound.
This technical guide provides a detailed overview of the known off-target effects of this compound in cellular models. It summarizes key quantitative data, outlines detailed experimental protocols for investigating these effects, and presents visual diagrams of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound across various cellular systems.
Table 1: Off-Target Effects of this compound on Ion Channels
| Target Ion Channel | Cellular Model | Effect | Concentration / IC50 | Reference |
| Potassium Channels | ||||
| hERG (IKr) | Human Embryonic Kidney (HEK) 293 cells | Inhibition | IC50: 33.4 µM | [7] |
| Delayed Rectifier K+ Channels | Rat Neuroblastoma cells | Inhibition | IC50: 30.9 ± 0.8 µM | [8] |
| I(A)-type Potassium Current | Rat Cerebellar Granule cells | Inhibition | Kd: 73 ± 7 µM | [9] |
| Calcium Channels | ||||
| Voltage-dependent Ca2+ channels (Type I) | N1E-115 Neuroblastoma cells | Inhibition | 3 to 100 µM | [10][11] |
| High-Voltage-Activated (HVA) Ca2+ currents | Human Hippocampal Granule cells | Inhibition | IC50: 89 µM | [12] |
| [3H]nitrendipine binding to voltage-dependent Ca2+ channels | Brain membranes | Inhibition | 30 to 300 µM | [13] |
| GABA-A Receptors | ||||
| GABA-induced Cl- currents (α1β2γ2 subtype) | Human Embryonic Kidney (HEK) cells & Rat Cortical Neurons | Potentiation | EC50: 19.6 nM (cortical neurons) | [14] |
| [3H]GABA binding | Rat Cerebellum | Increased binding (repeated treatment) | Not specified | [15] |
| Sodium-dependent high-affinity synaptosomal transport of GABA | Rat Brain Synaptosomes | Competitive inhibition | Ki: 185 ± 65 µM | [16] |
Table 2: this compound-Induced Changes in Gene Expression
| Gene(s) | Cellular/Animal Model | Direction of Change | Method of Analysis | Reference |
| Retinoic acid receptors (RAR) α, β, and γ, lamininβ1, IGF-2, TGFα, TGFβ1 | SWV Mouse Embryos (craniofacial tissue) | Increased expression | Reverse Northern blots | [17] |
| Genes related to Keap1-Nrf2-ARE signaling pathway (e.g., glutathione transferase, heat shock proteins) | Mice | Induced expression | mRNA microarrays | [18] |
| Wnt-1, TGF-beta, NT3, nicotinic receptor, voltage-sensitive calcium channel gene | SWV Mouse Embryos | Downregulation | In situ transcription and slot blots | [19] |
| hGSTA1, p53 | Cultured precision human prenatal liver slices | Increased expression | Real-time PCR | [20] |
| N-cad, col-IV, c-jun, bcl-2, RAR alpha, TGF(beta2), EMX-2, PAX-3 | SWV Mouse Embryos (neural tube) | Decreased expression | In situ transcription and antisense RNA amplification | [21] |
| GLUT4, Leptin | Mouse Liver | Decreased expression | Not specified | [22] |
| Adipoq, Akt1 | Mouse Liver | Increased expression | Not specified | [22] |
Table 3: this compound-Induced Cellular Stress
| Type of Stress | Cellular/Animal Model | Key Findings | Concentration | Reference |
| Oxidative Stress | ||||
| DNA Oxidation and Homologous Recombination | Chinese Hamster Ovary (CHO) cells | Increased DNA oxidation and homologous recombination | 0 to 800 µM | [23] |
| Glutathione (GSH) levels and Malondialdehyde (MDA) levels | Rat Brain | Decreased GSH, Increased MDA | Not specified | [24] |
| Glutathione (GSH) status and GSSG levels | Cultured precision human prenatal liver slices | Decreased GSH, Increased GSSG | 1000 µM | [20] |
| Reactive Oxygen Species (ROS) formation | Not specified | Increased ROS formation | Not specified | [2] |
| Endoplasmic Reticulum (ER) Stress | ||||
| (No direct evidence in the provided search results) |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's off-target effects.
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of this compound on the activity of specific ion channels (e.g., potassium, calcium channels).
Methodology:
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hERG, or primary neurons).
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto a recording chamber.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution should be formulated to isolate the current of interest. For example, for potassium currents, it may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2 with KOH.
-
The external (bath) solution should also be specific to the current being measured. For hERG currents, a typical solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Data Acquisition:
-
Establish a giga-ohm seal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the channel's activity. For example, to record hERG currents, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV can be used to elicit the characteristic tail current.
-
-
Drug Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Perfuse the recording chamber with the this compound-containing solution.
-
-
Data Analysis:
-
Measure the amplitude of the ionic currents before and after the application of this compound.
-
Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.
-
Gene Expression Analysis using Quantitative PCR (qPCR)
Objective: To quantify the changes in the expression of specific genes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Assessment of Oxidative Stress
Objective: To measure markers of oxidative stress, such as reactive oxygen species (ROS) production and changes in glutathione levels, following this compound treatment.
Methodology for ROS Detection:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
-
Staining:
-
Incubate the cells with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS production.
-
Methodology for Glutathione (GSH/GSSG) Assay:
-
Cell Lysis:
-
After treatment with this compound, lyse the cells to release intracellular contents.
-
-
GSH/GSSG Measurement:
-
Use a commercially available colorimetric or fluorometric assay kit to measure the levels of total glutathione and oxidized glutathione (GSSG).
-
The ratio of GSH to GSSG is a key indicator of oxidative stress.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the off-target effects of this compound.
Caption: this compound-induced oxidative stress and the Nrf2-ARE pathway.
Caption: Experimental workflow for ion channel analysis.
Caption: Workflow for gene expression analysis via qPCR.
Conclusion
The off-target effects of this compound are multifaceted, involving interactions with a variety of ion channels, modulation of gene expression, and induction of cellular stress. This guide provides a foundational resource for researchers and drug development professionals to understand and further investigate these complex pharmacological actions. A thorough characterization of this compound's off-target profile is essential for optimizing its clinical use and for guiding the development of next-generation antiepileptic therapies with improved safety and efficacy. The provided experimental protocols and pathway diagrams serve as a practical starting point for designing and interpreting studies in this critical area of pharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of delayed rectifier K+ channels by this compound in rat neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant this compound affects voltage-gated potassium currents in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of this compound, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo effects of this compound and phenobarbital on GABA receptors in rat cerebral cortex and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of this compound on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [researchworks.creighton.edu]
- 18. Changes in gene expression induced by carbamazepine and this compound: testing the danger hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preliminary evidence of this compound-induced alterations in embryonic gene expression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on glutathione status and oxidative stress biomarker gene mRNA levels in cultured precision human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-induced teratogenesis: a molecular basis for the observed developmental delay during neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Oxidative stress-induced homologous recombination as a novel mechanism for this compound-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of Antiepileptic Drugs on Antioxidant and Oxidant Molecular Pathways: Focus on Trace Elements - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Anticonvulsant Spectrum of Phenytoin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticonvulsant properties of phenytoin and its derivatives. It delves into their mechanism of action, experimental evaluation, and structure-activity relationships, offering valuable insights for researchers and professionals in the field of antiepileptic drug discovery and development.
Introduction to this compound and its Derivatives
This compound, a hydantoin derivative, has been a cornerstone in the management of epilepsy for decades. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in their inactivated state, which in turn reduces the high-frequency repetitive firing of neurons and prevents the spread of seizure activity.[1] While effective, this compound's clinical use is associated with a narrow therapeutic index and a range of side effects, prompting the exploration of its derivatives to identify compounds with improved efficacy and safety profiles.
The core hydantoin scaffold has been extensively modified to generate a diverse library of derivatives. These modifications primarily focus on the N-1, N-3, and C-5 positions of the hydantoin ring, leading to compounds with altered physicochemical properties and pharmacological activities. The overarching goal of these synthetic efforts is to enhance anticonvulsant potency, broaden the spectrum of activity, and reduce neurotoxicity.
Experimental Protocols for Anticonvulsant Screening
The preclinical evaluation of anticonvulsant drug candidates heavily relies on standardized animal models that mimic different types of epileptic seizures. The two most widely used and predictive screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[2]
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) or male Sprague-Dawley rats (100-150 g) are commonly used.
-
Drug Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included.
-
Stimulation: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.
-
Quantification: The anticonvulsant activity is quantified by determining the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[3]
Methodology:
-
Animals: Male Swiss albino mice (18-25 g) are frequently used.
-
Drug Administration: The test compound or vehicle is administered, typically i.p. or p.o.
-
Chemoconvulsant Administration: At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of a threshold convulsion, which is characterized by a period of clonic spasms lasting for at least 5 seconds.
-
Endpoint: An animal is considered protected if it does not exhibit the characteristic clonic seizure.
-
Quantification: The ED50 is determined as the dose that protects 50% of the animals from the scPTZ-induced clonic seizure.
Rotarod Neurotoxicity Test
To assess the potential for motor impairment, a common side effect of centrally acting drugs, the rotarod test is employed.
Methodology:
-
Apparatus: A rotating rod apparatus is used.
-
Training: Animals are pre-trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Testing: At the time of peak effect after drug administration, the animals are placed on the rod, and the time they are able to maintain their balance is recorded.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined amount of time.
-
Quantification: The median toxic dose (TD50) is the dose at which 50% of the animals fail the test.
Quantitative Anticonvulsant and Neurotoxicity Data of this compound Derivatives
The following tables summarize the anticonvulsant activity (ED50 in MES and scPTZ tests) and neurotoxicity (TD50 in the rotarod test) of this compound and a selection of its derivatives. The Protective Index (PI), calculated as TD50/ED50, is a measure of the drug's margin of safety. A higher PI indicates a more favorable safety profile.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| This compound | 9.5 | >100 | 68.5 | 7.2 (MES) | [4] |
| Compound 4 | >100 | 80% protection at 100 mg/kg | >300 | - | [5] |
| Compound 5b | Promising activity | - | >300 | - | [5] |
| Compound 5d | - | 80% protection at 100 mg/kg | >300 | - | [5] |
| SB2-Ph | 8.29 | - | >80 | >9.65 (MES) | [6] |
| SB4-Ph | 12.3 | - | >80 | >6.5 (MES) | [6] |
Note: Data is compiled from various sources and experimental conditions may vary.
Structure-Activity Relationships (SAR)
The extensive research into this compound derivatives has led to the elucidation of several key structure-activity relationships:
-
5,5-Disubstitution: The presence of two phenyl groups at the C-5 position is crucial for activity against generalized tonic-clonic seizures (MES model). Replacing one or both phenyl groups with other aromatic or aliphatic moieties often leads to a decrease in MES activity but can sometimes introduce activity in the scPTZ model.
-
N-3 Substitution: Modifications at the N-3 position of the hydantoin ring have yielded derivatives with potent anticonvulsant activity. The introduction of various substituents can influence the compound's lipophilicity, metabolic stability, and interaction with the target protein.
-
N-1 Substitution: Substitution at the N-1 position generally leads to a decrease in anticonvulsant activity.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its derivatives is the use-dependent blockade of voltage-gated sodium channels. However, evidence suggests that other mechanisms may also contribute to their anticonvulsant effects.
Blockade of Voltage-Gated Sodium Channels
This compound and its active derivatives selectively bind to the inactivated state of voltage-gated sodium channels. This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and thereby limiting the sustained, high-frequency firing that is characteristic of seizures.
Caption: Primary Mechanism: Blockade of Voltage-Gated Sodium Channels.
Modulation of GABAergic and Glutamatergic Neurotransmission
Some studies suggest that this compound can also modulate the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. It has been shown to enhance GABA-mediated inhibition and reduce glutamate release.[1] While this is a recognized secondary mechanism for this compound, further research is needed to fully elucidate the extent to which its derivatives share these properties.
Caption: Modulation of Neurotransmitter Release.
Interaction with Calcium Channels
There is also evidence that this compound can inhibit voltage-gated calcium channels, although this effect is generally observed at concentrations higher than those required for sodium channel blockade. The contribution of calcium channel modulation to the overall anticonvulsant profile of this compound and its derivatives is still under investigation.
Experimental Workflow for Anticonvulsant Drug Discovery
The process of identifying and characterizing novel anticonvulsant agents from a library of this compound derivatives typically follows a structured workflow.
Caption: Anticonvulsant Drug Discovery Workflow.
Conclusion
The exploration of this compound derivatives continues to be a promising avenue for the development of novel antiepileptic drugs with improved therapeutic profiles. The established preclinical models, particularly the MES and scPTZ tests, provide a robust framework for identifying active compounds and elucidating their spectrum of activity. While the primary mechanism of action appears to be the blockade of voltage-gated sodium channels, a deeper understanding of the potential multimodal actions of these derivatives, including their effects on GABAergic and glutamatergic systems, will be crucial for the rational design of the next generation of anticonvulsants. The quantitative data and structure-activity relationships presented in this guide offer a valuable resource for researchers dedicated to this important area of drug discovery.
References
- 1. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ffhdj.com [ffhdj.com]
Phenytoin's Influence on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the influence of the anticonvulsant drug phenytoin on synaptic plasticity, with a primary focus on long-term potentiation (LTP), a cellular correlate of learning and memory. This document synthesizes findings from key research to offer a comprehensive overview of this compound's mechanisms of action, its effects on synaptic transmission, and the experimental methodologies used to elucidate these properties.
Introduction to Synaptic Plasticity and Long-Term Potentiation
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of the nervous system that underlies learning, memory, and cognitive function. Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for the mechanisms underlying learning and memory. LTP is typically induced by high-frequency stimulation (HFS) of presynaptic fibers and is characterized by a long-lasting increase in the amplitude of the excitatory postsynaptic potential (EPSP).
This compound: An Overview of its Primary Mechanism of Action
This compound is a widely used antiepileptic drug that primarily exerts its therapeutic effects by modulating voltage-gated sodium channels.[1][2][3] It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby reducing the ability of neurons to fire at high frequencies.[1] This action stabilizes neuronal membranes and limits the repetitive firing of action potentials that is characteristic of seizures.[2][3] While its primary action is on sodium channels, this compound also has secondary effects on other ion channels and neurotransmitter systems, including calcium channels and GABAergic transmission, which are pertinent to its influence on synaptic plasticity.[1][2]
This compound's Effects on Long-Term Potentiation
The effect of this compound on LTP has been a subject of investigation with some apparently conflicting results, suggesting a complex and context-dependent influence.
Effects on NMDA Receptor-Dependent LTP
Effects on Voltage-Dependent Calcium Channel (VDCC)-Dependent LTP
In contrast to its lack of effect on NMDA-dependent LTP, this compound has been shown to reduce a form of LTP that is dependent on the activation of voltage-dependent calcium channels (VDCCs).[5] This type of LTP, often induced by high-frequency stimulation (e.g., 200 Hz) in the presence of an NMDA receptor blocker, is sensitive to VDCC blockers like nifedipine.[5] This suggests that this compound's modulation of calcium influx may play a role in its effects on certain forms of synaptic plasticity.[8][9][10][11]
Protective Effects on LTP Under Pathological Conditions
Interestingly, some research has demonstrated a neuroprotective role for this compound in the context of LTP. In studies investigating the effects of chronic stress, which is known to impair LTP, this compound was found to protect against this stress-induced deficit.[12][13] In stressed animals, this compound treatment restored the induction of LTP to levels comparable to those in control, non-stressed animals.[12][13] This suggests that under conditions of neuronal hyperexcitability or stress-induced damage, this compound's membrane-stabilizing effects may be beneficial for maintaining synaptic plasticity.
Quantitative Data on this compound's Effects on Synaptic Plasticity
The following tables summarize the quantitative findings from key studies on the effects of this compound on various parameters of synaptic transmission and plasticity.
| Parameter | This compound Concentration | Brain Region | Effect | Reference |
| NMDA Receptor-Dependent LTP | 0.02 mg/ml | Rat Hippocampal CA1 | No effect | [5] |
| VDCC-Dependent LTP | 0.02 mg/ml | Rat Hippocampal CA1 | Reduced | [5] |
| LTP in Stressed Rats (PS Amplitude & fEPSP Slope) | Not specified | Rat Hippocampal CA1 | Protected against stress-induced impairment | [12][13] |
| Field Excitatory Postsynaptic Potentials (fEPSPs) | 10-100 µM | Rat Hippocampal CA1 | Reversible depression | [14] |
| Post-Tetanic Potentiation (PTP) Time Constant of Decay | 10 µM | Rat Hippocampal CA1 | Reduced from 79 sec to 47 sec | [14] |
| Mossy Fiber Synaptic Conductance | 10 µM | Rat Hippocampal CA3 | Reduced | [14] |
| High-Voltage-Activated (HVA) Ca2+ Currents | 89 µM (IC50) | Human Hippocampal Granule Cells | 35% maximal inhibition | [11] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways Modulated by this compound
The following diagram illustrates the proposed signaling pathways through which this compound may influence synaptic plasticity. Its primary action on voltage-gated sodium channels leads to a reduction in neuronal excitability. Its secondary effects on voltage-gated calcium channels can directly impact the calcium influx that is critical for the induction of certain forms of LTP.
Caption: Proposed signaling pathways of this compound's influence on synaptic plasticity.
Experimental Workflow for an In Vitro LTP Study
The following diagram outlines a typical experimental workflow for investigating the effects of a pharmacological agent like this compound on LTP in hippocampal slices.
Caption: A typical experimental workflow for an in vitro LTP study.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of this compound on LTP in rat hippocampal slices.
Hippocampal Slice Preparation
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[12]
-
Anesthesia and Perfusion: Rats are deeply anesthetized with an appropriate anesthetic (e.g., isoflurane, pentobarbital). Transcardial perfusion is performed with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Brain Extraction and Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out.
-
Slicing: Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation and Recovery: Slices are transferred to an interface or submerged chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature or slightly elevated temperature (e.g., 32°C) for at least 1 hour to recover before recording.
Electrophysiological Recording
-
Recording Chamber: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Electrode Placement:
-
Stimulating Electrode: A bipolar stimulating electrode (e.g., tungsten) is placed in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers.
-
Recording Electrode: A glass micropipette filled with aCSF or NaCl solution is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for a stable period of at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is approximately 30-50% of the maximal fEPSP slope.
-
Drug Application: this compound is bath-applied to the slice at the desired concentration for a specified period before LTP induction. A corresponding vehicle control is used in a separate set of experiments.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol. Common protocols include:
-
Theta Burst Stimulation (TBS): Several trains of short bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Tetanic Stimulation: One or more trains of continuous high-frequency pulses (e.g., 100 Hz for 1 second).
-
-
Post-Induction Recording: Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP.
Data Analysis
-
Measurement: The slope of the fEPSP is measured as an index of synaptic strength. The amplitude of the population spike can also be measured as an indicator of postsynaptic neuronal firing.
-
Normalization: The fEPSP slope values are normalized to the average baseline value recorded before LTP induction.
-
Statistical Analysis: Statistical tests (e.g., Student's t-test, ANOVA) are used to compare the magnitude of LTP between the this compound-treated group and the control group.
Conclusion and Future Directions
The influence of this compound on synaptic plasticity and LTP is multifaceted. While it appears to have minimal impact on canonical NMDA receptor-dependent LTP, its inhibitory effects on VDCC-dependent LTP and its protective role under conditions of chronic stress highlight its complex interactions with the molecular machinery of synaptic plasticity. The primary mechanism of stabilizing the inactive state of voltage-gated sodium channels likely contributes to its ability to dampen neuronal hyperexcitability, which can be beneficial in pathological states.
Future research should aim to further dissect the specific signaling cascades through which this compound exerts its effects on different forms of LTP. Investigating its influence on other forms of synaptic plasticity, such as long-term depression (LTD), and exploring its effects in different brain regions and in various disease models will provide a more complete understanding of its neurophysiological profile. Such knowledge will be invaluable for optimizing its clinical use and for the development of novel therapeutic strategies targeting synaptic dysfunction in neurological and psychiatric disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound does not block hippocampal long-term potentiation or frequency potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of anticonvulsant drugs on long-term potentiation (LTP) in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic stress and this compound on the long-term potentiation (LTP) in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reverses the chronic stress-induced impairment of memory consolidation for water maze training and depression of LTP in rat hippocampal CA1 region, but does not affect motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Phenytoin Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of phenytoin in in vivo rodent studies. The information compiled is intended to guide researchers in selecting the appropriate administration route, dosage, and vehicle for their specific experimental needs, with a focus on seizure models.
Mechanism of Action
This compound is an anti-epileptic drug that primarily acts by modulating voltage-gated sodium channels in neuronal cell membranes.[1][2] Its mechanism involves a use- and frequency-dependent blockade of these channels.[3][4] this compound selectively binds to the inactive state of the sodium channels, prolonging their refractory period.[1][2][5] This action stabilizes the neuronal membrane against hyperexcitability and prevents the high-frequency neuronal discharges that are characteristic of seizures.[1][3][4] By suppressing the sodium action potential in a voltage-dependent manner, this compound effectively filters out sustained high-frequency neuronal activity with minimal impact on normal, lower-frequency neuronal firing.[4] While its primary target is the voltage-gated sodium channel, this compound may also have minor effects on calcium channels and influence neurotransmitter systems, though these are not its main mechanisms of anticonvulsant action.[1][2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rats and mice, compiled from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Brain/Plasma Ratio | Reference |
| Rat | Oral | 30 | ~5.8 | ~3.9 | - | - | [6] |
| Rat | IV | 25-100 | - | - | 2-3 fold increase over 9 days | - | [7] |
| Rat | IP | - | - | Peaks later than IV | Maintained longer than IV | - | [8] |
| Mouse | IP | 1, 20, 100 | - | - | - | - | [9] |
Note: Pharmacokinetic parameters for this compound can be highly variable and are dose-dependent.
Table 2: Effective Doses of this compound in Rodent Seizure Models
| Species | Seizure Model | Route | Effective Dose (ED50 or Range) (mg/kg) | Reference |
| Rat | Kindling (PTZ) | IP | 30 | [10] |
| Rat | Kindling | IV | Dose-dependent suppression | [11] |
| Rat | Kindling | IP | Dose-dependent suppression | [8] |
| Mouse | Maximal Electroshock (MES) | - | 30-60 | [4] |
Experimental Protocols
Vehicle Preparation
Due to this compound's poor aqueous solubility, appropriate vehicle selection and preparation are critical for successful administration.
3.1.1. Oral Administration (Suspension)
For oral gavage, this compound can be suspended in vehicles such as corn oil or an aqueous solution of carboxymethylcellulose (CMC).
-
Corn Oil Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of corn oil to form a smooth paste.
-
Gradually add the remaining corn oil while stirring continuously to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Aqueous Suspension (e.g., 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This may require heating and/or prolonged stirring to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder with a small volume of the 0.5% CMC solution to create a paste.
-
Gradually add the rest of the vehicle to the paste with continuous stirring to obtain a uniform suspension.
-
3.1.2. Intraperitoneal (IP) Administration
For IP injections, this compound can be dissolved in a vehicle containing propylene glycol and ethanol, or administered as a suspension in saline. However, due to its low solubility, achieving a stable solution in purely aqueous vehicles is challenging. The use of this compound sodium, the more soluble salt, is recommended.
-
This compound Sodium in Saline:
-
Weigh the desired amount of this compound sodium.
-
Dissolve in sterile 0.9% sodium chloride (saline). The pH of the resulting solution will be alkaline (around 12).
-
Gentle warming and vortexing may aid dissolution.
-
Prepare the solution fresh before each use to minimize precipitation.
-
3.1.3. Intravenous (IV) Administration
For IV administration, a clear, sterile solution is mandatory. Commercial injectable formulations of this compound sodium are typically available in a vehicle of propylene glycol and ethanol in water for injection, with the pH adjusted to around 12 with sodium hydroxide.[12] If preparing from powder, a similar vehicle is required.
-
Preparation of this compound Sodium Solution for IV Injection:
-
Prepare a vehicle solution of 40% propylene glycol and 10% ethanol in water for injection.
-
Dissolve the required amount of this compound sodium in the vehicle to achieve the desired concentration (e.g., 50 mg/mL).
-
Adjust the pH of the solution to approximately 12 using 1N sodium hydroxide.
-
Filter the final solution through a 0.22 µm sterile filter.
-
For infusion, this stock solution should be further diluted in 0.9% sodium chloride immediately before use. Do not use dextrose solutions as they can cause precipitation.[13]
-
Administration Procedures
3.2.1. Oral Gavage (Rats and Mice)
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib. Mark the needle at the level of the animal's nose.
-
Administration: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly. If resistance is met, withdraw and re-attempt.
-
Dosing: Once the needle is in place, administer the suspension slowly and steadily.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of distress or complications after the procedure.
3.2.2. Intraperitoneal (IP) Injection (Rats and Mice)
-
Animal Restraint: Securely restrain the animal, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert a 23-25 gauge needle (for rats) or a 25-27 gauge needle (for mice) at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-inject at a different site with a new needle.
-
Administration: Inject the solution slowly.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
3.2.3. Intravenous (IV) Injection (Rats and Mice)
IV administration in rodents is typically performed via the tail vein.
-
Animal Warming: Warm the animal under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Restraint: Place the animal in a suitable restrainer that exposes the tail.
-
Vein Visualization: The two lateral tail veins should be visible.
-
Injection: Using a small gauge needle (e.g., 27-30 gauge), insert the needle, bevel up, into the vein.
-
Administration: Inject the solution slowly. The infusion rate should not exceed 1-3 mg/kg/min.
-
Confirmation: The vein should blanch as the solution is injected. If a bleb forms under the skin, the needle is not in the vein, and the injection should be stopped.
-
Post-injection Care: After withdrawing the needle, apply gentle pressure to the injection site to prevent bleeding.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo rodent study involving this compound administration.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 6. This compound pharmacokinetics following oral administration of this compound suspension and fosthis compound solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental toxicity and pharmacokinetics of oral and intravenous this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal this compound suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild foot electrical stimulation is comparable with this compound in inhibiting pentylenetetrazol-induced kindling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous this compound is an effective anticonvulsant in the kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. This compound sodium solubility in three intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing a Stable Phenytoin Concentration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenytoin (5,5-diphenylhydantoin) is a widely used anticonvulsant medication primarily employed in the management of epilepsy.[1][2] Its principal mechanism of action involves the blockade of voltage-gated sodium channels in neurons.[3][1][4] this compound selectively binds to the inactive state of these channels, prolonging their refractory period and thereby reducing the high-frequency neuronal firing that characterizes seizures.[3][4] In in vitro research, establishing and maintaining a stable concentration of this compound is critical for obtaining reproducible and physiologically relevant data. However, this is complicated by its potential for metabolism by cultured cells, particularly those expressing cytochrome P450 (CYP) enzymes, and its limited solubility.[2][5]
This application note provides a comprehensive set of protocols to determine an optimal, non-toxic, and stable working concentration of this compound for cell culture experiments. It covers cytotoxicity assessment, preparation of stock solutions, and methods to evaluate this compound stability over time in a typical cell culture environment.
Mechanism of Action & In Vitro Metabolism
This compound stabilizes the inactive state of voltage-gated sodium channels, which reduces the influx of sodium ions during an action potential.[6] This action dampens the abnormal electrical activity in the brain that leads to seizures without significantly impairing normal neurological function.[3][4]
In vitro, particularly in hepatocyte-like cell lines (e.g., HepG2), this compound is metabolized primarily by CYP2C9 and to a lesser extent by CYP2C19.[7][8][9] The major inactive metabolite is 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[8][9] The metabolic activity of cultured cells can deplete the concentration of the parent drug over the course of an experiment, leading to variable and difficult-to-interpret results. Therefore, it is crucial to account for this metabolic clearance when designing experiments.
Diagram 1. this compound's mechanism of action and primary in vitro metabolic pathway.
Experimental Protocols
The following protocols outline a systematic approach to establishing a stable and effective this compound concentration for your cell culture model.
Diagram 2. Workflow for establishing a stable this compound concentration in cell culture.
Protocol 1: Preparation of this compound Stock Solution
This compound has low solubility in aqueous solutions. A concentrated stock solution is typically prepared in an organic solvent.
Materials:
-
This compound sodium powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, weigh the required amount of this compound sodium powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[10]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Optimal Working Concentration via Cytotoxicity Assay
Before assessing stability, it is essential to determine the concentration range of this compound that is not toxic to the cells. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
Cells of interest (e.g., SH-SY5Y, HepG2)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations. The therapeutic range for total this compound in human plasma is typically 10-20 µg/mL (approximately 40-80 µM), which can be a useful starting point.[5][13][14][15]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[11]
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control.
Data Presentation:
| This compound Conc. (µg/mL) | Cell Viability (%) vs. Vehicle Control (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 5 | 98 ± 4.5 |
| 10 | 97 ± 5.1 |
| 20 | 95 ± 6.3 |
| 50 | 85 ± 7.1 |
| 100 | 62 ± 8.9 |
| 200 | 35 ± 9.4 |
| Table 1: Example cytotoxicity data for this compound on a hypothetical cell line after 48 hours of exposure. A concentration range of 5-20 µg/mL appears to be non-toxic in this example. |
Protocol 3: Assessing this compound Stability in Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in the cell culture supernatant over time, both with and without the presence of cells. This helps to distinguish between chemical degradation and cellular metabolism.
Materials:
-
Cells of interest and complete culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
HPLC system with a UV detector and a C18 column[16]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted)
-
Microcentrifuge tubes for sample collection
Procedure:
-
Cell Seeding: Seed cells in culture plates. Prepare a parallel plate without cells to serve as a control for chemical stability. Incubate until cells reach the desired confluency.
-
Treatment: Prepare culture medium containing a non-toxic concentration of this compound determined from Protocol 2 (e.g., 20 µg/mL).
-
Replace the medium in both plates (with and without cells) with the this compound-containing medium.
-
Sample Collection: At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 200 µL) of the culture supernatant from both plates.
-
Immediately store the collected samples at -80°C until HPLC analysis.
-
HPLC Analysis:
-
Prepare a standard curve by spiking known concentrations of this compound into fresh culture medium.
-
Thaw the collected samples and process them (e.g., protein precipitation with acetonitrile).
-
Inject the processed samples and standards onto the HPLC system.
-
A typical mobile phase could be a mixture of phosphate buffer and acetonitrile, with UV detection around 220-254 nm.[16]
-
-
Data Analysis: Quantify the this compound concentration at each time point using the standard curve. Plot concentration versus time for both conditions (with and without cells).
Data Presentation:
| Time (hours) | This compound Conc. (µg/mL) in Media Only (Mean ± SD) | This compound Conc. (µg/mL) with Cells (Mean ± SD) | % Decrease from Initial (with Cells) |
| 0 | 20.0 ± 0.5 | 20.0 ± 0.6 | 0% |
| 4 | 19.8 ± 0.7 | 19.1 ± 0.8 | 4.5% |
| 8 | 19.9 ± 0.4 | 17.5 ± 0.9 | 12.5% |
| 24 | 19.5 ± 0.6 | 12.3 ± 1.1 | 38.5% |
| 48 | 19.2 ± 0.8 | 6.8 ± 1.3 | 66.0% |
| 72 | 18.9 ± 0.9 | 2.5 ± 0.9 | 87.5% |
| Table 2: Example stability data for this compound (initial concentration 20 µg/mL) in culture media with and without a metabolically active cell line (e.g., HepG2). The data indicates significant cellular metabolism. |
Interpretation and Conclusion
The data generated from these protocols will guide the design of subsequent experiments. If cytotoxicity is observed, lower concentrations must be used. If the stability assay shows a significant decrease in this compound concentration in the presence of cells (as in the example in Table 2), researchers must consider this loss. To maintain a more stable concentration, the culture medium may need to be refreshed at regular intervals (e.g., every 24 hours). The rate of depletion will inform the required frequency of media changes. By systematically determining the optimal concentration and understanding its stability, researchers can ensure that their in vitro studies with this compound are both reliable and translatable.
References
- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. CYP2C9 Amino Acid Residues Influencing this compound Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the CYP2C9 AND CYP2C19 polymorphisms on this compound hydroxylation in healthy individuals from south India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. This compound concentration in people with epilepsy: a comparative study in serum and saliva [pharmacia.pensoft.net]
- 16. High-Performance Liquid Chromatographic Method for Determination of this compound in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenytoin in a Traumatic Brain Injury Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, frequently leading to secondary injuries such as post-traumatic seizures, neuroinflammation, and neuronal cell death. Phenytoin, an established anti-seizure medication, is often used prophylactically in clinical settings to prevent early post-traumatic seizures. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces hyperexcitability.[1][2] Beyond its anti-seizure effects, preclinical studies suggest that this compound may also confer neuroprotective benefits by mitigating the acute excitatory insult following TBI.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various animal models of TBI. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound in a controlled laboratory setting.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in different TBI animal models.
Table 1: Efficacy of this compound on Seizure Parameters in TBI Animal Models
| Animal Model | Species | This compound Dosage | Seizure Parameter | Outcome | Reference |
| Penetrating Ballistic-Like Brain Injury (PBBI) | Rat | 5, 10, 20, 30 mg/kg (i.v.) | Nonconvulsive Seizure (NCS) Incidence | Dose-dependent reduction in NCS incidence. The two highest doses significantly reduced incidence to 13-40% from 69-73% in vehicle. | [4] |
| Penetrating Ballistic-Like Brain Injury (PBBI) | Rat | 5, 10, 20, 30 mg/kg (i.v.) | NCS Frequency | Dose-dependent reduction in NCS frequency (1.8-6.2 episodes/rat) compared to vehicle (9-10 episodes/rat). | [4] |
| Penetrating Ballistic-Like Brain Injury (PBBI) | Rat | 5, 10, 20, 30 mg/kg (i.v.) | NCS Onset Latency | Delayed seizure onset, with <20% of treated animals exhibiting NCS within the first 48 hours. | [4] |
| Amygdala Kindling | Rat | 75 mg/kg (i.p.) | Afterdischarge Threshold | Increased afterdischarge threshold by approximately 200% in naive rats. | [4] |
| Amygdala Kindling | Rat | 75 mg/kg (i.p.) | Seizure and Afterdischarge Duration | Significantly prolonged seizure and afterdischarge durations. | [4] |
| Maximal Electroshock Seizure | Rat | 30 mg/kg | Seizure Frequency | Significant reduction in seizure frequency. | [5] |
| Extended Hippocampal Kindling | Mouse | 25 mg/kg | Spontaneous Recurrent Seizures | Abolished spontaneous recurrent seizures. | [6] |
Table 2: Neuroprotective Effects of this compound in TBI Animal Models
| Animal Model | Species | This compound Dosage | Neuroprotective Outcome | Quantitative Result | Reference |
| Controlled Cortical Impact (CCI) | Rat | Acute: 75 mg/kg day 0, 50 mg/kg day 1 (i.p.) | Hippocampal Cell Sparing | Greater hippocampal cell sparing compared to vehicle-treated injured rats. | [3] |
| Controlled Cortical Impact (CCI) | Rat | Chronic: 75 mg/kg day 0, 50 mg/kg daily (i.p.) | Hippocampal Cell Loss | Increased hippocampal cell loss compared to vehicle-treated injured rats. | [3] |
| Spinal Cord Injury | Rat | 30 mg/kg (i.p.) | Neuronal Damage | Significant ultrastructural neuroprotection. | [7] |
| Spinal Cord Injury | Rat | 1, 10, 30 mg/kg (i.p.) | Lipid Peroxidation (MDA levels) | Dose-dependent decrease in malondialdehyde (MDA) levels compared to trauma group. | [7] |
Experimental Protocols
Traumatic Brain Injury Animal Models
The CCI model is highly reproducible and allows for precise control over injury parameters such as impact velocity, depth, and duration.[8]
-
Anesthesia: Anesthetize the animal (e.g., adult male Sprague-Dawley rat) with isoflurane (5% for induction, 2-2.5% for maintenance) mixed with 100% oxygen.
-
Surgical Preparation: Secure the animal in a stereotaxic frame. Make a midline scalp incision to expose the skull.
-
Craniotomy: Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, ensuring the dura mater remains intact.
-
Injury Induction: Position the CCI device piston perpendicular to the exposed dura. Set the desired impact parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm). Discharge the piston to induce the injury.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative analgesia and care.
The FPI model generates both focal and diffuse brain injury, mimicking aspects of clinical TBI.
-
Anesthesia and Surgical Preparation: Similar to the CCI model, anesthetize the animal and secure it in a stereotaxic frame.
-
Craniotomy and Injury Hub Placement: Perform a craniotomy (e.g., 3 mm diameter) over the parietal cortex. Securely attach an injury hub over the craniotomy site.
-
Injury Induction: Fill the injury hub with sterile saline. Connect the hub to the FPI device. Release the pendulum to deliver a fluid pulse of a specific pressure to the dura.
-
Post-operative Care: Remove the injury hub, suture the incision, and provide post-operative care.
This model simulates a penetrating head wound, causing a temporary cavity and significant tissue damage.[9][10]
-
Anesthesia and Craniotomy: Anesthetize the animal and perform a craniotomy over the frontal hemisphere.[10]
-
Probe Insertion: A specialized inflatable probe is inserted into the brain parenchyma.[10]
-
Injury Induction: A rapid inflation and deflation of the probe creates a temporary cavity, simulating the effects of a ballistic projectile.[9]
-
Post-operative Care: Remove the probe, manage any bleeding, suture the incision, and provide post-operative care.
This compound Administration
-
Route of Administration: this compound can be administered intravenously (i.v.) or intraperitoneally (i.p.). The i.p. route is often used in rodent models and has been shown to achieve and maintain therapeutic serum concentrations.[10]
-
Dosage Regimen:
-
Loading Dose: An initial higher dose to rapidly achieve therapeutic levels. For example, a loading dose of 15-20 mg/kg is often used.
-
Maintenance Dose: Subsequent lower doses to maintain therapeutic concentrations. Doses can range from 5-50 mg/kg daily, depending on the study's objective and the animal model.[3]
-
-
Vehicle Control: A vehicle solution (e.g., saline) should be administered to a control group using the same volume and route of administration as the this compound group.
Post-TBI Assessments
-
Electrode Implantation: Prior to or immediately following TBI, implant epidural or intracerebral electrodes for electroencephalogram (EEG) recording.
-
Continuous Monitoring: Perform continuous video-EEG monitoring for a specified period (e.g., 72 hours) to detect and quantify seizure activity (e.g., incidence, frequency, duration).[4]
A battery of tests should be used to assess motor and cognitive function at various time points post-TBI.
-
Motor Function:
-
Beam Walk Test: Assesses balance and coordination.
-
Rotarod Test: Measures motor coordination and balance.
-
-
Cognitive Function:
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue for analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the levels of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Protocol Outline:
-
Homogenize brain tissue samples in an appropriate lysis buffer.
-
Determine the total protein concentration of the homogenates.
-
Use a commercial ELISA kit specific for the target protein and species.
-
Follow the manufacturer's instructions for adding samples, standards, and antibodies to the microplate.
-
Read the absorbance using a plate reader and calculate the protein concentrations based on the standard curve.[11]
-
-
-
Western Blotting:
-
Purpose: To detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways.
-
Protocol Outline:
-
Extract proteins from brain tissue homogenates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).[12]
-
-
-
Immunohistochemistry (IHC):
-
Purpose: To visualize the localization and expression of specific proteins within the brain tissue architecture, such as neuronal markers (e.g., NeuN) to assess cell survival.[13]
-
Protocol Outline:
-
Fix brain tissue in paraformaldehyde and prepare tissue sections.
-
Permeabilize the tissue sections and block non-specific binding sites.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount the sections and visualize using a fluorescence microscope.
-
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Potential Neuroprotective Pathways in TBI
This compound's primary mechanism is the use-dependent blockade of voltage-gated sodium channels, which reduces the sustained high-frequency firing of neurons that contributes to seizure activity and excitotoxicity. In the context of TBI, this action can be neuroprotective by reducing the immediate excitotoxic cascade.
Furthermore, TBI is known to induce secondary injury cascades involving neuroinflammation and oxidative stress. While direct evidence in TBI models is still emerging, this compound's neuroprotective effects may be partially mediated through the modulation of these pathways. For instance, by reducing neuronal hyperexcitability, this compound may indirectly reduce the release of pro-inflammatory mediators. There is also some suggestion that this compound may influence antioxidant pathways, though more research is needed to confirm this in the context of TBI. A retracted study had previously suggested a link to the Sirt1/NRF2 pathway, but this requires independent verification.[14]
Experimental Workflow for Evaluating this compound in a TBI Animal Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a rodent model of TBI.
Conclusion
The use of this compound in TBI animal models provides a valuable platform for investigating its anti-seizure efficacy and potential neuroprotective mechanisms. The protocols and data presented here offer a framework for conducting rigorous preclinical studies. Future research should focus on further elucidating the specific signaling pathways modulated by this compound in the context of TBI and on optimizing dosing strategies to maximize therapeutic benefits while minimizing potential adverse effects. The long-term effects of acute this compound treatment on neurological recovery and the development of post-traumatic epilepsy are also critical areas for continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. bit.bio [bit.bio]
- 3. Dilantin therapy in an experimental model of traumatic brain injury: effects of limited versus daily treatment on neurological and behavioral recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound's effect on the spread of seizure activity in the amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
- 6. Frontiers | Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice [frontiersin.org]
- 7. nowyouknowneuro.com [nowyouknowneuro.com]
- 8. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal this compound suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irradiation induces regionally specific alterations in pro-inflammatory environments in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot analysis [bio-protocol.org]
- 13. Histological and immunohistochemical study of brain damage in traumatic brain injuries in children, depending on the survival period - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retracted: Molecular mechanisms of neuroprotective effect of adjuvant therapy with this compound in pentylenetetrazole-induced seizures: Impact on Sirt1/NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Phenytoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenytoin in electrophysiological studies. Detailed protocols for key experimental techniques are provided, along with its mechanism of action and expected effects on neuronal activity.
Introduction to this compound
This compound is a widely used anticonvulsant medication primarily employed in the treatment of epilepsy.[1][2] Its principal mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] By stabilizing these channels in their inactive state, this compound effectively limits the sustained high-frequency firing of neurons that underlies seizure activity.[3]
Mechanism of Action
This compound exerts its effects primarily by interacting with voltage-gated sodium channels (VGSCs). The drug exhibits a use-dependent and voltage-dependent blockade of these channels.[3] This means it preferentially binds to and stabilizes the inactivated state of the sodium channel, a conformation that occurs after the channel has opened and then closes during membrane repolarization.[1][2]
This stabilization of the inactivated state has two major consequences:
-
It slows the rate of recovery of sodium channels from inactivation, thereby prolonging the neuronal refractory period.[1]
-
It reduces the ability of neurons to fire action potentials at high frequencies.[1][3]
Normal neuronal activity, which occurs at lower firing rates, is largely unaffected, contributing to this compound's therapeutic window.[3] While its primary target is the voltage-gated sodium channel, some studies suggest secondary effects on other ion channels and neurotransmitter systems, though these are less well-characterized.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various electrophysiological studies.
Table 1: Effects of this compound on Voltage-Gated Sodium Currents
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| IC50 of Inward Na+ Current | Cultured Embryonic Cortical Neurons | 16.8 µM | Dose-dependent inhibition | [2][4] |
| Peak Persistent Na+ Current (INaP) Inhibition | Acutely Dissociated CA1 Pyramidal Neurons | 100 µM | 58 ± 4% reduction | [5] |
| IC50 of INa Inhibition | Rat Hippocampal CA1 Pyramidal Neurons | 72.6 µM | Concentration-dependent inhibition | [6] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Field Excitatory Postsynaptic Potentials (fEPSPs) | In vitro Rat Hippocampus (CA1) | 10-100 µM | Reversible depression | [1] |
| Post-Tetanic Potentiation (PTP) Time Constant of Decay | In vitro Rat Hippocampus (CA1) | 10 µM | Reduced from 79 sec to 47 sec | [1] |
| Mossy Fiber Synaptic Conductance | In vitro Rat Hippocampus (CA3) | 10 µM | Reduction | [1] |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Rat Corticostriatal Slices | EC50 = 33.5 µM | Dose-dependent reduction | [7] |
Table 3: Effects of this compound on Neuronal Firing Properties
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Action Potential Firing Rate | Cultured Embryonic Cortical Neurons | Not specified | Significant decrease | [2] |
| Sustained Repetitive Firing | Rat Corticostriatal Slices | EC50 = 42.8 µM | Dose-dependent reduction | [7] |
| Action Potential Overshoot | Simple Neuronal Systems | Not specified | Decrease | [8] |
| Action Potential Falling Phase | Simple Neuronal Systems | Not specified | Prolongation | [8] |
Table 4: Effects of this compound on EEG Activity
| EEG Band | Population | This compound Dose/Level | Effect | Reference |
| Slow Frequencies (Delta, Theta) | Normal Male Volunteers | Plasma levels ≥ 8 µg/ml | Decrease in power | [9] |
| Fast Frequencies (Alpha, Beta) | Normal Male Volunteers | Plasma levels ≥ 8 µg/ml | Increase in power | [9] |
| 8-18 Hz | Patients with Poorly Controlled Seizures | Mean plasma level of 17.1 mg/L | Decrease in the variance of spectral power | [10] |
| Inter-ictal Spike Frequency | Adult Epileptic Patients | 7.5-10 mg/kg (IV) | Significant decrease | [11] |
| Slow Wave Activity | Epileptic Patients | Serum level > 15 µg/ml | Significant increase | [12] |
| Alpha Activity | Epileptic Patients | Serum level > 15 µg/ml | Decrease | [12] |
Experimental Protocols
The following are detailed protocols for common electrophysiological techniques used to study the effects of this compound.
References
- 1. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro electrophysiological study on the effects of this compound, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influences of this compound on the fundamental electrical properties of simple neural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: EEG effects and plasma levels in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EEG spectra following this compound infusion in seizure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute effects of intravenous this compound on the frequency of inter-ictal spikes in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Quantitative analysis of EEG basic rhythms in epileptics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of Phenytoin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin is a cornerstone therapeutic agent for the management of epilepsy. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2] By stabilizing the inactive state of these channels, this compound reduces neuronal hyperexcitability and suppresses seizure activity.[3][4][5] The development of novel this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles is a key objective in anticonvulsant drug discovery. High-throughput screening (HTS) assays are essential tools in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide detailed protocols for two primary HTS methodologies for the discovery and characterization of this compound analogs: a fluorescence-based sodium influx assay for primary screening and an automated patch clamp assay for secondary screening and detailed mechanistic studies. Additionally, this document outlines the signaling pathways affected by this compound and presents quantitative data for assay performance and compound activity in a structured format.
Signaling Pathways
The primary therapeutic effect of this compound and its analogs is mediated through the modulation of voltage-gated sodium channels. However, evidence also suggests secondary effects on GABAergic and glutamatergic neurotransmission.
Primary Target: Voltage-Gated Sodium Channel Signaling
This compound and its analogs primarily target voltage-gated sodium channels, which are responsible for the rising phase of the action potential in excitable cells like neurons. By binding to the channel, these compounds stabilize the inactivated state, preventing the channel from returning to the resting state and thereby reducing the frequency of action potential firing.
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 4. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow binding of this compound to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Blood-Brain Barrier Models to Study Phenytoin Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain. Phenytoin, a widely used anti-epileptic drug, must cross the BBB to exert its therapeutic effect. However, its transport is modulated by efflux transporters, such as P-glycoprotein (P-gp), which can limit its brain penetration and contribute to pharmacoresistance.[1][2][3]
In vitro BBB models are indispensable tools for studying the mechanisms of drug transport to the brain in a controlled and high-throughput manner.[4][5][6] These models range from simple monocultures of brain endothelial cells to complex co-culture systems that more closely mimic the in vivo neurovascular unit by including astrocytes and pericytes.[7][8][9] Advanced microfluidic "BBB-on-a-chip" models further recapitulate the physiological microenvironment by incorporating shear stress.[10][11][12]
These application notes provide detailed protocols for establishing and utilizing various in vitro BBB models to investigate the transport of this compound. The protocols cover cell culture, model assembly, transport experiments, and analytical quantification of this compound, providing researchers with a comprehensive guide to assess its BBB permeability.
Data Presentation: this compound Permeability in In Vitro BBB Models
The apparent permeability coefficient (Papp) is a quantitative measure of a drug's ability to cross a cell monolayer. The table below summarizes reported Papp values for this compound across different in vitro BBB models. A higher Papp value indicates greater permeability. The efflux ratio, calculated as the ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, indicates the extent of active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.
| In Vitro Model | Cell Line(s) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Key Findings & Reference |
| MDCK-MDR1 | Madin-Darby Canine Kidney cells transfected with human MDR1 gene | Not explicitly stated, but transport was observed | > 1 (efflux observed) | Human P-gp transports this compound in a concentration-dependent manner.[13][14] |
| LLC-PK1-MDR1 | Porcine kidney epithelial cells transfected with human MDR1 gene | Not explicitly stated, but transport was observed | > 1 (efflux observed) | Confirmed that this compound is a substrate for human P-gp.[13][14] |
| hCMEC/D3 | Human Cerebral Microvascular Endothelial Cells | ~5.36 (for similar lipophilic drug, Morphine) | Not specified for this compound | A widely used human in vitro BBB model expressing key efflux transporters.[15] |
| Dynamic In Vitro BBB (DIV-BBB) | Co-culture of brain microvascular endothelial cells and astrocytes with flow | Permeability is significantly influenced by flow and epileptic conditions. | Not specified | This compound permeability is lower in a model mimicking epileptic conditions, and this is reversible with a P-gp inhibitor.[16] |
Experimental Protocols
Protocol 1: Establishment of a Transwell Co-culture BBB Model (bEnd.3 and Astrocytes)
This protocol describes the establishment of a co-culture model using mouse brain endothelial cells (bEnd.3) and rat astrocytes, a commonly used setup to induce barrier properties.[17]
Materials:
-
bEnd.3 cells
-
Primary rat astrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)
-
24-well plates
-
Coating solution: Rat tail collagen type I (50 µg/mL)
-
Trypsin-EDTA
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with collagen solution and incubate for at least 1 hour at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to dry.
-
-
Seeding Astrocytes:
-
Culture primary rat astrocytes in a T-75 flask until confluent.
-
Trypsinize, count, and seed the astrocytes in the bottom of the 24-well plates at a density of 5 x 10⁴ cells/well.
-
Allow astrocytes to adhere and grow for 2-3 days.
-
-
Seeding bEnd.3 Cells:
-
Culture bEnd.3 cells in a T-75 flask until 80-90% confluent.
-
Trypsinize, count, and seed the bEnd.3 cells onto the collagen-coated Transwell inserts at a density of 1 x 10⁵ cells/insert.
-
Place the inserts into the 24-well plates containing the astrocytes.
-
-
Co-culture and Barrier Formation:
-
Maintain the co-culture for 5-7 days, changing the media in both the apical and basolateral compartments every 2-3 days.
-
Monitor the formation of a tight monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) using an EVOM2 meter. The model is ready for transport studies when TEER values stabilize at a high level (typically >100 Ω·cm² for this model).[18][19]
-
Protocol 2: this compound Transport Study using the Transwell BBB Model
This protocol details the steps for conducting a bidirectional transport experiment to determine the permeability and efflux of this compound.
Materials:
-
Established Transwell BBB model
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO, final concentration of solvent should be <0.5%)
-
P-glycoprotein inhibitor (e.g., Verapamil or Tariquidar) for mechanistic studies[1][3]
-
96-well plates for sample collection
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Wash the Transwell monolayers twice with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.
-
Prepare the dosing solutions of this compound in transport buffer at the desired concentration (e.g., 10 µM). For inhibition studies, pre-incubate the cells with the P-gp inhibitor for 30-60 minutes before adding the this compound solution containing the inhibitor.
-
-
Apical to Basolateral (A-B) Transport (Influx):
-
Remove the buffer from the apical and basolateral compartments.
-
Add the this compound dosing solution to the apical compartment (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral compartment (e.g., 1.5 mL).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Remove the buffer from both compartments.
-
Add fresh transport buffer to the apical compartment.
-
Add the this compound dosing solution to the basolateral compartment.
-
At the same specified time points, collect a sample from the apical compartment and replace it with fresh buffer.
-
-
Sample Processing and Analysis:
-
At the end of the experiment, collect samples from both compartments for mass balance calculation.
-
Quantify the concentration of this compound in all collected samples using a validated analytical method such as LC-MS/MS.[20]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound transported over time.
-
Determine the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux (µmol/s), A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the donor compartment (µmol/cm³).
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in samples from in vitro transport studies.[20]
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile/methanol (2:1)
-
This compound and internal standard (e.g., d10-Phenytoin) stock solutions
-
Protein precipitation solvent (e.g., acetonitrile with internal standard)
Procedure:
-
Sample Preparation:
-
To 50 µL of each sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up a gradient elution method on the LC system to separate this compound from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (this compound/internal standard) against the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for this compound Transport Study
Caption: Workflow for assessing this compound transport across an in vitro BBB model.
Signaling Pathway: P-glycoprotein Mediated Efflux of this compound at the BBB
Caption: P-gp mediated efflux of this compound at the blood-brain barrier.
References
- 1. In vivo evidence for P-glycoprotein-mediated transport of this compound at the blood-brain barrier of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of efflux transporters and metabolizing enzymes in brain and peripheral organs to explain drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein alters blood-brain barrier penetration of antiepileptic drugs in rats with medically intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microfluidic Blood-Brain Barrier Model Provides In Vivo-Like Barrier Properties for Drug Permeability Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro concentration dependent transport of this compound and phenobarbital, but not ethosuximide, by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a transwell millifluidic device for studying blood–brain barrier endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive LC‐MS/MS method for quantification of this compound and its major metabolite with application to in vivo investigations of intravenous and intranasal this compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phenytoin in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing phenytoin, a well-established anti-convulsant drug, in primary neuronal culture experiments. This document outlines its mechanism of action, provides detailed protocols for key experimental assays, summarizes quantitative data, and presents visual diagrams of its signaling pathways and experimental workflows.
Introduction
This compound is a widely used anti-epileptic drug that exerts its effects primarily by modulating voltage-gated sodium channels in neurons.[1][2][3] In primary neuronal cultures, this compound serves as a valuable tool to study mechanisms of neuronal excitability, synaptic transmission, and neuroprotection. Its primary action is the stabilization of the inactivated state of voltage-gated sodium channels, which limits the sustained, high-frequency repetitive firing of action potentials that underlies seizure activity.[2][4] Additionally, this compound has been shown to influence calcium channels, as well as glutamate and GABA neurotransmitter systems, making it a multifaceted compound for neuropharmacological research.[3][5][6]
Mechanism of Action
This compound's principal mechanism of action is the voltage- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[2][4] It selectively binds to the inactivated state of the channel, prolonging its refractory period and thereby reducing the ability of neurons to fire at high frequencies.[2][3] This action is particularly effective in dampening the excessive neuronal discharges characteristic of epileptic seizures.[2]
Beyond its primary target, this compound has been reported to:
-
Modulate Calcium Channels: It can have minor inhibitory effects on calcium channels, which may contribute to the reduction of neurotransmitter release.[2]
-
Influence Neurotransmitter Release: this compound can decrease the release of the excitatory neurotransmitter glutamate and increase the release of the inhibitory neurotransmitter GABA.[5][7]
-
Inhibit Neurotransmitter Transport: It has been shown to competitively inhibit the high-affinity synaptosomal transport of both glutamate and GABA.[6]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound in primary neuronal cultures, derived from various experimental studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Neuron Type | This compound Concentration | Effect | Reference |
| Sodium Current (INa) | Cultured Embryonic Cortical Neurons | IC50: 16.8 µM | Dose-dependent inhibition of inward Na+ current. | [1] |
| Rat Hippocampal Neurons | IC50: 72.6 ± 22.5 µM | Inhibition of transient sodium current (INaT). | [8] | |
| Rat Hippocampal Neurons | Kd: ~7 µM (for inactivated channels) | Tight binding to inactivated Na+ channels. | [9] | |
| Persistent Sodium Current (INaP) | Rat Neocortical and Neostriatal Neurons | IC50: 34 µM | Dose-dependent inhibition. | [10] |
| Acutely Dissociated Neurons | 100 µM | 58 ± 4% inhibition of peak INaP. | [11] | |
| Action Potential Firing | Cultured Embryonic Cortical Neurons | 100 µM | Significantly decreased firing rate. | [1] |
| Excitatory Postsynaptic Potentials (EPSPs) | Rat Hippocampus (in vitro) | 10-100 µM | Reversible depression of field EPSPs. | [12] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Rat Entorhinal Cortex | Not specified | Reduced frequency, no change in amplitude. | [5] |
Table 2: Effects of this compound on Neurotransmitter Systems
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Glutamate Release | Rat Entorhinal Cortex Synapses | Not specified | Reduced frequency of spontaneous glutamate release. | [5] |
| GABA Release | Rat Entorhinal Cortex Synapses | Not specified | Increased frequency of spontaneous GABA-mediated inhibitory postsynaptic currents. | [5] |
| Glutamate Transport | Rat Brain Synaptosomes | Ki: 66 ± 10 µM | Competitive inhibition of sodium-dependent high-affinity transport. | [6] |
| GABA Transport | Rat Brain Synaptosomes | Ki: 185 ± 65 µM | Competitive inhibition of sodium-dependent high-affinity transport. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in primary neuronal cultures.
Primary Neuronal Culture Preparation
This protocol is a general guideline and may need optimization based on the specific neuronal type and developmental stage.
-
Coat Culture Surfaces: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. For enhanced adherence and differentiation, a subsequent coating with Laminin (10 µg/mL in sterile PBS) for at least 2 hours at 37°C can be performed.
-
Tissue Dissection: Dissect cortical or hippocampal tissue from embryonic (E18) or early postnatal (P0-P1) rodents in ice-cold dissection medium (e.g., Hibernate-E).
-
Dissociation: Mince the tissue and incubate in a dissociation solution (e.g., Papain or Trypsin) at 37°C for 15-30 minutes. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin), and plate the cells onto the coated surfaces at a desired density.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 3-4 days. Experiments are typically conducted on mature cultures (DIV 7-21).
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effects of this compound on voltage-gated sodium currents and neuronal firing properties.
-
Preparation: Transfer a coverslip with mature primary neurons to a recording chamber on an inverted microscope. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution (e.g., containing in mM: 140 K-Gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Recording:
-
Voltage-Clamp: Establish a whole-cell recording configuration. Hold the neuron at a negative potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit sodium currents. After obtaining a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10-100 µM) and record the changes in sodium current amplitude and kinetics.
-
Current-Clamp: Establish a whole-cell recording configuration. Inject depolarizing current steps to elicit action potentials. After recording baseline firing patterns, apply this compound and record the changes in firing frequency, action potential threshold, and amplitude.
-
-
Data Analysis: Analyze the recorded currents and voltage traces using appropriate software to quantify changes in peak current, inactivation kinetics, firing rate, and other relevant parameters.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal activity and the modulatory effects of this compound.
-
Dye Loading: Incubate mature primary neuronal cultures with a calcium indicator dye (e.g., Fluo-4 AM, 1-5 µM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Imaging: Mount the coverslip on an imaging setup (e.g., a fluorescence microscope with a high-speed camera).
-
Stimulation and Recording:
-
Establish a baseline fluorescence recording.
-
Stimulate the neurons to induce calcium influx. This can be achieved by applying a depolarizing stimulus (e.g., high potassium solution) or an agonist for a specific receptor.
-
Record the changes in fluorescence intensity over time.
-
Wash out the stimulus and allow the cells to recover.
-
Apply this compound at the desired concentration and repeat the stimulation protocol to assess its effect on calcium transients.
-
-
Data Analysis: Quantify the changes in fluorescence intensity (ΔF/F0) to determine the effect of this compound on intracellular calcium dynamics.
Immunocytochemistry for c-Fos
This protocol is used to identify neurons that have been activated, as c-Fos is an immediate-early gene product often used as a marker for neuronal activity.
-
Cell Treatment: Treat mature primary neuronal cultures with a stimulus to induce neuronal activity (e.g., a high potassium solution or a glutamatergic agonist) in the presence or absence of this compound for a defined period (e.g., 1-2 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against c-Fos (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of c-Fos positive neurons.
Cell Viability (MTT) Assay
This protocol assesses the potential neuroprotective or cytotoxic effects of this compound.
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density.
-
Treatment:
-
Neuroprotection: Induce neurotoxicity using a relevant insult (e.g., glutamate excitotoxicity, oxidative stress) in the presence or absence of various concentrations of this compound.
-
Cytotoxicity: Treat the neurons with a range of this compound concentrations for a specified duration (e.g., 24-48 hours).
-
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathways
References
- 1. This compound attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 4. litfl.com [litfl.com]
- 5. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow binding of this compound to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the persistent Na+ current of mammalian CNS neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Phenytoin-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues, particularly neuronal tissues, following treatment with Phenytoin. This compound, an anticonvulsant drug, has been shown to influence the expression and phosphorylation of various proteins, including those involved in cell proliferation, differentiation, and cytoskeletal dynamics. The following protocols and data are intended to guide researchers in the design and execution of IHC experiments to study the effects of this compound.
Key Protein Markers for this compound Studies
-
Microtubule-Associated Protein 2 (MAP2): A key protein involved in the stabilization of microtubules in neuronal dendrites. Changes in MAP2 expression can indicate alterations in dendritic morphology and neuronal health.
-
Phosphorylated Epidermal Growth Factor Receptor (pEGFR) and Fibroblast Growth Factor Receptor (pFGFR): this compound has been shown to enhance the phosphorylation of these receptor tyrosine kinases, which are involved in cell proliferation and differentiation.[1]
-
Bromodeoxyuridine (BrdU): A synthetic nucleoside that is an analogue of thymidine and is incorporated into the newly synthesized DNA of replicating cells during the S phase of the cell cycle. It is commonly used to identify proliferating cells.
-
Sox2 and Doublecortin (DCX): These are markers for neural precursor cells and immature neurons, respectively. Their expression can be used to assess neurogenesis.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of this compound on the mouse brain.
| Marker | Treatment Group | Fold Change / Observation | Reference |
| Phosphorylated EGFR (pEGFR) | This compound (10 mg/kg) | ~2-fold increase in the ventricular-subventricular zone | [1] |
| Phosphorylated FGFR (pFGFR) | This compound (10 mg/kg) | ~2-fold increase in the ventricular-subventricular zone | [1] |
| BrdU+/Sox2+ cells | This compound (10 mg/kg) | Increased number in the ventricular-subventricular zone | [1] |
| BrdU+/Doublecortin+ cells | This compound (10 mg/kg) | Increased number in the ventricular-subventricular zone | [1] |
Experimental Protocols
The following are synthesized, detailed protocols for the immunohistochemical staining of the key markers in this compound-treated tissues. These protocols are based on standard IHC procedures and can be adapted for specific experimental needs.
Protocol 1: Immunohistochemistry for MAP2 in Paraffin-Embedded Brain Tissue
This protocol is designed for the detection of MAP2 in formalin-fixed, paraffin-embedded brain sections.
1. Deparaffinization and Rehydration:
- Place slides in a slide holder and immerse in Xylene: 2 changes for 5 minutes each.
- Rehydrate through a graded series of ethanol:
- 100% Ethanol: 2 changes for 3 minutes each.
- 95% Ethanol: 1 change for 3 minutes.
- 70% Ethanol: 1 change for 3 minutes.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
- Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse slides in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 2 x 5 minutes.
3. Blocking and Permeabilization:
- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with TBST for 2 x 5 minutes.
- Incubate sections in a blocking solution (e.g., 5% normal goat serum in TBST with 0.3% Triton X-100) for 1 hour at room temperature.
4. Primary Antibody Incubation:
- Dilute the primary anti-MAP2 antibody in the blocking solution to its optimal concentration.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
- Rinse slides with TBST for 3 x 5 minutes.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Rinse slides with TBST for 3 x 5 minutes.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
- Rinse slides with TBST for 3 x 5 minutes.
- Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity is reached.
- Rinse slides in distilled water to stop the reaction.
6. Counterstaining and Mounting:
- Counterstain with Hematoxylin for 1-2 minutes.
- Rinse in running tap water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Immunofluorescence for BrdU, Sox2, and Doublecortin in Frozen Brain Sections
This protocol is for the triple-labeling of BrdU, Sox2, and Doublecortin in fresh-frozen brain sections.
1. Tissue Preparation:
- Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain in 30% sucrose in PBS until it sinks.
- Freeze the brain in isopentane cooled with dry ice and store at -80°C.
- Cut 30-40 µm sections on a cryostat and store in a cryoprotectant solution at -20°C.
2. Staining Procedure (Free-Floating):
- Wash sections in PBS for 3 x 10 minutes.
- For BrdU staining, perform DNA denaturation: Incubate sections in 2N HCl for 30 minutes at 37°C.
- Neutralize with 0.1 M Borate buffer (pH 8.5) for 10 minutes.
- Wash in PBS for 3 x 10 minutes.
- Block and permeabilize in a solution of 5% normal donkey serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
- Incubate with a cocktail of primary antibodies (e.g., rat anti-BrdU, goat anti-Sox2, and rabbit anti-Doublecortin) in the blocking solution overnight at 4°C.
- Wash in PBS for 3 x 10 minutes.
- Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., donkey anti-rat Alexa Fluor 488, donkey anti-goat Alexa Fluor 594, and donkey anti-rabbit Alexa Fluor 647) in the blocking solution for 2 hours at room temperature in the dark.
- Wash in PBS for 3 x 10 minutes in the dark.
- Mount sections on slides and coverslip with a mounting medium containing DAPI.
Visualizations
Experimental Workflow
Caption: General experimental workflow for IHC analysis of this compound-treated tissue.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound's effects on neuronal cells.
References
Application Notes and Protocols for Developing a Drug-Resistant Epilepsy Model Using Phenytoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a preclinical model of drug-resistant epilepsy (DRE) using Phenytoin (PHT). The development of such models is crucial for understanding the underlying mechanisms of pharmacoresistance and for screening novel therapeutic agents that may overcome this significant clinical challenge.
Introduction to Drug-Resistant Epilepsy and the Role of this compound
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Despite the availability of numerous anti-seizure medications (ASMs), approximately 20-30% of patients with epilepsy do not achieve adequate seizure control, a condition known as drug-resistant epilepsy (DRE).[1] this compound, a widely used ASM that primarily acts by blocking voltage-gated sodium channels, has been instrumental in the development of DRE models.[2][3] Animal models that replicate the pharmacoresistant phenotype are invaluable tools for investigating the mechanisms of drug resistance and for the discovery of more effective treatments.[4][5]
Mechanisms of this compound Resistance
A primary mechanism implicated in this compound resistance is the overexpression of the multidrug efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier (BBB).[3][6][7] P-gp, the product of the MDR1 gene, actively transports a wide range of xenobiotics, including this compound, out of the brain, thereby reducing its concentration at the target site and diminishing its therapeutic effect.[7][8][9] Studies have shown that chronic administration of this compound can induce the overexpression of P-gp in astrocytes.[8][10] The Nrf2/P-glycoprotein pathway, activated by oxidative stress, has also been identified as a key player in the development of this compound resistance.[9][11]
Other potential mechanisms contributing to pharmacoresistance include alterations in drug targets, such as modifications in voltage-gated sodium channels, and changes in astrocyte function, including the regulation of glutamate transporters (e.g., GLT1) and water channels (e.g., aquaporin-4), which can affect neuronal excitability.[12][13][14]
Key Animal Models for Inducing this compound Resistance
Several animal models have been established to study DRE. The choice of model often depends on the specific research question, available resources, and the desired throughput.
-
Kindling Models: Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimulation leads to the progressive development of seizures.[15] This model is widely used to study temporal lobe epilepsy.[4][15]
-
Amygdala Kindling: This model allows for the selection of subgroups of animals that are either responsive or resistant to this compound treatment, providing a valuable tool for comparative studies.[1][4]
-
Pentylenetetrazol (PTZ) Kindling: Chronic administration of subconvulsive doses of PTZ, a GABA antagonist, can induce a kindled state that can be used to study drug resistance.[15][16][17]
-
-
Post-Status Epilepticus (SE) Models: These models involve inducing a prolonged seizure (status epilepticus) using chemical convulsants like kainic acid or pilocarpine.[18][19][20] The subsequent spontaneous recurrent seizures often exhibit pharmacoresistance.[18][21]
-
6 Hz Psychomotor Seizure Model: This is an acute seizure model in mice or rats that has shown promise for high-throughput screening of compounds against pharmacoresistant seizures, as it is relatively insensitive to this compound.[2]
Experimental Protocols
Protocol 1: Amygdala Kindling Model in Rats to Select for this compound Resistance
This protocol describes the induction of kindling through electrical stimulation of the amygdala and the subsequent identification of this compound-resistant and -sensitive animals.[1][4]
Materials:
-
Adult male Wistar rats (200-250 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound sodium salt
-
Vehicle (e.g., saline or propylene glycol)
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Implant recording electrodes over the cortex.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver a series of monophasic square-wave pulses (1 ms) at 60 Hz for 1 second, starting at a low current (e.g., 20 µA).
-
Gradually increase the current intensity until an afterdischarge (epileptiform activity lasting at least 5 seconds) is recorded on the EEG. This current intensity is the ADT.
-
-
Kindling Acquisition:
-
Stimulate the rats once daily at the ADT intensity.
-
Observe and score the behavioral seizures according to Racine's scale (see Table 1).
-
Continue daily stimulations until the animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions) for at least 3 consecutive days. This is considered the fully kindled state.
-
-
Selection of this compound Responders and Non-Responders:
-
After a one-week rest period post-kindling, administer this compound (e.g., 20-40 mg/kg, i.p.) or vehicle.
-
30-60 minutes after injection, stimulate the amygdala at the ADT.
-
Record the seizure severity and afterdischarge duration.
-
Repeat this testing procedure with this compound and vehicle on different days in a counterbalanced manner.
-
Classify animals as non-responders (resistant) if this compound fails to significantly reduce seizure severity or afterdischarge duration compared to vehicle.
-
Classify animals as responders (sensitive) if this compound significantly suppresses seizure activity.[1]
-
Table 1: Racine's Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Protocol 2: Kainic Acid-Induced Status Epilepticus Model for Drug Resistance
This protocol details the induction of status epilepticus (SE) with kainic acid (KA), leading to a chronic epileptic state that can be assessed for this compound resistance.[18][19][22]
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
Kainic acid
-
This compound sodium salt
-
Diazepam (to manage prolonged SE if necessary)
-
Video-EEG monitoring system
Procedure:
-
Induction of Status Epilepticus:
-
Administer kainic acid systemically (e.g., 10-30 mg/kg, i.p. for rats; 20-35 mg/kg, i.p. for mice) or via intracerebral injection (e.g., intrahippocampal).[19][23][24]
-
Monitor the animals for the onset of behavioral seizures and SE, characterized by continuous or rapidly recurring seizures.
-
SE typically develops within 30-90 minutes and can last for several hours.[19]
-
-
Post-SE Monitoring and Chronic Phase:
-
Provide supportive care (e.g., hydration) following SE.
-
After a latent period (typically 1-2 weeks), spontaneous recurrent seizures (SRS) will begin to occur.
-
Use continuous video-EEG monitoring to record the frequency and duration of SRS over several weeks to establish a stable baseline.
-
-
Pharmacological Testing for this compound Resistance:
-
Once a stable SRS frequency is established, administer this compound (e.g., 30-50 mg/kg, i.p.) or vehicle.
-
Continue video-EEG monitoring to assess the effect of this compound on SRS frequency and duration.
-
A lack of significant reduction in seizure activity following this compound administration indicates a drug-resistant phenotype.
-
Table 2: Quantitative Data for this compound Resistance Models
| Parameter | Amygdala Kindling Model (Rat) | Kainic Acid Model (Mouse/Rat) |
| Animal Strain | Wistar | C57BL/6 (mouse), Sprague-Dawley (rat) |
| Inducing Agent | Electrical Stimulation | Kainic Acid |
| This compound Dosage | 20-40 mg/kg, i.p. | 30-50 mg/kg, i.p. |
| Assessment Endpoint | Seizure severity, afterdischarge duration | Frequency and duration of spontaneous recurrent seizures |
| Typical Outcome | Segregation into responder and non-responder groups | Development of a drug-resistant phenotype in the chronic phase |
Visualization of Pathways and Workflows
P-glycoprotein Mediated this compound Resistance at the Blood-Brain Barrier
Caption: P-gp actively transports this compound from the brain back into the bloodstream, reducing its efficacy.
Experimental Workflow for Developing a this compound-Resistant Kindling Model
Caption: Workflow for generating and identifying this compound-resistant animals using the kindling model.
Signaling Pathway Implicated in P-gp Upregulation
Caption: Oxidative stress can lead to P-gp overexpression and this compound resistance via the Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on pharmacokinetic mechanism of this compound resistance in refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Expression and Pharmacoresistant Epilepsy: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiepileptic drug-induced multidrug resistance P-glycoprotein overexpression in astrocytes cultured from rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prevention and Reversal of a this compound-Resistant Model by N-acetylcysteine Therapy Involves the Nrf2/P-Glycoprotein Pathway at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of astrocyte glutamate transporter-1 (GLT1) and aquaporin-4 (AQP4) expression in a model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Regulation of Aquaporin-4 (AQP4) and Glutamate Transporter-1 (GLT1) in an Epilepsy Model [escholarship.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. archepilepsy.org [archepilepsy.org]
- 16. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTZ kindling model for epileptogenesis, refractory epilepsy, and associated comorbidities: relevance and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Resistance to phenobarbital extends to this compound in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an antiepileptogenesis drug screening platform: Effects of everolimus and phenobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phenytoin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Phenytoin in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
Cause: this compound is a weak acid with very low intrinsic solubility in water and neutral pH buffers.[1][2] Its aqueous solubility is approximately 0.032 g/L at 22°C.[3]
Solution:
-
Primary Method: Use of an Organic Co-solvent.
-
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4]
-
Protocol:
-
First, dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. This compound's solubility is approximately 25 mg/mL in DMSO.[4]
-
Gradually add the aqueous buffer of your choice to the DMSO stock solution while vortexing to dilute it to the final desired concentration.
-
For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.5 mg/mL.[4]
-
-
Caution: Do not store the final aqueous solution for more than one day as precipitation may occur.[4] It is recommended to prepare it fresh before each experiment.
-
-
Alternative Method: pH Adjustment.
-
The solubility of this compound increases significantly as the pH of the aqueous solution rises.[1]
-
Protocol:
-
Prepare your aqueous buffer.
-
While stirring, slowly add a base (e.g., NaOH) to increase the pH.
-
Add the this compound powder to the alkaline buffer. A pH of 10.0 or higher is often required to achieve significant solubility.[1][2] For instance, the injectable formulation of this compound has a pH of about 12.[2]
-
-
Consideration: Ensure that the high pH will not negatively impact your experimental system (e.g., cell viability, protein stability).
-
Issue 2: My this compound Sodium solution becomes cloudy or forms a precipitate when diluted with an IV solution.
Cause: this compound Sodium, the more water-soluble salt form of this compound, can convert back to the poorly soluble free acid form (this compound) when the pH of the solution decreases.[1][3] This is a common issue when diluting with acidic or neutral intravenous solutions like 5% dextrose in water (D5W).[1]
Solution:
-
Choice of Diluent:
-
Use 0.9% sodium chloride (normal saline) or Lactated Ringer's solution as the diluent. These solutions are more compatible and maintain a higher pH upon mixing compared to dextrose solutions.[1][5]
-
This compound Sodium solutions have been shown to be stable for at least eight hours in 0.9% sodium chloride and Lactated Ringer's injections.[5]
-
-
Dilution Volume and Infusion Time:
-
As the dilution volume increases, the pH of the admixture tends to decrease, which can lead to precipitation.[1]
-
It is recommended to dilute 100 mg of this compound Sodium in no more than 50 ml of normal saline.[1]
-
The admixture should be prepared immediately before use and infused within one hour to minimize the risk of precipitation.[1]
-
-
Filtration:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in aqueous solutions?
This compound is a weak acid with a pKa of approximately 8.0-9.2.[2] Its molecular structure contains two hydrophobic phenyl rings, which contribute to its low water solubility.[8] In acidic to neutral aqueous environments, it exists predominantly in its non-ionized, poorly soluble form.[9]
Q2: What are the different strategies to improve the aqueous solubility of this compound for experimental use?
There are several effective methods to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution above this compound's pKa will ionize the molecule, significantly increasing its solubility.[1]
-
Use of Co-solvents: Organic solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be used to first dissolve this compound before diluting with an aqueous buffer.[4][10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like this compound, effectively increasing their aqueous solubility.[11][12][13] For example, 2-hydroxypropyl-β-cyclodextrin (HPBCD) has been shown to significantly enhance this compound's solubility.[11][14]
-
Use of Salt Forms: The sodium salt of this compound (this compound Sodium) is more water-soluble than the free acid form.[3][15] However, its solubility is still pH-dependent, and it can precipitate in acidic solutions.[9]
-
Prodrugs: Fosthis compound is a water-soluble prodrug of this compound.[3][16] It is a phosphate ester that is rapidly converted to this compound in the body.[17] This approach is primarily used for clinical formulations but highlights a strategy for overcoming solubility issues.[8][18]
Data Presentation: this compound and its Salts Solubility
| Compound | Solvent/Condition | Solubility | Reference |
| This compound | Water (22°C) | 0.032 g/L | [3] |
| This compound | Water (26°C, pH 1-7) | 14 µg/mL | [1] |
| This compound | Borate Buffer (26°C, pH 9.1) | 165 µg/mL | [1] |
| This compound | Sodium Hydroxide (26°C, pH 10.0) | 1.52 mg/mL | [1] |
| This compound | Ethanol | ~15 mg/mL | [4] |
| This compound | DMSO | ~25 mg/mL | [4] |
| This compound | DMF | ~25 mg/mL | [4] |
| This compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| This compound Sodium | Water | 1 g in ~66 mL (~15 mg/mL) | [3] |
| Fosthis compound | Water (25°C) | 349 mg/L | [3] |
| Fosthis compound Disodium Salt | Water (25°C) | 142 mg/mL | [3] |
| This compound Piperazine Salt | Aqueous Media | 1.2 mg/mL | [19] |
| This compound Sodium Salt | Aqueous Media | 73.4 mg/mL | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
Objective: To prepare a 100 µM this compound solution in a cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved by vortexing.
-
-
Serial Dilution:
-
Perform a serial dilution of the concentrated stock solution with the cell culture medium to achieve the final desired concentration of 100 µM.
-
For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
-
Final Preparation:
-
Add the appropriate volume of the diluted stock solution to your experimental setup (e.g., cell culture plate).
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: Enhancing this compound Solubility with 2-Hydroxypropyl-β-cyclodextrin (HPBCD)
Objective: To prepare an aqueous formulation of this compound using HPBCD.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Deionized water or appropriate buffer
-
pH meter and solutions for pH adjustment (e.g., NaOH)
Procedure:
-
Prepare HPBCD Solution:
-
Dissolve the desired concentration of HPBCD (e.g., 20% w/v) in deionized water or your chosen buffer.[11]
-
-
pH Adjustment (Optional but Recommended):
-
Addition of this compound:
-
Add an excess amount of this compound powder to the HPBCD solution.
-
-
Equilibration:
-
Seal the container and agitate the mixture at a constant temperature until equilibrium is reached (e.g., shaking in a water bath for 24-48 hours).
-
-
Separation and Quantification:
-
Filter the suspension through a 0.45 µm filter to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. seanmeskill.com [seanmeskill.com]
- 7. creehealth.org [creehealth.org]
- 8. Low-melting this compound prodrugs as alternative oral delivery modes for this compound: a model for other high-melting sparingly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH on release of this compound sodium from slow-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and testing of an improved parenteral formulation of this compound using 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complexation of this compound with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Testing of an Improved Parenteral Formulation of this compound Using 2-Hydroxypropyl-β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 15. This compound sodium CAS#: 630-93-3 [amp.chemicalbook.com]
- 16. This compound prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fosthis compound: a novel this compound prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound prodrugs III: water-soluble prodrugs for oral and/or parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Phenytoin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Phenytoin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a weakly acidic drug with low aqueous solubility, especially at physiological pH. Precipitation in cell culture media is a common issue and is often triggered by several factors:
-
pH of the Media: this compound's solubility is highly pH-dependent. It is more soluble in alkaline conditions (higher pH) and less soluble in acidic or neutral conditions (lower pH). Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is a range where this compound's solubility is significantly reduced, leading to precipitation.
-
Solvent Choice for Stock Solution: The solvent used to prepare the this compound stock solution can influence its stability upon dilution into the aqueous environment of the cell culture media.
-
Concentration of this compound: High final concentrations of this compound in the media increase the likelihood of precipitation.
-
Temperature: Changes in temperature during storage or incubation can affect solubility.
Q2: What is the optimal solvent for preparing this compound stock solutions?
The choice of solvent is critical for maintaining this compound solubility. While this compound is sparingly soluble in water, it is more soluble in organic solvents and alkaline solutions.
-
DMSO (Dimethyl sulfoxide): DMSO is a common choice for dissolving this compound for in vitro studies.
-
Ethanol: Ethanol can also be used, but care must be taken as it can have effects on the cells.
-
NaOH (Sodium Hydroxide): A dilute solution of NaOH (e.g., 0.1 M) can be used to prepare a sodium salt of this compound, which is more water-soluble. However, this will increase the pH of the stock solution and must be carefully diluted into the media to avoid a significant pH shift.
Q3: How can I prevent this compound from precipitating when adding it to my cell culture media?
Several strategies can be employed to prevent this compound precipitation:
-
pH Adjustment: Preparing the stock solution in a slightly alkaline solvent (like dilute NaOH) can increase its initial solubility. When adding to media, do so slowly and with gentle mixing to allow for gradual pH equilibration.
-
Use of a Co-solvent System: Preparing the stock solution in a mixture of solvents, such as DMSO and water, can sometimes improve solubility upon dilution.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to the final volume of media, perform serial dilutions in the media to gradually lower the concentration.
-
Pre-warming the Media: Ensuring the cell culture media is at 37°C before adding the this compound stock solution can sometimes help maintain solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound precipitation in your cell culture experiments.
Problem: White precipitate observed in the cell culture flask/plate after adding this compound.
Follow these steps to identify and resolve the issue:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound is highly dependent on the pH of the solution. Below is a summary of its solubility at different pH values.
| pH | Solubility (µg/mL) | Molar Solubility (mM) |
| 5.0 | ~20 | ~0.08 |
| 7.4 | ~30-50 | ~0.12-0.20 |
| 8.0 | ~100 | ~0.40 |
| 9.0 | ~600 | ~2.38 |
| 10.0 | >1000 | >3.96 |
Data is approximate and can vary based on temperature and buffer composition.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution (10 mM)
This protocol describes the preparation of a more soluble sodium salt of this compound.
Materials:
-
This compound powder (M.W. 252.27 g/mol )
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out 2.52 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 0.1 M NaOH to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Add 900 µL of sterile, nuclease-free water to bring the final volume to 1 mL. This results in a 10 mM stock solution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assay for this compound
This protocol allows you to determine the solubility of this compound in your specific cell culture medium at different pH values.
Materials:
-
This compound powder
-
Your specific cell culture medium
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of media aliquots and adjust their pH to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using 0.1 M HCl or 0.1 M NaOH.
-
Add an excess amount of this compound powder to each pH-adjusted media aliquot.
-
Incubate the samples at 37°C with constant agitation for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., spectrophotometry at its maximum absorbance wavelength or HPLC).
-
Plot the measured solubility against the pH to determine the solubility profile in your media.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the key factors influencing this compound solubility and the resulting precipitation in cell culture media.
Caption: Relationship between pH and this compound solubility.
Technical Support Center: Troubleshooting Unexpected Electrophysiological Effects of Phenytoin
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected electrophysiological effects of Phenytoin during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected electrophysiological effect of this compound?
A1: The primary and most well-documented electrophysiological effect of this compound is the blockade of voltage-gated sodium channels (Nav).[1][2][3] this compound selectively binds to the inactivated state of these channels, which slows their recovery from inactivation and reduces the ability of neurons to fire at high frequencies.[1][4] This use-dependent and voltage-dependent blockade is the cornerstone of its anticonvulsant activity.[4]
Q2: I'm observing a reduction in neuronal firing rate as expected, but the effect seems to diminish over time despite continuous perfusion of this compound. What could be the cause?
A2: This phenomenon, known as "rundown," can be due to several factors. One possibility is the dialysis of essential intracellular components into the patch pipette during whole-cell recordings, which can alter channel function over time. To mitigate this, consider using the perforated patch-clamp technique, which preserves the intracellular milieu. Another potential cause is a slow, use-dependent block that reaches a steady state. Ensure your stimulation protocol is consistent and allows for sufficient time to reach equilibrium.
Q3: I've applied a therapeutic concentration of this compound, but instead of the expected decrease in excitability, I'm observing hyperexcitability or even seizure-like discharges. What is happening?
A3: This is a known paradoxical effect of this compound that can occur at high or toxic concentrations.[5][6] Several mechanisms may contribute to this phenomenon. One hypothesis is that at high concentrations, this compound may have a more pronounced effect on inhibitory interneurons, leading to disinhibition of excitatory circuits.[7] Additionally, complex interactions with other ion channels, such as potassium channels, could contribute to this unexpected increase in excitability.[8] It is crucial to perform a careful dose-response analysis to determine the optimal concentration for your experimental preparation.[9]
Q4: My recordings show a significant effect of this compound on calcium currents. Is this a known off-target effect?
A4: Yes, this compound has been shown to modulate calcium channels, although this is considered a secondary effect compared to its action on sodium channels.[3][10][11] It can inhibit calcium influx through voltage-gated calcium channels.[10][12] This effect may contribute to its overall anticonvulsant properties.[2] If you are specifically studying calcium channels, it is important to be aware of this off-target activity.
Q5: I am seeing an alteration in the cardiac action potential waveform in my cardiomyocyte preparation after applying this compound. What are the known cardiac electrophysiological effects?
A5: this compound is classified as a Class IB antiarrhythmic agent.[13] Its primary cardiac effect is the blockade of cardiac sodium channels, which can lead to a shortening of the action potential duration.[14][15] However, at supratherapeutic concentrations, unexpected effects such as QTc prolongation and ST elevation have been reported.[14] this compound has also been shown to inhibit the hERG potassium channel, which can contribute to proarrhythmic effects.[16][17]
Troubleshooting Guides
Issue 1: Inconsistent or variable blockade of sodium currents.
-
Possible Cause 1: Inadequate seal formation or high series resistance.
-
Troubleshooting: Ensure a gigaohm seal is formed before breaking into the whole-cell configuration. Monitor series resistance throughout the experiment and discard recordings where it changes significantly. High series resistance can lead to voltage-clamp errors and an underestimation of the true channel block.
-
-
Possible Cause 2: Inconsistent stimulation protocol.
-
Troubleshooting: this compound's block is use-dependent. Employ a consistent and standardized voltage protocol to elicit sodium currents. A train of depolarizing pulses is often used to assess use-dependent block.
-
-
Possible Cause 3: Instability of the this compound solution.
-
Troubleshooting: Prepare fresh this compound solutions for each experiment. Ensure the drug is fully dissolved in the external solution and that the pH is stable.
-
Issue 2: Distinguishing between direct channel effects and indirect network effects in brain slices.
-
Possible Cause: this compound is altering synaptic transmission, which in turn affects neuronal firing.
-
Troubleshooting:
-
Isolate the neuron of interest: Use synaptic blockers (e.g., CNQX, AP5, bicuculline) to block excitatory and inhibitory synaptic transmission. Any remaining effect of this compound on the neuron's intrinsic excitability can then be attributed to a direct effect on its ion channels.
-
Record from different cell types: Compare the effects of this compound on principal neurons and interneurons to understand its differential impact on the network.
-
-
Issue 3: Unexpected effects on potassium or calcium currents.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting:
-
Pharmacological isolation: Use specific blockers for the channel of interest to confirm that the observed current is indeed from that channel type.
-
Voltage protocols: Use voltage protocols designed to isolate specific currents (e.g., a ramp protocol for persistent sodium current, specific voltage steps for different types of calcium or potassium channels).
-
Compare with known selective blockers: Use a highly selective blocker for the channel you are studying as a positive control to compare with the effects of this compound.
-
-
Data Presentation
Table 1: Reported Electrophysiological Effects of this compound on Various Ion Channels
| Ion Channel Type | Preparation | Reported Effect | Concentration Range | Reference(s) |
| Voltage-Gated Sodium (Nav) | Neurons | Blocks inactivated state, slows recovery | Therapeutic | [1][3][4] |
| Voltage-Gated Calcium (Cav) | Neurons, Brain Membranes | Inhibition of calcium influx | 30 - 300 µM | [10][11][12] |
| Delayed Rectifier Potassium (Kdr) | Neuroblastoma Cells | Inhibition | IC50: 30.9 µM | [9][18] |
| A-type Potassium (IA) | Cerebellar Granule Cells | Blocks in a dose-dependent manner | Kd: 73 µM | [19] |
| hERG Potassium | HEK293 Cells | Inhibition | IC50: 240 µM | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Use-Dependent Block of Sodium Channels by this compound
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a brief depolarizing step (e.g., to 0 mV for 20 ms) to elicit a control sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at 10 Hz).
-
Perfuse the cell with the external solution containing the desired concentration of this compound for at least 5 minutes.
-
Repeat the single pulse and the train of pulses in the presence of this compound.
-
-
Analysis: Compare the amplitude of the sodium current in response to the first and subsequent pulses in the train, both in the absence and presence of this compound. A greater reduction in the current amplitude during the pulse train in the presence of this compound indicates use-dependent block.
Mandatory Visualizations
Caption: Primary and off-target effects of this compound on ion channels.
Caption: A logical workflow for troubleshooting unexpected this compound effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. stackoverflow.com [stackoverflow.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Dose-response analysis of this compound on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 11. Network-specific mechanisms may explain the paradoxical effects of carbamazepine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. This compound-induced seizures: a paradoxical effect at toxic concentrations in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phenytoin in Neuroprotection Studies
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing phenytoin in neuroprotection studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound's primary neuroprotective action is attributed to its use-dependent and voltage-dependent blockade of voltage-gated sodium channels (VGSCs) on neuronal membranes.[1][2] By binding preferentially to the inactive state of these channels, this compound stabilizes the neuronal membrane, preventing the excessive and high-frequency neuronal firing that is a hallmark of excitotoxic and ischemic injury.[2] This stabilization prevents the massive influx of sodium ions that triggers a cascade of neurotoxic events.[1][3]
Q2: How does blocking sodium channels with this compound lead to neuroprotection?
A2: The initial massive influx of sodium through VGSCs during a neurotoxic insult leads to a reversal of the Na+/Ca2+ exchanger, causing a pathological increase in intracellular calcium.[4] This calcium overload activates various downstream damaging pathways, including the activation of proteases and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death. By preventing the initial sodium influx, this compound helps to maintain intracellular calcium homeostasis and mitigates these downstream neurotoxic effects.[4][5] Furthermore, by stabilizing the presynaptic membrane, this compound can reduce the excessive release of excitatory neurotransmitters like glutamate, further dampening the excitotoxic cascade.[6]
Q3: In what experimental models has this compound demonstrated neuroprotective efficacy?
A3: this compound has shown neuroprotective effects in a variety of preclinical and clinical models of neurological injury. These include:
-
In vivo:
-
Models of anoxia and hypoxia, where it increased survival time.[1][3]
-
Experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[7]
-
Optic neuritis, where it reduced the loss of retinal nerve fiber layer (RNFL) thickness in a phase 2 clinical trial.
-
Experimental models of glaucoma.[3]
-
-
In vitro:
Q4: What is the therapeutic concentration range for this compound in in vitro neuroprotection studies?
A4: The effective concentration of this compound in vitro can vary depending on the cell type and the nature of the induced injury. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.[8] Based on available literature, a starting range of 10-100 µM is recommended for initial experiments. Concentrations should be carefully optimized, as higher concentrations can lead to cytotoxicity.
Data Presentation: In Vitro this compound Concentrations
| Parameter | Concentration | Cell Type/Model | Effect |
| IC50 (Na+ Current Inhibition) | 16.8 µM | Cultured embryonic cortical neurons | Inhibition of inward Na+ current |
| EC50 (EPSP Inhibition) | 42.8 µM | Striatal spiny neurons | Inhibition of excitatory postsynaptic potentials |
| Neuroprotective Concentration | 1–50 µM | Hippocampal cells | Inhibition of NAD+-mediated Ca2+ influx |
| Cytotoxic Concentration | > 40 µM | Murine cerebellar slice cultures | Dendritic degeneration and misrouting of Purkinje cell axons |
| Cytotoxic Concentration | > 200 µM | Immortalized mouse hippocampal neurons | Reduction in overall protein synthesis |
Troubleshooting Guide
Q5: I am observing cytotoxicity in my neuronal cultures even at what I believe are therapeutic concentrations of this compound. What could be the cause?
A5: There are several potential reasons for unexpected cytotoxicity:
-
Concentration: this compound has a narrow therapeutic window, and concentrations above 40-200 µM have been shown to be toxic to neuronal cultures.[3] It is critical to perform a careful dose-response curve to identify the optimal neuroprotective, non-toxic concentration for your specific cell type.
-
Solubility: this compound is poorly soluble in aqueous solutions.[9] Improperly dissolved this compound can lead to the formation of microcrystals that can be toxic to cells. Ensure that your stock solution is fully dissolved before diluting it in your culture medium.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1%).
-
Mitochondrial Toxicity: Some studies suggest that this compound may have adverse effects on mitochondrial function, which could contribute to cytotoxicity, especially in metabolically stressed cells.[10]
Q6: I am not observing a neuroprotective effect with this compound in my glutamate excitotoxicity assay. What are some troubleshooting steps?
A6: If you are not seeing the expected neuroprotective effect, consider the following:
-
Timing of Administration: The timing of this compound application is crucial. In many excitotoxicity models, pre-treatment with the neuroprotective agent before the insult is necessary to see an effect. We recommend a pre-incubation period of 1 to 24 hours before adding glutamate. The optimal pre-incubation time should be determined empirically.
-
Concentration of this compound: Ensure you are using a concentration within the neuroprotective range. Refer to the dose-response data and consider that the optimal concentration may be specific to your cell type and injury model.
-
Severity of the Insult: If the glutamate concentration is too high or the exposure time is too long, the resulting neuronal injury may be too severe for any neuroprotective agent to have a significant effect. Consider titrating the glutamate concentration and exposure time to achieve a level of cell death (e.g., 50-70%) where a protective effect can be more readily observed.
-
Mechanism of Injury: this compound's primary mechanism is blocking voltage-gated sodium channels. While this is a key event in glutamate excitotoxicity, other pathways are also involved. It's possible that in your specific model, VGSC-independent pathways are the primary drivers of cell death.
Q7: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
A7: this compound is poorly soluble in water and physiological buffers.[9] To prepare a stock solution, it is common to first dissolve this compound in a small amount of a suitable solvent like DMSO or ethanol. The stock solution can then be diluted to the final working concentration in the cell culture medium. It is important to ensure that the final solvent concentration is not toxic to the cells. Gentle warming and vortexing can aid in dissolution. For some applications, the more soluble sodium salt of this compound may be used.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines.
1. Cell Plating:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, HT22) in 96-well plates at an appropriate density.
-
Allow cells to adhere and differentiate according to your standard protocol (typically 24-48 hours for cell lines, or longer for primary neurons).
2. This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to achieve a range of final concentrations for a dose-response experiment (e.g., 1, 10, 25, 50, 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the cells for a pre-determined pre-treatment period (e.g., 1, 6, or 24 hours). This should be optimized for your specific model.
3. Glutamate-Induced Injury:
-
Prepare a high-concentration stock solution of L-glutamate in a suitable buffer or medium.
-
Add the glutamate stock solution directly to the wells containing the this compound/vehicle pre-treated cells to achieve the final desired glutamate concentration (this needs to be optimized, but a starting point could be in the range of 20 µM to 5 mM depending on the cell type).
-
Include a control group of cells that are not exposed to glutamate.
-
Incubate for the desired duration of injury (e.g., 5 minutes to 24 hours, depending on the model).
4. Washout and Recovery (Optional but Recommended):
-
After the glutamate exposure period, you may choose to remove the glutamate-containing medium and replace it with fresh medium (with or without this compound). This can help to distinguish between acute and delayed cell death.
5. Assessment of Cell Viability:
-
After a suitable recovery period (e.g., 24 hours post-glutamate exposure), assess cell viability using a standard assay such as:
-
MTT or MTS assay: Measures mitochondrial metabolic activity.
-
LDH release assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase into the medium.
-
Live/Dead staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells).
-
6. Data Analysis:
-
Normalize the viability data to the untreated control group (100% viability).
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 for neuroprotection.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro electrophysiological study on the effects of this compound, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mechanisms of this compound in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the amygdala neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for neuroprotection in patients with acute optic neuritis: a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – Pharmacokinetics [sepia2.unil.ch]
- 10. This compound: neuroprotection or neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phenytoin-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating phenytoin-induced cytotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?
A1: this compound is primarily metabolized by cytochrome P450 enzymes into reactive arene oxide intermediates. These metabolites can covalently bind to cellular macromolecules, leading to cellular damage. A key consequence of this process is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione (GSH).[1][2] This oxidative stress can damage DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[1]
Q2: Which cell lines are suitable for studying this compound cytotoxicity?
A2: A variety of cell lines can be used, depending on the research focus. Commonly used models include:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Lymphocytes: These are relevant for studying immunological reactions and the effects of this compound metabolites.[2]
-
Hepatocyte-derived cell lines (e.g., HepG2): As the liver is the primary site of this compound metabolism, these cells are crucial for studying metabolite-induced toxicity.
-
Neuronal cell lines (e.g., SH-SY5Y): These are used to investigate the neurotoxic effects of this compound.
-
Cancer cell lines (e.g., U937, HL-60, Glioma cell lines): this compound and its derivatives have been studied for their cytotoxic effects on various cancer cells.[3]
Q3: What are the typical therapeutic and toxic concentrations of this compound to use in vitro?
A3: Therapeutic concentrations of this compound in plasma are typically between 10-20 µg/mL. In vitro studies often use a range around these therapeutic levels and extend to higher, toxic concentrations (e.g., 40 µg/mL or more) to investigate dose-dependent effects.[4] However, the cytotoxic effective concentration (e.g., IC50) can vary significantly depending on the cell line and exposure time.
Q4: How can I mitigate this compound-induced cytotoxicity in my cell cultures?
A4: Co-treatment with antioxidant and cytoprotective agents can be effective. These agents primarily work by counteracting the oxidative stress induced by this compound metabolites. Promising mitigating agents include:
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC helps replenish intracellular GSH levels and can also directly scavenge ROS.
-
Curcumin and Thymoquinone: These natural compounds have demonstrated antioxidant and anti-inflammatory properties that can protect against this compound-induced damage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Fluctuation in incubation time or conditions.4. Cell line instability or high passage number. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh stock solutions and serial dilutions for each experiment. Verify the final solvent concentration is consistent and non-toxic across all wells.3. Use a calibrated incubator and adhere strictly to the planned exposure times.4. Use cells within a consistent and low passage number range. Periodically check for mycoplasma contamination. |
| No significant cytotoxicity observed even at high this compound concentrations. | 1. The chosen cell line may be resistant to this compound.2. Insufficient drug exposure time.3. The cell line may have low metabolic activity (cytochrome P450 enzymes) to convert this compound to its toxic metabolites. | 1. Test a different, more sensitive cell line. Refer to the literature for appropriate models.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Consider using a cell line with higher metabolic capacity or a co-culture system with hepatocytes. Alternatively, use a system that generates this compound metabolites in vitro.[2] |
| Mitigating agent shows no protective effect. | 1. The concentration of the mitigating agent is suboptimal (too low or too high).2. The timing of administration is not appropriate.3. The primary mechanism of toxicity in your model is not oxidative stress. | 1. Perform a dose-response experiment for the mitigating agent to determine its optimal non-toxic and protective concentration.2. Pre-incubate the cells with the mitigating agent before adding this compound to allow for uptake and enhancement of cellular antioxidant defenses.3. Investigate other potential mechanisms of this compound toxicity, such as direct enzyme inhibition or receptor-mediated effects. |
| Solvent (e.g., DMSO) control shows significant cell death. | 1. The final concentration of the solvent is too high. | 1. Ensure the final concentration of the solvent in the culture medium is kept to a minimum, typically ≤0.5%, and is consistent across all treatment groups, including the vehicle control. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | This compound IC50 (mM) | Exposure Time | Assay |
| U87 (Glioma) | 0.48 | 5 days | Not Specified |
| U118 (Glioma) | 0.28 | 5 days | Not Specified |
| U251 (Glioma) | 0.19 | 5 days | Not Specified |
| U373 (Glioma) | 0.22 | 5 days | Not Specified |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, exposure time, and the assay used. The data presented are for comparative purposes.[8]
Table 2: Effective In Vitro Concentrations of Mitigating Agents
| Mitigating Agent | Effective Concentration Range | Cell Line/System | Protective Effect |
| N-acetylcysteine (NAC) | 0.5 - 10 mM | Various cell lines | Replenishes GSH, scavenges ROS, reduces cytotoxicity. |
| Vitamin C | 10 - 20 µg/mL | Porcine Embryos | Decreased ROS levels.[4] |
| Vitamin E | 50 - 100 µM/mL | Porcine Embryos | No significant positive effect observed in this specific study.[4] |
| Curcumin | 25 µM | A375 (Melanoma) | Synergistically induces apoptosis and oxidative stress with Thymoquinone.[9][10] |
| Thymoquinone | 10 µM | A375 (Melanoma) | Synergistically induces apoptosis and oxidative stress with Curcumin.[9][10] |
Note: These concentrations are based on various studies and may require optimization for your specific cell model and experimental setup.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytoprotective effects of a mitigating agent against this compound-induced toxicity.
Detailed Methodologies
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells in culture
-
96-well culture plates
-
This compound and mitigating agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the mitigating agent and this compound in culture medium.
-
(Optional Pre-treatment) Remove the medium and add medium containing the mitigating agent. Incubate for a predetermined time (e.g., 1-2 hours).
-
Add this compound to the wells (with or without the mitigating agent) to a final volume of 200 µL. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Materials:
-
Cells cultured in 96-well plates and treated as described for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
-
-
Protocol:
-
Culture and treat cells with this compound and the mitigating agent in a 96-well plate as previously described. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
-
Signaling Pathway Diagram
This compound metabolism can lead to the formation of reactive intermediates, inducing oxidative stress and subsequently, apoptosis through the intrinsic (mitochondrial) pathway. Antioxidants can intervene by neutralizing reactive oxygen species (ROS).
References
- 1. Curcumin and Thymoquinone Combination Attenuates Breast Cancer Cell Lines’ Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. igbzpan.pl [igbzpan.pl]
- 5. apjai-journal.org [apjai-journal.org]
- 6. cbpbu.ac.in [cbpbu.ac.in]
- 7. The effect of vitamin C or vitamin E supplementation on basal and H2O2-induced DNA damage in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Anti-Cancer Effects of Curcumin and Thymoquinone Against Melanoma | MDPI [mdpi.com]
- 10. Synergistic Anti-Cancer Effects of Curcumin and Thymoquinone Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Phenytoin Response in Animal Models
Welcome to the technical support center for researchers utilizing Phenytoin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in this compound response observed during preclinical studies. Our goal is to help you identify potential sources of variability and offer guidance to ensure the reproducibility and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the anticonvulsant effect of this compound, even within the same strain of mice. What could be the cause?
A1: This is a well-documented phenomenon. Several factors can contribute to this variability:
-
Genetic Polymorphisms: Even within an inbred strain, there can be subtle genetic differences that affect drug metabolism and sensitivity. The presence of "responder" and "non-responder" phenotypes has been identified in rats, and similar variations likely exist in mice.
-
Metabolic Differences: Individual variations in the expression and activity of cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19 in humans, with analogous enzymes in rodents) can lead to different rates of this compound metabolism and clearance.[1][2][3]
-
Experimental Conditions: Minor variations in handling, stress levels, and the precise timing of drug administration and seizure induction can influence outcomes.
-
Drug Formulation and Administration: Ensure the this compound solution is homogenous and administered consistently. Intraperitoneal (i.p.) injections can sometimes lead to variable absorption.
Q2: Our results with this compound in rats are not consistent with published data. What are the key species-specific differences to consider?
A2: There are significant pharmacokinetic and pharmacodynamic differences between species that can affect this compound's efficacy and toxicity.
-
Metabolism: Rats metabolize this compound much more rapidly than humans.[2] This necessitates higher or more frequent dosing to maintain therapeutic plasma concentrations. In contrast, cats have a very slow metabolism of this compound, increasing the risk of toxicity.[4][5]
-
Protein Binding: this compound is highly bound to plasma proteins.[6] Differences in plasma protein concentrations and binding affinity between species can alter the concentration of free, active drug.
-
Bioavailability: The oral bioavailability of this compound can be low and variable in some species, such as dogs.[4][7]
Q3: We are using the Maximal Electroshock (MES) test. What are the critical parameters to control to minimize variability?
A3: The MES test is a robust model, but consistency is key. Pay close attention to:
-
Stimulus Parameters: The current (mA), frequency (Hz), and duration (sec) of the electrical stimulus must be precisely controlled and consistent across all animals.[8][9]
-
Electrode Placement: Ensure proper placement of corneal or ear-clip electrodes with an appropriate conductive medium (e.g., saline) to ensure consistent current delivery.[8][9]
-
Endpoint Definition: The abolition of the tonic hindlimb extension is the standard endpoint.[8][9] Subjectivity in scoring can be a source of variability, so clear and consistent criteria are essential.
Q4: Can the diet of our animals affect the response to this compound?
A4: Yes, diet and nutritional status can influence this compound's pharmacokinetics.
-
Protein-Calorie Malnutrition: Studies in rats have shown that protein-calorie malnutrition can impair this compound metabolism.[10]
-
Specific Nutrients: The presence of glucose and calcium in the diet can affect the intestinal absorption of this compound in rats.[11]
-
Ketogenic Diet: A ketogenic diet has been shown to potentiate the anticonvulsant effect of this compound in rats, possibly by increasing GABA levels.[12]
Troubleshooting Guides
Issue 1: Inconsistent Seizure Thresholds in Control Animals
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Acclimate animals to the experimental room and handling procedures for a sufficient period before the experiment. Minimize noise and other environmental stressors. |
| Circadian Rhythm | Conduct experiments at the same time of day to avoid variations due to the animals' natural circadian rhythms. |
| Inconsistent Stimulus | Calibrate your electroconvulsive or chemical seizure-inducing apparatus regularly. Ensure fresh solutions of chemical convulsants are prepared for each experiment. |
| Subtle Health Issues | Visually inspect all animals for signs of illness before each experiment. Exclude any animals that appear unhealthy. |
Issue 2: Higher than Expected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Dosing Miscalculation | Double-check all dose calculations, especially when converting between this compound and this compound sodium. |
| Rapid IV Injection | Administer intravenous this compound slowly to avoid acute cardiovascular effects. A recommended rate is 1-3 mg/kg/min.[13] |
| Impaired Metabolism | Consider the possibility of underlying liver or kidney issues in a subset of your animals. If possible, measure plasma this compound concentrations to check for drug accumulation. |
| Strain Sensitivity | Different strains of the same species can have varying sensitivities to the toxic effects of this compound. Consult literature for strain-specific toxicity data. |
Issue 3: Lack of Efficacy at Previously Effective Doses
| Potential Cause | Troubleshooting Steps |
| Drug Formulation Issues | This compound has poor water solubility.[6] Ensure your formulation is a stable and homogenous suspension or solution. Consider using a commercially available injectable formulation or a well-described vehicle.[13][14] |
| Enzyme Induction | Chronic administration of this compound can induce its own metabolism, leading to a decrease in plasma concentrations over time.[7] This is particularly relevant in dogs. |
| Development of Pharmacoresistance | In some models, like the kindling model, repeated sub-threshold stimulation can lead to a pharmacoresistant state.[15] |
| Incorrect Timing of Seizure Induction | Ensure that the seizure is induced at the time of peak drug effect (TPE). This may need to be determined empirically for your specific animal model and route of administration. |
Quantitative Data Summary
Table 1: Comparative Efficacy and Toxicity of this compound in Rodent Models
| Animal Model | Species/Strain | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Therapeutic Plasma Concentration (µg/mL) |
| Mouse | ICR-CD-1 | MES | i.p. | ~30[16] | >60[16] | >2 | Not specified |
| Mouse | Not Specified | MES | i.p. | 0.0218 mmol/kg (~5.5 mg/kg)[17] | Not specified | Not specified | Not specified |
| Rat | Wistar | Amygdala Kindling | i.p. | 62[18] | Not specified | Not specified | 10-20 (human therapeutic range often targeted)[15] |
| Rat | Not Specified | Oral | Oral | Not applicable | Not applicable | Not applicable | Peak of 8 µg/mL at 1 hr post 115 mg/kg dose[19] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index is a measure of the safety margin of a drug.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
This model is used to induce generalized tonic-clonic seizures and is predictive of drugs effective against this seizure type.
-
Animal Preparation: Use adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[8][9] Acclimatize the animals to the laboratory environment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. or oral).
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.[8][9] Then, apply a drop of saline to improve electrical conductivity. Place corneal electrodes on the eyes.[8][9]
-
Stimulation: Deliver a supramaximal electrical stimulus. Common parameters are:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.[8][9]
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce clonic seizures and is predictive of drugs effective against absence and myoclonic seizures.
-
Animal Preparation: Use adult male mice (e.g., C57BL/6).[20] Acclimatize the animals.
-
Drug Administration: Administer this compound or vehicle control.
-
PTZ Administration: At the time of peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of Pentylenetetrazol. A common dose for mice is 30-35 mg/kg.[20]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of clonic seizures.
Amygdala Kindling Model
This model mimics the development of temporal lobe epilepsy.
-
Surgical Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of a rat (e.g., Wistar).[21][22][23] Allow for a post-operative recovery period.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (electrographic seizure activity).
-
Kindling Stimulation: Apply a brief, low-intensity electrical stimulation (e.g., 1-second train of 60 Hz sine waves) to the amygdala once daily.
-
Seizure Scoring: After each stimulation, score the behavioral seizure severity. With repeated stimulation, the seizures will progress from focal to generalized convulsions.
-
Drug Testing: Once the animals are fully kindled (i.e., exhibit consistent generalized seizures), administer this compound or vehicle and assess its effect on the afterdischarge threshold and seizure severity.[21][22][23]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Anticonvulsants | Veterian Key [veteriankey.com]
- 5. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Clinical pharmacokinetics of this compound in the dog: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Effects of cysteine on the pharmacokinetics of intravenous this compound in rats with protein-calorie malnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutrient influences on rat intestinal this compound uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. medicines.org.uk [medicines.org.uk]
- 14. DailyMed - EUTHASOL- pentobarbital sodium and this compound sodium solution [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Effects of this compound and phenobarbital on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum concentrations of this compound after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. This compound's effect on the spread of seizure activity in the amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticonvulsant efficacy and adverse effects of this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of this compound on amygdaloid kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Phenytoin degradation in experimental solutions
This guide provides researchers, scientists, and drug development professionals with strategies to minimize phenytoin degradation in experimental solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental results.
Troubleshooting Guide: Common Issues with this compound Solution Stability
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution | pH outside optimal range: this compound is poorly soluble at acidic and neutral pH.[1][2] | Maintain a pH above 8.0. For this compound sodium, the pH is inherently alkaline, typically between 10.0 and 12.0.[3][4][5][6] |
| Incompatible diluent: Dextrose-containing solutions can cause precipitation.[2] | Use 0.9% sodium chloride (normal saline) or lactated Ringer's injection as the diluent.[2] | |
| Low temperature: Solubility decreases at lower temperatures. | Prepare and store solutions at room temperature unless otherwise specified for a particular experimental need.[3][4] | |
| Discoloration (e.g., yellowing, browning) | Maillard reaction: Interaction with reducing sugars like lactose, especially at body temperature.[7][8][9][10] | Avoid using lactose as an excipient in your formulations. Consider using non-reducing sugars like sorbitol if a sugar is necessary.[8] |
| High temperature exposure: Accelerated degradation can lead to colored byproducts.[4] | Store solutions at controlled room temperature (25°C) or refrigerated (4°C) as indicated by stability data. Avoid temperatures above 40°C.[4][5] | |
| Loss of potency/concentration | Hydrolytic degradation: this compound is susceptible to degradation in both acidic and alkaline conditions.[11][12] | Prepare solutions in a suitable buffer system to maintain a stable pH. For short-term storage, a pH range of 10.6 to 10.73 has shown stability.[3] |
| Photodegradation: Exposure to UV light can contribute to degradation. | Protect solutions from light by using amber-colored containers or by wrapping containers in aluminum foil.[11][13] | |
| Oxidative degradation: While generally more stable under oxidative stress compared to acid/base hydrolysis, it can still occur.[11][12] | Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen) if long-term stability is critical. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
For this compound sodium, sterile 0.9% sodium chloride injection is a suitable diluent.[2] Avoid dextrose solutions as they can cause precipitation.[2] For creating stock solutions, methanol or a mixture of methanol and water can be used.[13] Always ensure the final solution pH is in a stable range.
Q2: What is the optimal pH for storing this compound solutions?
This compound solutions are most stable in an alkaline environment. A pH range of 10.6 to 10.73 has been shown to be stable for at least two weeks at room temperature.[3] The pKa of this compound is between 8.0 and 9.2, and maintaining a pH above this range helps to keep it in its more soluble ionized form.[1]
Q3: How should I store my this compound solutions and for how long?
Suspensions of this compound sodium in 0.9% sodium chloride are stable at room temperature for at least two weeks.[3] Another study showed stability for up to 56 days when stored in polyethylene plastic bottles at 4°C, 25°C, and 40°C.[5] For optimal stability, store in tightly sealed, light-resistant containers at a controlled room temperature (around 25°C).[4][5]
Degradation and Incompatibilities
Q4: What are the main factors that cause this compound degradation?
The primary factors are pH, temperature, light, and the presence of incompatible excipients. This compound is particularly susceptible to degradation under acidic and alkaline conditions.[11][12] Elevated temperatures accelerate degradation, and exposure to UV light can also contribute to its breakdown.[4][11][13]
Q5: Are there any common lab reagents or excipients I should avoid mixing with this compound?
Yes. Avoid excipients like lactose, which can cause a Maillard reaction leading to browning and degradation.[7][8][9][10] Calcium salts, such as calcium sulfate, have also been shown to interact with this compound sodium, reducing its dissolution rate.[7][8][9][10]
Q6: What are the degradation products of this compound?
Under forced degradation conditions, this compound breaks down into several products. The primary metabolic byproduct is hydroxythis compound (p-HPPH).[1][14] Chemical degradation can lead to the opening of the hydantoin ring.[15]
Quantitative Stability Data
The following tables summarize data from forced degradation studies, indicating the percentage of this compound degradation under various stress conditions.
Table 1: this compound Degradation under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acidic | - | - | Significant | [11] |
| Alkaline | - | - | 8.66% | [13] |
| Oxidative | - | - | Relatively Stable | [11] |
| Thermal | - | - | Relatively Stable | [11] |
| Photolytic | - | - | Relatively Stable | [11] |
Note: The term "significant" is used where specific percentages were not provided in the source material. "-" indicates data not specified in the source.
Table 2: Stability of this compound Sodium Suspension (20 mg/mL) over 28 Days
| Storage Temperature | pH Change | Physical Appearance | Reference |
| 4°C | Remained stable (around 10.56-10.73) | No change in color or odor | [4] |
| 25°C | Remained stable | Color changed to light caramel with a sweet smell | [4] |
| 40°C | Slight decrease | Prominent caking and clumping | [4] |
| 54°C | Slight decrease | Prominent caking and clumping | [4] |
Experimental Protocols
Protocol for Preparation of a Standard this compound Sodium Solution for In Vitro Studies
-
Materials:
-
This compound Sodium powder (USP grade)
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile volumetric flasks
-
Sterile pipettes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound Sodium powder.
-
In a sterile volumetric flask, dissolve the powder in a small volume of 0.9% Sodium Chloride Injection.
-
Gently agitate or sonicate until the powder is completely dissolved.
-
Bring the solution to the final desired volume with 0.9% Sodium Chloride Injection.
-
For sterile applications, filter the final solution through a 0.22 µm sterile syringe filter into a sterile, light-resistant container.
-
Label the container with the concentration, date of preparation, and storage conditions.
-
Protocol for Stability Testing via HPLC
This is a general guideline; specific parameters may need to be optimized for your equipment and application.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with UV detector.[16]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), with the aqueous phase potentially containing a buffer like 0.1% orthophosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 20 µL.[13]
-
-
Sample Preparation:
-
Prepare this compound solutions at a known concentration in the desired solvent/diluent.
-
Subject the solutions to the desired stress conditions (e.g., heat, light, acid/base exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration for HPLC analysis using the mobile phase.
-
Filter the diluted sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of a freshly prepared, unstressed standard solution.
-
Visual Guides
Caption: Factors leading to this compound degradation in solution.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound sodium suspensions for the treatment of open wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. access.sent2promo.com [access.sent2promo.com]
- 5. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Are Excipients Inert? this compound Pharmaceutical Investigations with New Incompatibility Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Are Excipients Inert? this compound Pharmaceutical Investigations with New Incompatibility Insights | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ijirt.org [ijirt.org]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Identifying and avoiding artifacts in Phenytoin binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in Phenytoin binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining this compound protein binding?
A1: The most common methods for determining this compound protein binding are equilibrium dialysis and ultrafiltration. Both techniques are widely used to separate the unbound (free) drug from the protein-bound drug in a plasma or serum sample.
Q2: Why is it important to measure the unbound concentration of this compound?
A2: Only the unbound fraction of a drug is pharmacologically active and able to diffuse across membranes to reach its target site. For a drug like this compound, which is highly protein-bound (typically 87-93%), small changes in the bound fraction can lead to significant variations in the active concentration, potentially impacting efficacy and toxicity.
Q3: What are the key factors that can influence the accuracy of this compound binding assays?
A3: Several factors can introduce artifacts and affect the accuracy of this compound binding assays. These include:
-
Temperature: this compound binding is temperature-dependent.
-
pH: Variations in the pH of the sample can alter the ionization state of both the drug and the protein, affecting binding.
-
Non-specific binding: The drug may bind to the experimental apparatus, such as ultrafiltration devices and membranes.
-
Drug displacement: Other drugs present in the sample can compete with this compound for binding sites on plasma proteins.
-
Contaminants: Plasticizers leaching from storage containers can interfere with the binding assay.
Q4: How does temperature affect this compound protein binding?
A4: this compound's binding to serum proteins is exothermic, meaning that binding affinity decreases as temperature increases. This results in a higher unbound fraction at physiological temperature (37°C) compared to room temperature (around 25°C). It is crucial to control the temperature during the assay to obtain clinically relevant and reproducible results.
Q5: Can the storage of plasma samples affect the binding of this compound?
A5: Yes, improper storage can affect this compound binding. For instance, changes in pH can occur during storage, and repeated freeze-thaw cycles can denature proteins, altering their binding characteristics. It is recommended to use fresh samples whenever possible or to store them at -80°C for long-term storage and minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Higher than expected unbound fraction of this compound.
| Possible Cause | Troubleshooting Steps |
| Elevated Temperature | Ensure the incubation and/or centrifugation steps are performed at the specified temperature. For clinically relevant data, assays should be conducted at 37°C. A study has shown that the binding affinity for this compound-serum protein interaction is approximately 45% lower at 37°C than at 25°C.[1] |
| Incorrect pH | Verify the pH of the plasma/serum sample and the buffer. The physiological pH of plasma is approximately 7.4. Deviations from this can alter the ionization of this compound and plasma proteins, affecting binding. |
| Presence of Displacing Drugs | Review the medication history of the sample donor. Drugs like valproic acid, salicylates, and some nonsteroidal anti-inflammatory drugs (NSAIDs) can displace this compound from its binding sites on albumin.[2][3][4] |
| Low Albumin Concentration | Measure the albumin concentration in the plasma sample. Hypoalbuminemia (low albumin levels) will result in a higher unbound fraction of this compound. |
| Contamination with Plasticizers | If using plastic containers or tubes for sample collection and storage, consider the possibility of plasticizer leaching. Plasticizers can interfere with drug-protein binding. It is recommended to use glass or polypropylene tubes. |
Issue 2: Lower than expected unbound fraction of this compound.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding to Apparatus | This is a common issue, especially with the ultrafiltration method. Pre-saturate the ultrafiltration device with the drug solution to block non-specific binding sites. Alternatively, use devices made of low-binding materials. |
| Incorrect Assay Temperature | Performing the assay at a temperature lower than 37°C will result in a lower unbound fraction. Ensure the temperature is controlled and set to the physiological temperature. The mean association constant of this compound to serum proteins is higher at 25°C (0.011 µM⁻¹) compared to 37°C (0.006 µM⁻¹).[1] |
| Protein Leakage through Membrane | In ultrafiltration, if the membrane is compromised, proteins can leak into the ultrafiltrate, leading to an underestimation of the true unbound concentration. Check the integrity of the membrane and consider using a membrane with a smaller molecular weight cutoff. |
Issue 3: High variability between replicate measurements.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Temperature Control | Ensure uniform and stable temperature control throughout the experiment for all samples. |
| Inconsistent pH | Buffer all solutions adequately and measure the pH of each sample before starting the assay. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all solutions, especially for viscous plasma samples. |
| Incomplete Equilibrium in Dialysis | Ensure that the equilibrium dialysis is run for a sufficient amount of time to allow the unbound drug to fully equilibrate across the membrane. The time to reach equilibrium can be compound-specific. |
Quantitative Data Summary
Table 1: Effect of Temperature on Unbound this compound Fraction
| Temperature | Mean Association Constant (K) (µM⁻¹) | Approximate Unbound Fraction (%) | Reference |
| 25°C ± 3°C | 0.011 | ~9-10% | [1] |
| 37°C | 0.006 | ~13-15% | [1] |
Table 2: Effect of Displacing Drugs on Unbound this compound Fraction
| Displacing Drug | Concentration of Displacing Drug | Change in Unbound this compound Fraction | Reference |
| Valproic Acid | Therapeutic concentrations | Increased from 13.5% to 18.2% | [3] |
| Salicylate (Aspirin) | 975 mg every 6 hours | Increased from 12.8% to 16.3% | [2] |
| Ibuprofen | High therapeutic concentrations | Significant increase, especially in uremic sera | [4] |
| Naproxen | High therapeutic concentrations | Potential for displacement | [4] |
Experimental Protocols
Protocol 1: Equilibrium Dialysis for this compound Protein Binding
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 5-10 kDa)
-
Human plasma or serum
-
This compound stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator with orbital shaker set at 37°C
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare the dialysis unit according to the manufacturer's instructions. This may involve pre-soaking the dialysis membranes in PBS.
-
Spike the human plasma with this compound to the desired concentration.
-
Add a known volume of the spiked plasma to one chamber of the dialysis cell.
-
Add an equal volume of PBS (pH 7.4) to the other chamber of the dialysis cell.
-
Seal the dialysis unit and place it in an incubator at 37°C with gentle agitation on an orbital shaker.
-
Incubate for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be determined empirically).
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in the aliquots from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound this compound concentration.
-
Calculate the percent unbound fraction using the following formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
Protocol 2: Ultrafiltration for this compound Protein Binding
This protocol is a general guideline and should be optimized based on the specific ultrafiltration device used.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and an appropriate molecular weight cutoff (e.g., 10-30 kDa)
-
Human plasma or serum
-
This compound stock solution
-
Centrifuge with temperature control
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-condition the ultrafiltration device by spinning it with a solution of the drug in buffer to saturate non-specific binding sites. Discard the filtrate.
-
Spike the human plasma with this compound to the desired concentration.
-
Add a known volume of the spiked plasma to the sample reservoir of the pre-conditioned ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. The volume of the ultrafiltrate should be a small fraction of the initial sample volume to avoid disturbing the binding equilibrium.
-
Carefully collect the ultrafiltrate from the collection tube.
-
Analyze the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.
-
Also, determine the total concentration of this compound in an aliquot of the initial spiked plasma sample.
-
Calculate the percent unbound fraction using the following formula: % Unbound = (Concentration in ultrafiltrate / Total concentration in plasma) x 100
Visualizations
Caption: Workflow for this compound protein binding assay using equilibrium dialysis.
Caption: Workflow for this compound protein binding assay using ultrafiltration.
Caption: Troubleshooting decision tree for unexpected this compound binding results.
References
- 1. The EMIT FreeLevel ultrafiltration technique compared with equilibrium dialysis and ultracentrifugation to determine protein binding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Displacement of this compound from plasma binding sites by salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-salicylate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro displacement of this compound from protein binding by nonsteroidal antiinflammatory drugs tolmetin, ibuprofen, and naproxen in normal and uremic sera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Phenytoin Dosage to Avoid Neurotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting phenytoin dosage to avoid neurotoxicity in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in treated animals | - Dose too high: this compound has a narrow therapeutic index, and toxicity can occur with small dose increases.[1] - Rapid intravenous administration: IV injection of this compound can cause cardiotoxicity.[1] - Vehicle toxicity: The propylene glycol vehicle used in some parenteral formulations can be toxic at high doses. | - Reduce the dose: Start with a lower dose and titrate up gradually. - Administer IV infusions slowly: Ensure a slow and controlled rate of infusion. - Consider alternative formulations: Fosthis compound, a water-soluble prodrug, does not contain propylene glycol. |
| Inconsistent or unexpected behavioral results | - Erratic oral absorption: this compound absorption can be variable.[1] - Drug-diet interactions: Food can affect this compound absorption. - Genetic variability in metabolism: Differences in cytochrome P450 enzymes can lead to variable metabolism rates. | - Use intraperitoneal (i.p.) injection: This can provide more consistent absorption than oral administration.[2] - Standardize feeding schedule: Administer this compound at a consistent time relative to feeding. - Use genetically homogenous animal strains: This can help reduce variability in drug metabolism. |
| Ataxia and motor impairment at therapeutic doses | - Individual sensitivity: Some animals may be more susceptible to the neurotoxic effects of this compound. - Plasma protein binding: Changes in plasma protein levels (e.g., due to illness) can increase the concentration of free, active this compound. | - Monitor animals closely: Observe for signs of ataxia, such as unsteady gait or difficulty with motor tasks. - Measure free this compound levels: If toxicity is suspected at therapeutic total this compound concentrations, measuring the unbound fraction may be informative. |
| Precipitation of this compound solution during preparation | - Poor water solubility: this compound is poorly soluble in water and can precipitate in acidic solutions.[3] | - Use an appropriate vehicle: this compound for injection is often formulated in propylene glycol and ethanol at an alkaline pH.[4] - Avoid mixing with dextrose solutions: This can cause crystallization.[5] |
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in rats and mice to avoid neurotoxicity?
For rats, a common starting dose for oral administration is around 50 mg/kg/day. For mice, oral doses of 10-35 mg/kg have been used in studies on developmental neurotoxicity.[6] It is crucial to start with a lower dose and carefully observe for any signs of toxicity before escalating the dosage.
2. What are the common signs of this compound-induced neurotoxicity in rodents?
Common signs include ataxia (unsteady gait), motor incoordination, nystagmus (involuntary eye movements), and in severe cases, lethargy, coma, and seizures.[1][5] Behavioral tests such as the rotarod test can be used to quantify motor deficits.
3. How can I monitor this compound levels in my experimental animals?
Serum or plasma concentrations of this compound can be measured using techniques like high-performance liquid chromatography (HPLC). The therapeutic range in humans is generally considered to be 10-20 µg/mL.[5] While this range can be a useful reference, the optimal therapeutic and toxic levels may vary between species.
4. What is the mechanism behind this compound-induced neurotoxicity?
The exact mechanism is not fully understood, but it is thought to involve several factors. This compound's primary action is the blockade of voltage-gated sodium channels.[7] However, at toxic concentrations, it can lead to oxidative stress through the production of reactive oxygen species (ROS), which can damage neurons and lead to apoptosis (programmed cell death).[3][8] This is particularly relevant in the cerebellum, where a loss of Purkinje cells has been observed with chronic this compound exposure.[9]
5. Are there any known drug interactions I should be aware of in my animal model?
Yes, many drugs can interact with this compound. This compound is metabolized by cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19).[7] Drugs that inhibit these enzymes can increase this compound levels and the risk of toxicity, while inducers can decrease this compound levels. Always review the literature for potential interactions with any co-administered substances in your experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound dosage and neurotoxicity from in vivo studies.
Table 1: this compound Dosage and Observed Neurotoxic Effects in Rodents
| Animal Model | Dosage | Route of Administration | Observed Neurotoxic Effects | Reference |
| Rat | 50 mg/kg/day | Intraperitoneal (i.p.) | Impaired motor coordination | |
| Rat | 100-200 mg/kg | Oral | Increased locomotor activity, abnormal circling behavior, impaired maze learning | [10] |
| Mouse (newborn) | 25-35 mg/kg/day | Oral | Reduced brain and cerebellar weight, decreased locomotor abilities | [6] |
| Mouse | >20 mg/kg | Not specified | Ataxia, dysarthria, nystagmus | [1] |
| Mouse | >100 mg/kg | Not specified | Potential for coma and seizures | [1] |
Table 2: Correlation of this compound Serum Concentration with Neurotoxicity in Humans (for reference)
| Total this compound Serum Concentration (µg/mL) | Associated Neurotoxic Signs | Reference |
| 10 - 20 | Therapeutic range; occasional mild nystagmus | [5] |
| 20 - 30 | Nystagmus | [5] |
| 30 - 40 | Ataxia, slurred speech, tremors, nausea, vomiting | [5] |
| 40 - 50 | Lethargy, confusion | [5] |
| > 50 | Coma, seizures | [5] |
Experimental Protocols
Key Experiment 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To quantify motor coordination and balance in rodents treated with this compound.
Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Training:
-
Place the mouse or rat on the stationary rod for a brief period to familiarize it with the apparatus.
-
Begin rotation at a low speed (e.g., 4 rpm) and allow the animal to walk on the rod for a set duration (e.g., 60 seconds).
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.[11]
-
-
Testing:
-
Place the animal on the rod, which is rotating at a low, constant speed (e.g., 4 rpm).
-
After a short period (e.g., 10 seconds), begin to accelerate the rod at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[12]
-
Record the latency to fall from the rod.
-
Conduct multiple trials (e.g., 3) with an appropriate inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the control group using appropriate statistical tests.
Key Experiment 2: Histopathological Assessment of Cerebellar Neurotoxicity
Objective: To examine the cerebellum for histopathological changes, such as Purkinje cell loss, following this compound administration.
Methodology:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing:
-
Dissect the cerebellum and post-fix it in 4% paraformaldehyde.
-
Process the tissue for paraffin embedding.
-
-
Sectioning: Cut serial sections of the cerebellum (e.g., 5 µm thick) using a microtome.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall morphology of the cerebellum.
-
Perform specific stains like Cresyl violet to visualize Nissl substance in neurons, which can indicate neuronal damage.
-
-
Microscopy and Analysis:
-
Examine the sections under a light microscope.
-
Quantify the number of Purkinje cells in specific regions of the cerebellum to assess for cell loss.[9]
-
Assess for other signs of neurodegeneration, such as pyknotic nuclei or vacuolation.
-
Key Experiment 3: Detection of Apoptosis using TUNEL Assay
Objective: To detect and quantify apoptotic cells in the brain tissue of this compound-treated animals.
Methodology:
-
Tissue Preparation: Prepare brain tissue sections as described for histopathology (frozen or paraffin-embedded).
-
Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents (e.g., using Triton X-100).[13]
-
TUNEL Reaction:
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotinylated dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[13]
-
-
Detection:
-
Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated dUTP.
-
Add a substrate for HRP, such as diaminobenzidine (DAB), which will produce a colored precipitate at the site of apoptotic cells.[14]
-
-
Microscopy and Quantification:
-
Visualize the stained sections under a light microscope.
-
Count the number of TUNEL-positive cells in specific brain regions to quantify the extent of apoptosis.
-
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for an in vivo this compound neurotoxicity study.
Proposed Signaling Pathway of this compound-Induced Neurotoxicity
Caption: A simplified signaling pathway of this compound-induced neurotoxicity.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticonvulsant efficacy and adverse effects of this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stress-induced homologous recombination as a novel mechanism for this compound-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Morris Water Maze Model [panache.ninds.nih.gov]
- 7. oecd.org [oecd.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Dose-response effects of prenatal this compound exposure in rats: effects on early locomotion, maze learning, and memory as a function of this compound-induced circling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. sciencellonline.com [sciencellonline.com]
- 14. biotna.net [biotna.net]
Technical Support Center: Improving the Translational Relevance of Preclinical Phenytoin Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the translational relevance of their preclinical phenytoin studies.
Section 1: General Translational Relevance
This section addresses overarching challenges in translating preclinical findings to clinical applications.
FAQs
Q1: Why do many preclinical findings for antiepileptic drugs (AEDs) like this compound fail to translate to clinical efficacy?
A1: The translational gap between preclinical and clinical epilepsy research is a significant challenge. Key reasons include:
-
Model Limitations: Preclinical models often replicate specific seizure types but may not capture the full complexity of human epilepsy syndromes, including drug resistance and comorbidities.[1][2] The majority of clinically validated models, like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, were developed to identify symptomatic treatments for seizures, not to address underlying epileptogenesis or drug-refractory conditions.[3][4]
-
Pharmacokinetic Differences: this compound exhibits nonlinear pharmacokinetics, and its metabolism can vary significantly between rodent models and humans, leading to disparities in drug exposure and response.[5][6]
-
Lack of Integrated Strategies: Historically, preclinical screening has not been well-integrated with clinical trial design.[4][7] There is a growing need for strategies that incorporate relevant biomarkers to create a continuum from preclinical to early clinical testing.[4]
Q2: What steps can be taken to improve the predictive value of our preclinical studies?
A2: To enhance translational relevance, consider the following:
-
Systematic Study Design: Adopt a streamlined and directed approach to preclinical research. This includes conducting systematic reviews and meta-analyses of existing animal research to better understand the similarities and differences between models before initiating new experiments.[8]
-
Focus on Unmet Needs: Design studies that address key clinical challenges, such as drug-refractory epilepsy, prevention of epileptogenesis, and treatment of comorbidities.[4][7]
-
Integrate Biomarkers: Incorporate translatable biomarkers (e.g., neuroimaging, EEG, molecular markers) to monitor disease progression and treatment effects, facilitating a more direct comparison with clinical studies.[4][9][10]
-
PK/PD Modeling: Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis in your chosen animal model to ensure that drug exposure levels are relevant to the therapeutic range in humans.[7][11]
Section 2: Animal Model Selection and Troubleshooting
Choosing the right animal model is critical for translational success. This section provides guidance on model selection and how to interpret unexpected results.
FAQs
Q1: Which animal model is most appropriate for studying this compound's efficacy?
A1: The choice of model depends on the clinical aspect of epilepsy you aim to replicate:
-
Generalized Tonic-Clonic Seizures: The Maximal Electroshock (MES) seizure test is the best-validated preclinical model for this seizure type. This compound's initial identification as an anticonvulsant was in the MES model, and a drug's ability to inhibit tonic hindlimb extension in this test correlates well with its effectiveness against generalized tonic-clonic seizures in humans.[1][3][12][13]
-
Focal Seizures: The amygdala kindling model is widely used to model focal seizures, particularly those originating in the limbic system.[3][14][15] While historically considered ineffective in this model, more recent studies show that acute this compound administration can potently increase the threshold for seizure generation.[14][15]
-
Pharmacoresistant Epilepsy: To study drug resistance, consider models like the 6 Hz psychomotor seizure model or This compound-resistant kindled rats .[1] These models are specifically designed to identify compounds effective against seizures that do not respond to standard AEDs like this compound.[1]
Q2: We are seeing inconsistent or weak efficacy for this compound in the kindling model. Is this expected?
A2: Yes, this is a known issue. While this compound can increase the seizure threshold in kindled rats (suppressing the initiation of focal seizure activity), it is often unable to prevent the development of generalized seizures once a focal discharge is initiated.[14][15] Some studies have even reported that this compound can prolong the duration of afterdischarges that do occur.[15] This highlights a key translational aspect: this compound is more effective at preventing seizure generation than stopping an ongoing seizure's spread within the limbic system.[15]
Troubleshooting Guide: Atypical Model Responses
| Issue | Possible Cause | Recommended Action |
| No effect in MES test | Suboptimal Drug Exposure: this compound's absorption can be variable. Incorrect Stimulus: Electrical stimulus parameters may be too high or improperly delivered. | Verify plasma this compound concentrations are within the therapeutic range for the model. Confirm stimulus parameters (current, duration, frequency) and proper electrode placement (e.g., corneal).[13][16] |
| This compound exacerbates seizures in scPTZ model | Model Mismatch: The scPTZ test models generalized absence and myoclonic seizures.[3][5] this compound is ineffective against these seizure types in both preclinical models and human patients.[3] | This result is expected and translationally relevant. Use the scPTZ model to identify drugs for absence epilepsy, not for evaluating this compound's primary mechanism. |
| High variability between animals | Genetic Background: Different rat or mouse strains can have different seizure susceptibilities and drug metabolism rates. PK Variability: this compound's nonlinear kinetics can lead to large differences in plasma concentration from small dosing variations.[6] | Standardize the animal strain used. Monitor plasma drug levels to correlate exposure with effect. Consider using a larger number of animals per group to increase statistical power.[13] |
Section 3: Experimental Protocol Guidance
Detailed and standardized protocols are essential for reproducibility. This section focuses on the widely used Maximal Electroshock (MES) test.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is adapted from standard procedures used for screening anticonvulsant compounds.[13][16][17]
Objective: To assess the ability of this compound to suppress generalized tonic-clonic seizures. The primary endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure.[16][18]
Materials:
-
Rodents (mice or rats, standardized for strain, age, and weight)
-
Electroconvulsometer with corneal electrodes
-
This compound solution and vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive solution (e.g., 0.9% saline)
-
Stopwatch
Procedure:
-
Animal Preparation: Divide animals into dose groups (e.g., vehicle, 3, 10, 30 mg/kg this compound) with 8-12 animals per group.[13][19]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test to ensure peak effect.
-
Anesthesia & Electrode Placement: Just before stimulation, apply one drop of topical anesthetic to the corneas, followed by a drop of saline to improve conductivity.[16] Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus. The parameters must be held constant for the entire experiment.
-
Observation: Immediately following stimulation, observe the animal for the presence or absence of THLE for up to 20-30 seconds. An animal is considered "protected" if it does not exhibit THLE.[19]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals, using probit analysis.[18]
Data Presentation: MES Test Parameters
| Parameter | Mice | Rats | Rationale & Reference |
| Stimulus Current | 50 mA | 150 mA | Standard current to induce maximal seizures.[16] |
| Frequency | 60 Hz | 60 Hz | Standard frequency used in MES protocols.[16] |
| Stimulus Duration | 0.2 seconds | 0.2 seconds | A short duration is sufficient to induce the seizure and is widely accepted.[13][16] |
| Endpoint | Abolition of Tonic Hindlimb Extension | Abolition of Tonic Hindlimb Extension | The most reliable and translationally relevant endpoint for generalized tonic-clonic seizures.[13] |
Troubleshooting Workflow for MES Protocol
Section 4: Pharmacokinetics and Dosing
Understanding this compound's unique PK profile is crucial for designing effective experiments.
FAQs
Q1: What are the key pharmacokinetic differences for this compound between rodents and humans?
A1: The most critical difference is this compound's capacity-limited metabolism, which follows nonlinear (or zero-order) kinetics at therapeutic concentrations in humans.[6] This means that as the dose increases, plasma concentrations can rise disproportionately. While rodents also exhibit this, the specific enzymes and metabolic rates differ. For instance, this compound is primarily metabolized by CYP2C9 and CYP2C19 in humans.[5][20] Rodent homologs may have different efficiencies, leading to a shorter half-life in rats compared to humans. This necessitates careful dose selection and timing in preclinical studies to mimic human therapeutic exposure.
Q2: How do I select the right dose for my study? The literature shows a wide range.
A2: Dose selection should be based on achieving plasma concentrations relevant to the human therapeutic range (typically 10-20 µg/mL).
-
Start with Literature: Use established dose-response studies in your chosen model as a starting point. For example, in the mouse MES model, doses of 3-10 mg/kg are often ineffective, while doses of 30 mg/kg provide significant protection.[19]
-
Conduct a Pilot PK Study: Before a large efficacy study, administer a single dose of this compound to a small group of animals and collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[21] This will determine the Cmax (peak concentration), Tmax (time to peak concentration), and half-life in your specific model and lab conditions.
-
Correlate PK with PD: Integrate pharmacokinetic measurements with pharmacodynamic endpoints. An integrated PK/PD model can characterize the relationship between plasma concentration and the anticonvulsant effect, helping to identify the effective concentration (EC50).[11]
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Rodents (Rats) | Humans | Key Implication for Preclinical Studies |
| Metabolism | Michaelis-Menten kinetics | Nonlinear (Michaelis-Menten) kinetics at therapeutic doses[6] | The principle of saturable metabolism is conserved, but the specific Vmax and Km values differ, requiring model-specific dosing.[11] |
| Primary Enzymes | CYP2C homologs | CYP2C9, CYP2C19[5][20] | Potential for different drug-drug interaction profiles. |
| Half-life (t1/2) | Shorter (e.g., ~3 hours in one rabbit study)[22] | Longer and concentration-dependent (10-40 hours)[6] | Rodents require more frequent dosing or different formulations to maintain steady-state concentrations. |
| Protein Binding | High | High (~90% to albumin)[6] | Conditions affecting albumin levels (e.g., disease state) will impact free drug concentration in both species. |
Section 5: Biomarkers and Mechanistic Pathways
Incorporating biomarkers can provide mechanistic insights and bridge the gap to clinical studies.
FAQs
Q1: What biomarkers can I use to monitor this compound's effect beyond seizure counts?
A1: Several types of biomarkers can be valuable:
-
Pharmacodynamic Biomarkers:
-
EEG: Changes in electroencephalogram (EEG) frequency bands can be correlated with this compound plasma concentrations and serve as a direct measure of its effect on brain activity.[11]
-
Neuroimaging: Techniques like PET and MRI can be used to non-invasively monitor structural and functional brain changes associated with epilepsy and treatment response.[2][9]
-
-
Pharmacokinetic Biomarkers:
-
This compound Metabolic Ratio (PMR): The ratio of the main metabolite (p-HPPH) in urine to the parent drug in plasma can serve as an in vivo marker of CYP2C9 activity.[23]
-
-
Exploratory Biomarkers:
-
Molecular Markers: In humans, this compound has been shown to increase serum levels of bone formation markers like osteocalcin and procollagen peptide.[24] Investigating similar markers in animal models could provide insights into off-target effects.
-
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[25] It stabilizes the inactive state of the channel, which reduces the ability of neurons to fire at high frequencies, thus preventing seizure spread. The alpha subunit of the sodium channel is the main target.[20] Genetic variations in the genes encoding these subunits, such as SCN1A, can influence dosage requirements in humans.[20]
This compound's Core Mechanism of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding a better drug for epilepsy: preclinical screening strategies and experimental trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 6. This compound – Pharmacokinetics [sepia2.unil.ch]
- 7. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.bmj.com [blogs.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. BIOMARKERS FOR EPILEPTOGENESIS AND ITS TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic modeling of the anticonvulsant and electroencephalogram effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Anticonvulsant efficacy and adverse effects of this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound's effect on the spread of seizure activity in the amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Biomarkers for antiepileptic drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound pharmacokinetics following oral administration of this compound suspension and fosthis compound solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Excretion of this compound into semen of rabbits and man. Comparison with plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound metabolic ratio: a putative marker of CYP2C9 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound increases markers of osteogenesis for the human species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Phenytoin and Carbamazepine in the Management of Epilepsy: A comprehensive guide for researchers and drug development professionals.
An in-depth analysis of two cornerstone antiepileptic drugs, Phenytoin and Carbamazepine, reveals comparable efficacy in the treatment of focal and generalized tonic-clonic seizures, with nuanced differences in their adverse effect profiles. This guide synthesizes data from pivotal clinical trials to provide a comprehensive comparison for researchers and drug development professionals.
This compound and Carbamazepine have long been standard therapeutic options for epilepsy. While Carbamazepine is often favored as a first-line treatment in the United States and Europe, this compound remains a widely utilized and cost-effective alternative globally.[1] Rigorous clinical evidence, primarily from large-scale, randomized controlled trials and systematic reviews, indicates no statistically significant difference in the overall efficacy of these two drugs for controlling partial and secondarily generalized tonic-clonic seizures.[2][3]
Efficacy in Seizure Control: A Quantitative Comparison
Systematic reviews of multiple randomized controlled trials have consistently shown that this compound and Carbamazepine have similar effectiveness in terms of time to treatment failure, time to first seizure, and achieving 6- or 12-month remission.[1] The Veterans Administration (VA) Cooperative Study, a landmark double-blind trial, found that while both drugs were highly effective, Carbamazepine showed a slight advantage in the complete control of partial seizures.[2][3]
| Efficacy Outcome | This compound | Carbamazepine | Hazard Ratio (95% CI) | Interpretation | Source |
| Time to Treatment Failure (Any Reason) | - | - | 0.94 (0.70 to 1.26) | No significant difference | Cochrane Review |
| Time to Treatment Failure (Lack of Efficacy) | - | - | 0.99 (0.69 to 1.41) | No significant difference | Cochrane Review |
| Time to 12-Month Remission | - | - | 1.00 (0.79 to 1.26) | No significant difference | Cochrane Review[1] |
| Time to 6-Month Remission | - | - | 0.90 (0.73 to 1.12) | No significant difference | Cochrane Review[1] |
Adverse Effect Profile: A Key Differentiator
While efficacy is comparable, the side-effect profiles of this compound and Carbamazepine present some distinctions that can influence treatment decisions. The VA Cooperative Study noted that intolerable side effects were a primary reason for treatment failure with both drugs, though the types of adverse events differed.[2] this compound is more commonly associated with dysmorphic effects and hypersensitivity reactions.[2]
| Adverse Effect Category | This compound | Carbamazepine | Risk Ratio (95% CI) for Withdrawal due to Adverse Events | Interpretation | Source |
| Withdrawal due to Adverse Events | 4% (12/299) | 9% (26/290) | 1.42 (1.13 to 1.80) | Higher withdrawal rate with Carbamazepine | Cochrane Review[4][5] |
| Commonly Reported Side Effects | Dizziness, rash, memory loss, swelling, seizures, fever, drowsiness.[6] | Dizziness, drowsiness, tiredness, nausea, memory loss, sleepiness, headaches.[6] | - | - | Drugs.com User Reviews[6] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both this compound and Carbamazepine exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This action stabilizes the inactive state of these channels, thereby limiting the repetitive and sustained firing of action potentials that underlies seizure activity.
Experimental Protocols: A Look at Key Clinical Trials
The Veterans Administration (VA) Cooperative Study (Mattson et al., 1985)
-
Study Design: A 10-center, double-blind, randomized controlled trial.[2]
-
Participants: 622 adults with partial and/or secondarily generalized tonic-clonic seizures.[2]
-
Interventions: Patients were randomly assigned to monotherapy with Carbamazepine, Phenobarbital, this compound, or Primidone.
-
Dosage: Doses were adjusted based on clinical response and serum drug concentrations.
-
Primary Outcomes: Time to treatment failure (due to lack of seizure control or unacceptable side effects).[2]
-
Seizure Assessment: Seizure frequency and severity were recorded by patients in diaries.
-
Statistical Analysis: Life-table methods were used to analyze treatment failure rates.
Ramsay et al. (1983)
-
Study Design: A double-blind, randomized controlled trial.[3]
-
Participants: 87 patients with new-onset seizures; data from 70 patients were analyzed.[3]
-
Interventions: Patients were randomly assigned to monotherapy with either Carbamazepine or this compound.[3]
-
Dosage: Dosages were adjusted to achieve therapeutic serum levels and optimal seizure control.
-
Primary Outcomes: Seizure control and incidence of side effects.[3]
-
Seizure Assessment: Patients maintained seizure calendars.
-
Statistical Analysis: Statistical comparisons of seizure frequency and side effect incidence between the two groups.
Conclusion
References
- 1. A double-blind study comparing carbamazepine with this compound as initial seizure therapy in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Results of a nationwide Veterans Administration Cooperative Study comparing the efficacy and toxicity of carbamazepine, phenobarbital, this compound, and primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of carbamazepine, phenobarbital, this compound, and primidone in partial and secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine--a double-blind comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of carbamazepine, phenobarbital, this compound, and primidone in partial and secondarily generalized tonic-clonic seizures. | Semantic Scholar [semanticscholar.org]
Phenytoin's Neuroprotective Efficacy: A Comparative Analysis in Neurological Injury Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenytoin's neuroprotective effects against other therapeutic alternatives in various injury models, supported by experimental data. The focus is on traumatic brain injury (TBI) and spinal cord injury (SCI), with insights into its mechanistic underpinnings.
This compound, a well-established anti-seizure medication, has long been investigated for its potential neuroprotective properties. Its primary mechanism of action involves the use-dependent blockade of voltage-gated sodium channels, which are crucial in the pathophysiology of neuronal injury. By stabilizing neuronal membranes in their inactive state, this compound mitigates the excessive sodium influx that triggers a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and ultimately, neuronal death. This guide synthesizes findings from multiple preclinical and clinical studies to evaluate its effectiveness.
Comparative Efficacy of this compound
This compound has been evaluated against other neuroprotective agents, primarily in the context of preventing secondary injury and improving functional outcomes.
Traumatic Brain Injury (TBI)
In the setting of TBI, this compound is often compared to Levetiracetam for the prophylaxis of early post-traumatic seizures (PTS), a critical aspect of neuroprotection in the acute phase of injury.
| Agent | Dosage | Efficacy in Preventing Early PTS | Adverse Effects | Reference |
| This compound | Loading dose: 15-20 mg/kg IV; Maintenance: 4-8 mg/kg/day IV/oral | Equivalent to Levetiracetam in several studies. One study showed a 6.25% incidence of early PTS. | Higher incidence of adverse effects such as drug-induced fever and gastrointestinal discomfort. Requires therapeutic drug monitoring. | [1][2] |
| Levetiracetam | Loading dose: 1000 mg IV; Maintenance: 500-1000 mg twice daily IV/oral | Equivalent to this compound in preventing early PTS. One study reported a 3.12% incidence of early PTS. Associated with a higher incidence of abnormal EEG findings in one study. | Generally better tolerated with a more favorable side-effect profile. Does not require serum monitoring. | [1][3][4] |
Spinal Cord Injury (SCI)
In experimental models of SCI, this compound has been compared with the corticosteroid Methylprednisolone, a standard of care in some protocols.
| Agent | Dosage (Animal Models) | Outcome Measures | Key Findings | Reference |
| This compound | 1, 10, or 30 mg/kg intraperitoneally (rats) | Decreased lipid peroxidation (MDA levels), improved ultrastructural neural scores, enhanced functional motor recovery. | 30 mg/kg dose showed significant ultrastructural neuroprotection, comparable to Methylprednisolone. Reduced lesion volume and axonal degeneration. | [5][6] |
| Methylprednisolone | 30 mg/kg intraperitoneally (rats) | Decreased lipid peroxidation (MDA levels). | Showed neuroprotective effects by reducing lipid peroxidation. No significant difference in ultrastructural neuroprotection compared to 30 mg/kg this compound. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Traumatic Brain Injury: this compound vs. Levetiracetam for Seizure Prophylaxis
-
Study Design: A single-blinded, prospective, randomized controlled study.[2]
-
Participants: 64 patients with TBI.[2]
-
Intervention:
-
Primary Outcome: Incidence of early post-traumatic seizures within the first 7 days of injury.[2]
-
Secondary Outcome: Incidence of adverse effects.[2]
Spinal Cord Injury: this compound vs. Methylprednisolone
-
Animal Model: Male Wistar rats.[6]
-
Injury Model: 50 g-cm weight drop injury to the exposed spinal cord.[6]
-
Treatment Groups:
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily attributed to its influence on ion channel function and the subsequent downstream signaling cascades.
This compound's Neuroprotective Signaling Pathway
References
- 1. Comparison of this compound versus Levetiracetam in Early Seizure Prophylaxis after Traumatic Brain Injury, at a Tertiary Care Hospital in Karachi, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levetiracetam versus this compound for seizure prophylaxis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam versus this compound for seizure prophylaxis in severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium channel blockade with this compound protects spinal cord axons, enhances axonal conduction, and improves functional motor recovery after contusion SCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of sodium channels by this compound protects ultrastructure and attenuates lipid peroxidation in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Phenytoin and Levetiracetam
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antiepileptic drugs (AEDs), Phenytoin and Levetiracetam represent two distinct pharmacological approaches to seizure control. This compound, a long-standing cornerstone of epilepsy treatment, primarily exerts its effects through the modulation of voltage-gated sodium channels. In contrast, Levetiracetam, a newer generation AED, acts on a novel target, the synaptic vesicle protein 2A (SV2A). This guide provides a comprehensive in vitro head-to-head comparison of these two pivotal drugs, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Targets
This compound's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels.[1][2][3] By binding to the channel in its inactivated state, this compound slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1][2][3]
Levetiracetam's principal target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles and believed to play a role in synaptic vesicle trafficking and neurotransmitter release.[2][4][5] The precise downstream effects of Levetiracetam's binding to SV2A are still under investigation, but it is thought to modulate neurotransmitter release, thereby reducing neuronal hypersynchronization.[4][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the potency and effects of this compound and Levetiracetam on their primary targets and neuronal function.
| Parameter | This compound | Levetiracetam | In Vitro Model | Reference |
| Primary Target | Voltage-Gated Sodium Channels | Synaptic Vesicle Protein 2A (SV2A) | N/A | [1][4] |
| Binding Affinity (IC50/Ki) | IC50: 16.8 µM (for Na+ channel inhibition) | Ki: Not directly comparable in the same units | Cultured embryonic cortical neurons | [7] |
| Effect on Neuronal Firing | Decreases action potential firing rate and peak potential | Reduces neuronal hypersynchronization and bursting frequency | Cultured neurons, Hippocampal slices | [6][7][8] |
| Effect on Neurotransmission | This compound | Levetiracetam | In Vitro Model | Reference |
| Glutamate Release | Reduces frequency of spontaneous excitatory postsynaptic currents (EPSCs) | Reduces glutamate release, potentially via P/Q-type Ca2+ channels | Rat entorhinal cortex, Hippocampal slices | [1][9] |
| GABA Release | Increases frequency of spontaneous inhibitory postsynaptic currents (IPSCs) | Frequency-dependent reduction of inhibitory postsynaptic currents (IPSCs) | Rat entorhinal cortex, Rat brain slices | [9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Caption: Levetiracetam's interaction with the synaptic vesicle protein SV2A.
References
- 1. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology [ricerca.unich.it]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of neuronal hypersynchrony in vitro differentiates levetiracetam from classical antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam (ucb LO59) affects in vitro models of epilepsy in CA3 pyramidal neurons without altering normal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levetiracetam has an activity-dependent effect on inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Phenytoin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenytoin's performance across multiple cell lines, supported by experimental data. We delve into its primary and secondary mechanisms of action, offering a cross-validated perspective on its effects on various cellular targets.
This compound, a cornerstone in the management of epilepsy, primarily exerts its anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs). However, its pharmacological profile extends to other ion channels and neurotransmitter systems, with varying potencies across different cell types. This guide synthesizes experimental data to offer a comparative analysis of this compound's mechanism of action, providing valuable insights for future research and drug development.
Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels
This compound's principal mechanism involves the use-dependent and voltage-dependent blockade of VGSCs. It preferentially binds to the inactivated state of the channel, thereby prolonging the refractory period of neurons and limiting the sustained high-frequency firing characteristic of seizures. This selective action on rapidly firing neurons is a key feature of its therapeutic efficacy.
Comparative Efficacy Across Different Sodium Channel Subtypes and Cell Lines
The inhibitory potency of this compound varies depending on the specific VGSC subtype and the cell line being investigated. The following table summarizes key quantitative data from various studies.
| Cell Line/Neuron Type | Channel Subtype(s) | Parameter | Value | Reference |
| Rat Hippocampal CA1 Pyramidal Neurons | Transient Na+ Current (INaT) | IC50 | 72.6 ± 22.5 µM | [1] |
| Rat Neocortical Neurons | Persistent Na+ Current (INaP) | Apparent IC50 (200ms prepulse) | 28 µM | [2] |
| Rat Neocortical Neurons | Persistent Na+ Current (INaP) | Apparent IC50 (500ms prepulse) | 18 µM | [2] |
| Metastatic Breast Cancer Cells (MDA-MB-231) | Nav1.5 | Tonic Block at -80mV | Transient: 79.9 ± 2.2 %Persistent: 49.1 ± 7.4 % | [3] |
| CHO-K1 Cells | Human Nav1.5 | IC50 (chloro-substituted analogue) | 14.5 µM | [4] |
Secondary Mechanisms of Action: Beyond Sodium Channels
While the blockade of VGSCs is the most well-established mechanism, this compound also modulates other ion channels and neurotransmitter systems, which may contribute to its overall pharmacological profile and side effects.
Modulation of Potassium Channels
This compound has been shown to inhibit certain types of voltage-gated potassium channels, which could influence neuronal excitability.
| Cell Line/Neuron Type | Channel Subtype | Parameter | Value | Reference |
| Cerebellar Granule Cells | IA-type K+ Current | Kd | 73 ± 7 µM | [5] |
| Cerebellar Granule Cells | IA-type K+ Current | Kd (at -80mV holding potential) | 35 ± 10 µM | [5] |
| HEK293 Cells | hERG K+ Channel | IC50 | 240 µM | [6] |
Interaction with GABAergic and Glutamatergic Systems
This compound can also influence the balance of excitatory and inhibitory neurotransmission by modulating GABA and glutamate signaling.
| System | Effect | Parameter | Value | Reference |
| Rat Entorhinal Cortex Synapses | Glutamate Release | Reduction in spontaneous EPSC frequency | - | [7][8] |
| Rat Entorhinal Cortex Synapses | GABA Release | Increase in spontaneous IPSC frequency | - | [7][8] |
| Rat Brain Synaptosomes | Glutamate Transport | Ki | 66 ± 10 µM | [9] |
| Rat Brain Synaptosomes | GABA Transport | Ki | 185 ± 65 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess this compound's mechanism of action.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels.
Objective: To measure the effect of this compound on voltage-gated sodium or potassium currents in a specific cell type.
General Procedure:
-
Cell Preparation: Culture the desired cell line (e.g., HEK293 cells expressing a specific ion channel subtype, primary neurons) on glass coverslips.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Data Acquisition: Apply specific voltage protocols (e.g., depolarizing steps to elicit channel activation and inactivation) to record ionic currents in the absence (control) and presence of varying concentrations of this compound.
-
Data Analysis: Analyze the recorded currents to determine parameters such as IC50 values, changes in channel kinetics, and voltage-dependence of block.
Synaptosome Preparation and Neurotransmitter Transport Assay
This method is used to investigate the effects of drugs on the reuptake of neurotransmitters.
Objective: To determine the effect of this compound on the transport of glutamate and GABA into synaptosomes.
General Procedure:
-
Synaptosome Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Transport Assay: Incubate the synaptosomes in a buffer containing a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]GABA) and varying concentrations of this compound.
-
Termination of Uptake: Stop the uptake reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting to determine the rate of neurotransmitter transport.
-
Data Analysis: Analyze the data to determine the inhibitory constant (Ki) of this compound for each transporter.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of this compound's primary and secondary mechanisms of action.
Caption: Simplified workflow for whole-cell patch-clamp electrophysiology.
References
- 1. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties | PLOS One [journals.plos.org]
- 3. Therapeutic potential for this compound: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant this compound affects voltage-gated potassium currents in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Phenytoin in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Phenytoin when used in combination with other therapeutic agents. It is designed to offer an objective comparison of this compound's performance in various therapeutic contexts, supported by experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows. The focus is on providing actionable insights for researchers and clinicians in the fields of epilepsy, neuropathic pain, and oncology.
This compound in Combination Therapy for Epilepsy
This compound, a well-established anti-epileptic drug (AED), primarily functions by blocking voltage-gated sodium channels in their inactive state, which prevents high-frequency neuronal firing.[1][2] While effective as a monotherapy, its use in combination with other AEDs is common in managing refractory epilepsy. Preclinical studies utilizing isobolographic analysis have demonstrated synergistic or additive anticonvulsant effects with several other AEDs.
This compound and Valproate
The combination of this compound and Valproic Acid (VPA) has been shown to produce a synergistic pharmacodynamic interaction.[3][4] Valproate has a multi-faceted mechanism of action, including the blockade of voltage-gated sodium and calcium channels, and increasing the levels of the inhibitory neurotransmitter GABA.[5][6][7][8] This multi-target approach likely contributes to the observed synergy with this compound.
Quantitative Data Summary: this compound + Valproate
| Parameter | This compound (PHT) Alone | This compound + Valproate (VPA) | Interaction Type | Source(s) |
| EC50%TGS (µg/ml) | 13.27 ± 3.55 | 4.32 ± 0.52 | Synergistic | [3][9] |
EC50%TGS: Concentration that causes a 50% increase in the baseline threshold for generalized seizure activity.
This compound and Phenobarbital
Isobolographic analysis in animal models has revealed a synergistic interaction between this compound and Phenobarbital in protecting against maximal electroshock-induced seizures.[10] Phenobarbital enhances the action of GABA at the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuronal membrane.[11][12][13][14][15]
Quantitative Data Summary: this compound + Phenobarbital
| Species | Minimal Effective Plasma Concentration (PHT Alone) | Minimal Effective Plasma Concentration (Phenobarbital Alone) | Interaction Type | Source(s) |
| Mice | 5.9 ± 0.2 µg/ml | 18.1 ± 0.4 µg/ml | Synergistic | [10] |
| Rabbits | 14.7 ± 0.5 µg/ml | 17.5 ± 0.6 µg/ml | Synergistic | [10] |
This compound and Pregabalin
Studies have investigated the combination of this compound with Pregabalin, a newer AED that binds to the α2-δ subunit of voltage-gated calcium channels. Isobolographic analysis in a mouse maximal electroshock seizure model indicated an additive interaction.[16] A three-drug combination of this compound, Phenobarbital, and Pregabalin has been shown to exert a synergistic interaction in a mouse model of tonic-clonic seizures.[17]
Quantitative Data Summary: this compound + Pregabalin (1:1 ratio)
| Parameter | Value | Interaction Type | Source(s) |
| ED50 this compound (alone) | 9.87 ± 0.86 mg/kg | - | [16] |
| ED50 Pregabalin (alone) | 142.14 ± 32.54 mg/kg | - | [16] |
| ED50 mix (experimental) | 53.34 ± 5.81 mg/kg | Additive | [16][18] |
| ED50 add (theoretical) | 48.10 ± 23.52 mg/kg (lower) 103.92 ± 14.91 mg/kg (upper) | Additive | [16] |
ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for evaluating anticonvulsant activity, particularly for generalized tonic-clonic seizures.[5]
Methodology:
-
Animal Preparation: Male albino mice (20-25g) or Wistar rats (100-150g) are acclimatized to laboratory conditions for at least one week.
-
Drug Administration: The test compound, vehicle, or positive control is administered via the desired route (e.g., intraperitoneally or orally).
-
Pre-treatment Time: The test is conducted at the time of the compound's peak effect, determined through preliminary studies.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal, often after application of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to improve conductivity.[6][12]
-
Stimulation: An electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[6][16]
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.[6]
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 (the dose protecting 50% of animals) is often determined using probit analysis.[6]
Experimental workflow of the Maximal Electroshock (MES) test.
Signaling Pathways in Epilepsy Combination Therapy
The synergistic effects of this compound with other AEDs can be attributed to their complementary mechanisms of action on neuronal excitability.
Mechanisms of action for this compound and synergistic AEDs.
This compound in Neuropathic Pain
Despite its mechanism of action on neuronal hyperexcitability, high-quality clinical evidence supporting the efficacy of this compound for neuropathic pain is lacking.[19][20][21] A Cochrane review found no studies of sufficient quality to recommend its use for this indication.[14][22] While some older, smaller studies suggested a modest analgesic effect, these are not considered robust by modern standards.[14] Therefore, at present, this compound cannot be recommended for the treatment of neuropathic pain, and there is no evidence to support its use in synergistic combinations for this condition.[14]
This compound in Combination Cancer Therapy
The role of this compound in combination with chemotherapy is primarily characterized by pharmacokinetic interactions rather than synergistic anticancer effects. As a potent inducer of cytochrome P450 enzymes (including CYP3A4, CYP2C9, and CYP2C19), this compound can accelerate the metabolism of many chemotherapeutic agents, potentially reducing their efficacy.[11][23]
Key Interactions:
-
Reduced Efficacy of Chemotherapy: this compound can decrease the plasma concentrations of drugs like etoposide, taxanes, and irinotecan, which may compromise treatment outcomes.[4][18][24]
-
Increased Toxicity of this compound: Some chemotherapeutic agents, such as 5-fluorouracil, can inhibit this compound's metabolism, leading to elevated this compound levels and an increased risk of toxicity.[4][25][26]
There is currently a lack of preclinical or clinical evidence to suggest that this compound has a synergistic or additive effect in killing cancer cells when combined with chemotherapy. In the context of brain tumors like glioblastoma, other AEDs such as Valproic Acid and Levetiracetam are being investigated for potential dual antiepileptic and antitumor properties, but similar evidence for this compound is not available.[23] Due to the significant risk of clinically relevant drug-drug interactions that can reduce the effectiveness of anticancer drugs, the use of enzyme-inducing AEDs like this compound in cancer patients undergoing chemotherapy should be approached with caution.[4]
Pharmacokinetic interaction of this compound with chemotherapy.
References
- 1. This compound: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Modelling of the pharmacodynamic interaction between this compound and sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic interaction between this compound and sodium valproate changes seizure thresholds and pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions (2023) | A. N. Tursunov | 1 Citations [scispace.com]
- 6. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling of the pharmacodynamic interaction between this compound and sodium valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a synergistic interaction between this compound and phenobarbital in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phenobarbital - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 15. brainkart.com [brainkart.com]
- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 17. Combination of phenobarbital with this compound and pregabalin produces synergy in the mouse tonic-clonic seizure model: An isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. View of Additive interaction of pregabalin with phenytoinin the mouse maximal electroshock-induced seizure model: an isobolographic analysis [czasopisma.umlub.pl]
- 19. Anticonvulsants (antineuropathics) for neuropathic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound for neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound for neuropathic pain and fibromyalgia in adults | Cochrane [cochrane.org]
- 22. researchgate.net [researchgate.net]
- 23. Antitumor Potential of Antiepileptic Drugs in Human Glioblastoma: Pharmacological Targets and Clinical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Spotlight: Combination Therapy Shows Promise for Overcoming Treatment Resistance in Glioblastoma | Mass General Brigham [massgeneralbrigham.org]
- 25. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Analysis of Side-Effect Profiles of Phenytoin and Newer Antiepileptic Drugs
For Immediate Release
[City, State] – In the ever-evolving field of epilepsy treatment, the selection of an appropriate antiepileptic drug (AED) necessitates a careful balance between efficacy and tolerability. While the first-generation AED Phenytoin has been a cornerstone of therapy for decades, the advent of newer agents has introduced a broader spectrum of options with potentially more favorable side-effect profiles. This comprehensive guide offers a detailed comparison of the adverse effects associated with this compound versus a selection of newer AEDs, providing researchers, scientists, and drug development professionals with critical data to inform their work.
Quantitative Comparison of Adverse Drug Reactions
The following table summarizes the incidence of common and serious adverse effects associated with this compound and selected newer AEDs, based on data from clinical trials and meta-analyses. It is important to note that incidence rates can vary depending on the study population, dosage, and whether the drug is used as monotherapy or adjunctive therapy.
| Adverse Effect Category | Adverse Effect | This compound | Levetiracetam | Lamotrigine | Valproate | Carbamazepine |
| Neurological (Common) | Dizziness/Somnolence | Dose-dependent | 11.3% (led to discontinuation in 9.4%)[1] | 4.8% (PSEs)[2] | Common | 31.3% (Dizziness), 26.6% (Drowsiness)[3] |
| Ataxia | Dose-dependent | - | - | Common | - | |
| Headache | Common | 24.4%[4] | 24.4%[4] | 5.7%[5] | - | |
| Neurological (Serious) | Stevens-Johnson Syndrome (SJS)/Toxic Epidermal Necrolysis (TEN) | Rare | Extremely Rare | 0.3% (adults, adjunctive)[4][6] | Rare | Higher risk in certain populations |
| Psychiatric | Behavioral changes/Aggression | Rare | 2.7% (led to withdrawal)[1] | - | - | - |
| Dermatological | Rash | Common | 1 patient in a study of 513[1] | 8.2% (any rash)[4] | 0.5%[5] | 6.3%[3] |
| Gastrointestinal | Nausea/Vomiting | Common | - | 12.8% (Nausea)[4] | 16.3% (Abdominal pain), 2.4% (Nausea/Vomiting)[5] | 26.6% (Nausea)[3] |
| Oral Health | Gingival Hyperplasia | ~50% with long-term use[7] | - | - | - | - |
| Hematological | Aplastic Anemia/Agranulocytosis | Rare | Rare | - | Rare | Rare but serious |
| Hepatic | Hepatotoxicity | Rare | - | Rare | Black box warning | Rare but serious |
| Metabolic/Endocrine | Weight Gain | - | - | - | 53.1%[5] | 17.2%[3] |
| Other | Discontinuation due to Adverse Events | - | 9.4%[1] | 13% (monotherapy)[4] | - | - |
Experimental Protocols
The assessment of adverse drug reactions (ADRs) in clinical trials for antiepileptic drugs follows a structured and rigorous methodology to ensure patient safety and the collection of accurate data. The protocols are designed in accordance with international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the E2A guideline on Clinical Safety Data Management.[5][8][9][10]
1. Study Design and Population:
-
Phase I-IV Clinical Trials: ADRs are monitored throughout all phases of clinical development.
-
Patient Population: Trials enroll a well-defined population of patients with epilepsy, with specific inclusion and exclusion criteria.
-
Randomization and Blinding: In many trials, patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Double-blinding is often employed, where neither the patient nor the investigator knows which treatment is being administered, to minimize bias in reporting adverse events.
2. Data Collection and Reporting:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators actively query patients about the occurrence of specific potential side effects using standardized questionnaires and checklists. A common tool used is the Adverse Event Profile (AEP).
-
Adverse Event (AE) Documentation: All reported AEs are meticulously documented in the patient's case report form (CRF). This includes a description of the event, its onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.
-
Severity Grading: The severity of AEs is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), which ranks events from mild (Grade 1) to life-threatening or disabling (Grade 4) and death (Grade 5).[11]
-
Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug. This assessment is often categorized as unrelated, unlikely, possible, probable, or definitely related.
3. Safety Monitoring and Reporting to Regulatory Authorities:
-
Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE.
-
Expedited Reporting: SAEs that are unexpected and considered possibly related to the investigational drug must be reported to regulatory authorities (e.g., the FDA in the United States) in an expedited manner, typically within 7 to 15 calendar days.
-
Data Safety Monitoring Board (DSMB): An independent DSMB may be established for large or long-term trials to periodically review the safety data and make recommendations regarding the continuation, modification, or termination of the study.
4. Post-Marketing Surveillance (Phase IV):
-
Following drug approval, safety monitoring continues through post-marketing surveillance systems, which collect and analyze reports of ADRs from healthcare professionals and patients in the real-world setting.
Visualizing the Mechanisms and Processes
To further elucidate the complex biological and logistical aspects of AED side effects, the following diagrams have been generated using Graphviz.
Caption: Signaling cascade in this compound-induced gingival overgrowth.
Caption: Workflow for assessing adverse events in AED clinical trials.
Caption: Comparative overview of key side-effect characteristics.
Discussion and Conclusion
The landscape of antiepileptic drug therapy has been significantly shaped by the introduction of newer agents that often present a different and, in many cases, more tolerable side-effect profile compared to older drugs like this compound. While this compound remains an effective AED, its use is associated with well-documented adverse effects such as gingival hyperplasia, dose-related neurotoxicity, and a higher potential for drug-drug interactions due to enzyme induction.
Newer AEDs, such as Levetiracetam and Lamotrigine, generally lack these specific side effects but are associated with their own unique set of potential adverse events. For instance, Levetiracetam is more commonly associated with behavioral and psychiatric side effects, while Lamotrigine carries a notable risk of rash, including the rare but serious Stevens-Johnson syndrome. Valproate is linked with a higher incidence of weight gain and carries a black box warning for hepatotoxicity. Carbamazepine, another older AED but often compared with newer agents, also has a significant risk of serious dermatological reactions, particularly in individuals with specific genetic predispositions.[12][13][14][15]
The choice of an AED is a complex decision that must be individualized for each patient, taking into account their seizure type, comorbidities, concomitant medications, and lifestyle. The data and visualizations presented in this guide are intended to provide a foundational understanding of the comparative side-effect profiles of this compound and newer AEDs, thereby aiding researchers and clinicians in their ongoing efforts to optimize epilepsy treatment and improve patient outcomes. Further head-to-head comparative studies with long-term follow-up are crucial to continue refining our understanding of the relative safety and tolerability of these important medications.
References
- 1. genesight.com [genesight.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. This compound-Induced Gingival Overgrowth: A Review of the Molecular, Immune, and Inflammatory Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced gingival enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 11. dipg.org [dipg.org]
- 12. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 13. Lamotrigine and Stevens-Johnson Syndrome Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Brief: Genetic Test for Carbamazepine-Induced Stevens-Johnson Syndrome | The Medical Letter Inc. [secure.medicalletter.org]
- 15. Carbamazepine Therapy and HLA Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Novel Biomarkers for Enhanced Phenytoin Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel genetic biomarkers for predicting therapeutic response and adverse reactions to the anti-epileptic drug, Phenytoin. The validation of these biomarkers, primarily focusing on variants in the CYP2C9 and HLA-B genes, represents a significant advancement in personalized medicine, moving beyond traditional therapeutic drug monitoring to a more precise, genotype-guided dosing strategy. This document summarizes the key experimental data, details the methodologies for biomarker validation, and visualizes the critical pathways and workflows involved.
Comparative Performance of Genetic Biomarkers for this compound Treatment Response
The validation of pharmacogenetic biomarkers for this compound has predominantly centered on two key genes: CYP2C9, which is integral to this compound metabolism, and HLA-B a key mediator of immune response, specifically the HLA-B*15:02 allele, which is strongly associated with an increased risk of severe cutaneous adverse reactions (SCARs)[1][2][3].
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the predictive value of these biomarkers for different this compound treatment outcomes.
Table 1: Association of CYP2C9 Genotypes with this compound-Induced Adverse Reactions
| Biomarker | Phenotype | Adverse Reaction | Population | Odds Ratio (95% CI) | Reference |
| CYP2C93 | Poor Metabolizer | Severe Cutaneous Adverse Reactions (SCARs) | East Asian | 11 (6.2 - 18) | [4] |
| CYP2C91/3 or CYP2C92/*2 | Intermediate/Poor Metabolizer | Cutaneous Adverse Events | Multi-ethnic | 4.47 (1.64 - 11.69) | [5] |
| CYP2C9 Low-intermediate/Poor Metabolizer | Increased Dose-Adjusted Blood Concentration | Neurologic Side Effects | Multi-ethnic | 2.40 (1.24 - 4.64) (Hazard Ratio) | [6][7] |
Table 2: Association of HLA-B*15:02 with this compound-Induced Severe Cutaneous Adverse Reactions (SCARs)
| Biomarker | Adverse Reaction | Population | Odds Ratio (95% CI) | Sensitivity | Specificity | Reference |
| HLA-B15:02 | Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Thai | 4.12 (1.77 - 9.59) | - | - | [8] |
| HLA-B15:02 | SJS/TEN | Han Chinese, Southeast Asian | High | 66.7% - 100% | High | [8] |
| HLA-B*15:02 | SJS/TEN | Caucasian | - | 0% | - | [8] |
Table 3: Combined Biomarker Testing for Predicting this compound-Induced SCARs in Asian Populations
| Biomarker Combination | Population | Sensitivity | Specificity | Reference |
| CYP2C93 + HLA-B13:01 + HLA-B15:02 + HLA-B51:01 | Taiwanese | 71.9% | 77.7% | [9] |
| CYP2C93 + HLA-B13:01 + HLA-B15:02 + HLA-B51:01 | Three Asian Populations (Combined) | 64.7% | 71.9% | [9] |
Experimental Protocols for Biomarker Validation
The validation of these pharmacogenetic biomarkers involves a multi-step process, from patient cohort selection to genotyping and statistical analysis.
Patient Cohort Selection and Phenotyping
-
Case-Control Study Design: The majority of validation studies employ a case-control design[4].
-
Cases: Patients who have experienced a well-defined this compound-induced adverse reaction (e.g., SJS/TEN, DRESS, or other cutaneous reactions), confirmed by clinical diagnosis.
-
Controls: this compound-tolerant individuals who have been on the drug for a specified period (e.g., at least 3 months) without any signs of the adverse reaction being studied[2].
-
-
Inclusion/Exclusion Criteria: Strict criteria are applied to ensure the homogeneity of the study groups and the accuracy of the phenotype. This includes confirmation of this compound as the causative agent and exclusion of patients with other potential causes for the observed reaction.
Genotyping Methodologies
Genomic DNA is typically extracted from peripheral blood samples. Several methods are employed for genotyping CYP2C9 and HLA-B alleles.
-
Polymerase Chain Reaction (PCR) Based Methods:
-
Allele-Specific PCR (AS-PCR) / Sequence-Specific Primer PCR (PCR-SSP): This method uses primers designed to specifically amplify a particular allele. The presence or absence of a PCR product indicates the presence or absence of the target allele[10][11][12].
-
Real-Time PCR with TaqMan Assays: This is a high-throughput method that uses fluorescently labeled probes to detect specific alleles during the PCR process[13].
-
-
DNA Sequencing:
-
Sanger Sequencing: This is considered the gold standard for genotyping and is often used to confirm the results of other methods[14].
-
Next-Generation Sequencing (NGS): While less common for routine clinical testing, NGS can be used in research settings to identify novel variants associated with drug response[15].
-
Example PCR Protocol for CYP2C9*3 Genotyping:
-
DNA Extraction: Isolate genomic DNA from whole blood using a commercial DNA extraction kit.
-
Primer Design: Design two pairs of primers. One pair (F1/R1) amplifies a larger fragment (e.g., 263 bp) present in the wild-type allele. The second pair (F2/R2) is specific for the CYP2C9*3 variant and amplifies a smaller fragment (e.g., 114 bp)[10].
-
PCR Amplification: Perform PCR in a thermal cycler with appropriate annealing temperatures and cycle numbers.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of the 263 bp band only indicates a non-carrier, the presence of both bands indicates a heterozygous carrier, and the presence of only the 114 bp band indicates a homozygous carrier[10].
Visualizing Biomarker Validation and Clinical Implementation
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the validation and clinical application of these novel biomarkers.
References
- 1. This compound Therapy and HLA-B*15:02 and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sonicgenetics.com.au [sonicgenetics.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Genetic variants associated with this compound-related severe cutaneous adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HLA-B*15:02 Genotyping, Carbamazepine Hypersensitivity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. Assessing the clinical impact of CYP2C9 pharmacogenetic variation on this compound prescribing practice and patient response in an integrated health system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Genotyping for HLA risk alleles versus patch tests to diagnose anti-seizure medication induced cutaneous adverse drug reactions [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A simple PCR-SSP method for detection of HLA-B*15:02, *15:13, and *15:21: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. neurology-asia.org [neurology-asia.org]
- 15. Using genome-wide association studies to identify genes important in serious adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Replicating Key Phenytoin Studies for Ensuring Reproducibility
Phenytoin, an anticonvulsant medication discovered in 1938, has been a cornerstone in the management of epilepsy for decades.[1][2][3] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[1][2][4] Given its long history and widespread use, the reproducibility of the foundational studies that established its efficacy and mechanism of action is of paramount importance for ongoing research and drug development.
This guide provides a comparative overview of key experimental models used to characterize this compound: the Maximal Electroshock (MES) seizure model for in vivo efficacy and in vitro electrophysiological assays to determine its effects on voltage-gated sodium channels. Detailed protocols and comparative data are presented to aid researchers in the replication of these seminal studies.
Preclinical Efficacy: The Maximal Electroshock (MES) Model
The MES test is a well-established animal model used for the initial screening of anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[5][6][7] The model involves inducing a maximal seizure via electrical stimulation, with the primary endpoint being the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant protection.[6]
Comparative Efficacy Data of this compound in the MES Test
The following table summarizes the effective dose of this compound in providing protection against MES-induced seizures in mice from various studies.
| Study/Source | Animal Model | Administration Route | Key Parameter | Result |
| Melior Discovery[5] | ICR-CD-1 Mice | Intraperitoneal (i.p.) | Protection | 100% protection at 30 mg/kg |
| Singh et al.[8] | Albino Mice | Oral | ED50 | 0.8 to 1.1 mg/100 gm body weight (8-11 mg/kg) |
| Löscher et al. (as cited in European Review for Medical and Pharmacological Sciences)[9] | Mice | Oral | ED50 | ~9.5 mg/kg |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Detailed Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is synthesized from methodologies described in multiple preclinical studies.[5][6][8][10]
A. Materials and Equipment
-
Animals: Male ICR-CD-1 or Swiss Albino mice (20-25g).[5] Acclimatize animals for at least one week before the experiment with free access to food and water.[6]
-
This compound: To be dissolved or suspended in a suitable vehicle (e.g., 0.5% gum acacia or 0.9% NaCl solution).[8][9]
-
Vehicle Control: The solvent used for this compound.
-
Electroconvulsometer: Capable of delivering a constant current (e.g., 50 mA for mice, 50-60 Hz) for a fixed duration (e.g., 0.2-0.4 seconds).[5][7][9]
-
Corneal or Ear-Clip Electrodes: To deliver the electrical stimulus.[7][9][10] Saline solution should be applied to the electrodes to ensure good electrical contact.
B. Procedure
-
Animal Grouping: Divide animals into at least four groups (n=8-12 per group): one vehicle control group and a minimum of three this compound dose groups (e.g., 3, 10, 30 mg/kg).[5][6]
-
Drug Administration: Administer the vehicle or this compound via the desired route (e.g., intraperitoneal injection or oral gavage).[6][10]
-
Pre-treatment Time: Conduct the MES test at the time of peak drug effect. This is typically 30-60 minutes after intraperitoneal injection or 2-3 hours after oral administration.[5][8][10]
-
Induction of Seizure:
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase with flexion and extension of the hindlimbs, followed by a clonic phase. The abolition of the tonic hindlimb extension is the primary endpoint and indicates protection.[6]
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 using an appropriate statistical method (e.g., probit analysis).
Visualization of the MES Experimental Workflow
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
This compound exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels (NaV).[1][4] It shows a higher affinity for the inactivated state of the channel, which is a use-dependent property that allows it to selectively suppress the high-frequency neuronal firing characteristic of seizures.[11][12][13]
Comparative Data from In Vitro Electrophysiology
The following table summarizes key findings on this compound's interaction with voltage-gated sodium channels from whole-cell patch-clamp studies.
| Study/Source | Channel/Cell Type | Key Parameter | Result |
| Ragsdale et al. (1996)[14] | Rat NaV1.2 in Oocytes | IC50 (Inactivated State) | ~19 µM |
| Lucas et al. (2005)[11] | Human NaV1.3 in CHO cells | EC50 (Tonic Block) | 11 µM (wild type) vs 26 µM (C121Wβ1 mutant) |
| French et al. (2016)[15] | Rat Hippocampal CA1 Neurons | Effect on Activation | No significant effect on half-activation potential (V0.5) with 50 µM this compound. |
| French et al. (2016)[15] | Rat Hippocampal CA1 Neurons | Effect on Inactivation | Enhances slow inactivation; no observed effect on fast inactivation.[15] |
| Chen et al. (2010)[12] | Human NaV1.2 in HEK293 cells | Inactivation Binding | 50 µM this compound significantly enhances binding to the inactivated state. |
IC50/EC50 (Half maximal inhibitory/effective concentration) is the concentration of a drug that gives half of the maximal response.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized methodology for studying the effects of this compound on voltage-gated sodium currents.[12][15][16]
A. Materials and Equipment
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the desired sodium channel subtype (e.g., human NaV1.2).[12][16]
-
Recording Chamber and Perfusion System: To allow for rapid application and washout of this compound.[12][16]
-
Patch-Clamp Amplifier, Digitizer, and Software: For data acquisition and analysis.
-
Micromanipulator and Microscope.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 2-3 MΩ.[12]
-
Solutions:
-
This compound Stock Solution: Dissolved in an appropriate solvent and diluted to the final concentration in the external solution.
B. Procedure
-
Cell Culture: Plate cells expressing the sodium channel of interest onto glass coverslips 24-48 hours before recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a negative potential (e.g., -120 mV) to ensure channels are in the resting state.[12]
-
To measure tonic block: Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents before and after applying this compound.
-
To measure use-dependent block: Apply a train of short depolarizing pulses (e.g., 20 Hz) to mimic high-frequency firing, both in the absence and presence of this compound.[11]
-
To assess effects on inactivation: Use a two-pulse protocol. A long conditioning pre-pulse to various potentials is followed by a test pulse to measure the fraction of available channels.[12][16]
-
-
Drug Application: Perfuse the cell with the this compound-containing external solution and repeat the voltage protocols.
-
Data Analysis: Measure the peak sodium current amplitude under each condition. Calculate the percentage of block and construct dose-response curves to determine IC50 values. Analyze changes in the voltage-dependence of activation and inactivation by fitting data to a Boltzmann function.[15]
Visualization of this compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence | MDPI [mdpi.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. europeanreview.org [europeanreview.org]
- 10. youtube.com [youtube.com]
- 11. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, this compound and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro electrophysiological study on the effects of this compound, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
A Critical Appraisal of Clinical Trial Data for Phenytoin
Phenytoin, a first-generation anticonvulsant, has been a cornerstone in the management of epilepsy for decades.[1][2] Its primary indications include the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[2] Despite its long-standing use, the clinical utility of this compound is nuanced by its narrow therapeutic index, complex pharmacokinetics, and a significant adverse effect profile, necessitating a careful evaluation of its clinical trial data. This guide provides a critical appraisal of this compound, comparing its performance with other antiepileptic drugs (AEDs) and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anticonvulsant effect primarily by modulating voltage-gated sodium channels in neurons.[1][3] It selectively binds to these channels in their inactive state, a process which stabilizes the neuronal membrane and prolongs the refractory period.[3] This action prevents the high-frequency repetitive firing of neurons that is characteristic of a seizure, thereby dampening the abnormal electrical activity without significantly impairing normal neurological function.[3][4][5] While its primary target is the sodium channel, secondary effects on calcium channels and neurotransmitter activity have also been noted, though these are less understood.[3]
Caption: this compound stabilizes inactive Na+ channels, inhibiting seizure propagation.
Pharmacokinetics and Metabolism
This compound's clinical application is complicated by its metabolism, which primarily occurs in the liver via the cytochrome P450 enzyme system, specifically CYP2C9 and CYP2C19.[1][4] It is metabolized to an inactive metabolite, p-HPPH.[4][6] This process is saturable, leading to non-linear, zero-order elimination kinetics at therapeutic doses.[7][8] This means that small increases in dosage can lead to disproportionately large increases in plasma concentration, heightening the risk of toxicity.[8] Genetic polymorphisms in CYP2C9 and CYP2C19 can significantly reduce drug metabolism, increasing the risk of adverse drug reactions (ADRs).[9][10]
Caption: Hepatic metabolism of this compound via CYP450 enzymes.
Clinical Efficacy
This compound has demonstrated efficacy in various seizure types, but its performance relative to newer AEDs is a critical point of consideration.
Status Epilepticus (SE): For the treatment of benzodiazepine-refractory convulsive SE, this compound has historically been a first-choice second-line agent.[11][12] However, meta-analyses and randomized controlled trials (RCTs) have shown that it may be inferior to other medications in achieving seizure cessation.[11][13] One meta-analysis of 10 RCTs found that the ratio of successful clinical seizure cessation was significantly lower for patients treated with intravenous this compound compared to other AEDs (Risk Ratio [RR] 0.89).[11][13][14] Despite this, no significant differences were observed in mortality or neurological outcomes at discharge.[11][13][14]
Table 1: Comparison of this compound Efficacy vs. Other Antiepileptic Drugs in Status Epilepticus
| Comparison | Primary Outcome | Result | Citation(s) |
|---|---|---|---|
| This compound vs. Other AEDs (VPA, LEV, PB) | Seizure Cessation | This compound was significantly inferior (RR 0.89, 95% CI, 0.82–0.97). | [11][13][14] |
| This compound vs. Other AEDs (VPA, LEV, PB) | Mortality | No significant difference (RR 1.07, 95% CI, 0.55–2.08). | [11][13][14] |
| This compound vs. Other AEDs (VPA, LEV, PB) | Good Neurological Outcome | No significant difference (RR 0.91, 95% CI, 0.72–1.15). | [11][13][14] |
| This compound vs. Valproic Acid | Seizure Cessation | In one study, valproic acid was effective in 66% of patients vs. 42% for this compound. | [15] |
| This compound vs. Levetiracetam (Children) | Seizure Cessation | Levetiracetam was effective in 77.6% of cases vs. 57.7% for this compound in convulsive SE. | [16] |
| this compound vs. Levetiracetam | Seizure Cessation | Levetiracetam might be more effective (RR 1.08, 95% CI = 1.02-1.14). |[12] |
VPA: Valproate, LEV: Levetiracetam, PB: Phenobarbital, RR: Risk Ratio, CI: Confidence Interval.
Post-Traumatic Seizures (PTS): Prophylactic use of this compound has been shown to be effective in preventing early PTS (within the first 7 days of injury) but not late PTS.[17] A landmark double-blind RCT demonstrated that early seizures occurred in 3.6% of patients treated with this compound compared to 14.2% in the placebo group.[18] However, there was no significant difference in seizure rates after day 7 through two years of follow-up.[18]
Table 2: Efficacy of this compound in Prophylaxis of Post-Traumatic Seizures
| Study Phase | This compound Group Seizure Rate | Placebo Group Seizure Rate | Finding | Citation(s) |
|---|---|---|---|---|
| Early (Loading to Day 7) | 3.6% | 14.2% | This compound is effective in preventing early seizures (p < 0.001). | [18][19] |
| Late (Day 8 to Year 2) | 27.5% | 21.1% | No statistically significant difference in preventing late seizures. |[18] |
Safety and Adverse Effects
The use of this compound is limited by a wide range of adverse effects, which can be dose-dependent or idiosyncratic.[10] Neurotoxic effects are common and correlate with plasma concentrations.[2]
Table 3: this compound Adverse Effects and Concentration-Dependent Toxicity
| Plasma Concentration (mg/L) | Associated Adverse Effects | Citation(s) |
|---|---|---|
| < 10 | Rare side effects | [2] |
| 10 - 20 (Therapeutic Range) | Occasional mild horizontal nystagmus | [2] |
| 20 - 30 | Nystagmus | [2] |
| 30 - 40 | Ataxia, slurred speech, tremors, nausea, vomiting | [2] |
| 40 - 50 | Lethargy, confusion, hyperactivity | [2] |
| > 50 | Coma and seizures |[2] |
Common Chronic Effects: Gingival hyperplasia, hirsutism, and decreased bone mineral content.[1][2][3] Serious Idiosyncratic Reactions: Severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) are rare but life-threatening.[6][10] There is a strong association between the HLA-B*15:02 allele and this compound-induced SJS/TEN, particularly in Asian populations.[6] Other serious reactions include DRESS syndrome and megaloblastic anemia.[2][7]
Therapeutic Drug Monitoring (TDM)
Given its narrow therapeutic range and high inter-individual variability in clearance, Therapeutic Drug Monitoring (TDM) is often necessary to optimize this compound dosing.[6][10] TDM helps maintain plasma concentrations within the therapeutic window (typically 10-20 mg/L), minimizing toxicity while ensuring efficacy.[8] Studies have shown that a structured TDM program can significantly reduce the number of incorrectly drawn or inappropriately used assays and decrease patient readmissions.[20]
Table 4: Impact of Therapeutic Drug Monitoring (TDM) on this compound Therapy
| Parameter | Without TDM Program | With TDM Program | Finding | Citation(s) |
|---|---|---|---|---|
| Average Assays per Patient | 2.14 | 0.61 | TDM significantly decreased the number of assays performed. | [20] |
| Average Incorrect Assays | 1.89 | 0.39 | TDM significantly decreased incorrectly drawn assays. | [20] |
| Average Readmissions (3 months) | 0.19 | 0.03 | TDM significantly decreased patient readmissions. |[20] |
Experimental Protocols
Representative Protocol: Randomized Controlled Trial of Levetiracetam vs. Fosthis compound for Status Epilepticus
This section details a typical methodology for a clinical trial comparing two AEDs for SE, based on a registered trial protocol.[21]
-
Study Design: A prospective, randomized, open-label, comparative clinical trial.
-
Participants: Adult patients presenting with convulsive status epilepticus (SE), defined as continuous seizure activity for at least 5 minutes or two or more seizures without full recovery of consciousness in between.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age ≥ 18 years, clinical diagnosis of convulsive SE.
-
Exclusion: Known hypersensitivity to study drugs, pregnancy, non-convulsive SE, psychogenic non-epileptic seizures.
-
-
Intervention:
-
Initial Treatment: All patients receive intravenous benzodiazepine (e.g., Diazepam 10 mg) as first-line therapy.
-
Randomization: If SE is not controlled within 20 minutes, patients are randomized to one of two treatment arms.
-
Group A (Levetiracetam): Receive intravenous levetiracetam.
-
Group B (Fosthis compound): Receive intravenous fosthis compound at a dose equivalent to 15 mg/kg of this compound, administered at a rate not exceeding 150 mg/min.[21]
-
-
Primary Outcome: Cessation of all clinical seizure activity within 30-60 minutes after the start of the study drug infusion.[12][21]
-
Secondary Outcomes:
-
Data Collection & Analysis:
-
Continuous EEG monitoring where feasible.
-
Vital signs and adverse events are recorded at regular intervals.
-
Statistical analysis is performed to compare the efficacy and safety between the two groups using appropriate statistical tests (e.g., Chi-squared test for proportions, t-test for continuous variables).
-
Caption: Workflow for a randomized trial in status epilepticus.
Critical Appraisal and Conclusion
Clinical trial data confirms that this compound is an effective anticonvulsant, particularly for preventing early post-traumatic seizures.[18] However, its standing as a primary second-line agent in status epilepticus is being challenged by newer AEDs like levetiracetam and valproate, which may offer superior or equivalent efficacy with a more favorable safety profile.[11][12][15][16]
The primary drawbacks of this compound therapy are its narrow therapeutic window, non-linear pharmacokinetics, and a substantial burden of adverse effects, ranging from concentration-dependent neurotoxicity to severe idiosyncratic reactions.[2][6][10] The necessity of therapeutic drug monitoring adds a layer of complexity and cost to its use, though it is crucial for safe and effective treatment.[20]
For drug development professionals, the story of this compound underscores the need for AEDs with wider therapeutic indices, simpler pharmacokinetic profiles, and fewer drug-drug interactions. For researchers and clinicians, the existing data highlights the importance of individualized therapy, potentially guided by pharmacogenetics (e.g., HLA-B*15:02 screening), and the careful consideration of alternative agents that may provide a better balance of efficacy and safety for many patients. While this compound remains a relevant medication, its role in the therapeutic landscape is increasingly defined by a careful risk-benefit analysis against a growing number of alternatives.
References
- 1. youtube.com [youtube.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Clinical decision support of therapeutic drug monitoring of this compound: measured versus adjusted this compound plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomised controlled trial to evaluate the use of genotyping and therapeutic drug monitoring versus only therapeutic drug monitoring as a strategy for risk minimisation in patients of epilepsy on this compound therapy - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 10. scispace.com [scispace.com]
- 11. This compound versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of levetiracetam and this compound in the treatment of established status epilepticus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of this compound Monotherapy in Adults With Nonrefractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparison of Seizure Prophylaxis: this compound Versus Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vumc.org [vumc.org]
- 18. A randomized, double-blind study of this compound for the prevention of post-traumatic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of this compound for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The impact of a therapeutic drug monitoring program for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking New Anticonvulsant Compounds Against Phenytoin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticonvulsant drug discovery is continually evolving, with the goal of developing novel compounds that offer improved efficacy and a more favorable safety profile compared to established therapies like Phenytoin. This guide provides an objective comparison of new anticonvulsant compounds against the benchmark, this compound, supported by experimental data from preclinical screening models.
Comparative Efficacy and Neurotoxicity
The following tables summarize the median effective dose (ED50) in key seizure models and the median toxic dose (TD50) from neurotoxicity assays, providing a quantitative comparison of this compound and newer anticonvulsant agents. The Protective Index (PI), calculated as TD50/ED50, offers a measure of the therapeutic window of each compound; a higher PI is indicative of a more favorable safety margin.
Table 1: Anticonvulsant Activity and Neurotoxicity in the Maximal Electroshock (MES) Seizure Test (Mice, i.p. administration)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound | 9.5 | 68.5 | 7.2 |
| Lacosamide | 4.5 | >300 | >66.7 |
| Compound 5 | 48.0 | >300 | >6.25[1] |
| Compound 6 | 68.30 | >300 | >4.39[2] |
| Compound 14 | 49.6 | >300 | >6.05 |
| Ameltolide | 1.4 (oral) | Not specified | Not specified[3] |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice, i.p. administration)
| Compound | ED50 (mg/kg) |
| This compound | Inactive |
| Ethosuximide (Reference) | 130 |
| Compound 14 | 67.4 |
| Compound 5c | 42.30[4] |
| Compound 7 | 22.0[4] |
Experimental Protocols
Detailed methodologies for the key preclinical screening assays are provided below to ensure reproducibility and aid in the interpretation of the presented data.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]
-
Apparatus : An electroconvulsive shock apparatus with corneal electrodes.
-
Animals : Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats.[5]
-
Procedure :
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[5]
-
Place the corneal electrodes on the eyes and deliver an alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[5]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint : The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[5]
-
Data Analysis : The ED50, the dose that protects 50% of the animals, is calculated from the dose-response data.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This chemoconvulsant model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[6]
-
Apparatus : Isolation cages for observation.
-
Animals : Male Swiss albino mice.[6]
-
Procedure :
-
Administer the test compound or vehicle to the animals.
-
At the time of peak effect of the test compound, inject a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[7]
-
Place the animals in isolation cages and observe for a period of 30 minutes.[7]
-
-
Endpoint : Protection is defined as the absence of a clonic seizure, which is characterized by rhythmic muscle contractions for a period of 3-5 seconds.[7]
-
Data Analysis : The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[8]
-
Apparatus : A rotating rod apparatus with adjustable speed.[8]
-
Animals : Mice or rats are trained to walk on the rotating rod.[8]
-
Procedure :
-
Endpoint : The inability of the animal to remain on the rod for a predetermined amount of time.
-
Data Analysis : The TD50, the dose that causes 50% of the animals to fail the test, is calculated as a measure of neurotoxicity.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of anticonvulsant compounds is crucial for rational drug design and development.
This compound Signaling Pathway
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels.[9] It selectively binds to the inactive state of the channel, prolonging the refractory period and thereby reducing the high-frequency firing of neurons that is characteristic of seizures.[3]
Caption: this compound stabilizes the inactive state of voltage-gated sodium channels.
Lacosamide Signaling Pathway
Lacosamide also targets voltage-gated sodium channels but through a distinct mechanism. It selectively enhances the slow inactivation of these channels, which is a more prolonged form of channel non-conductivity compared to the fast inactivation targeted by this compound.[10] This leads to a reduction in the availability of sodium channels for depolarization and dampens neuronal hyperexcitability.[10]
Caption: Lacosamide enhances the slow inactivation of voltage-gated sodium channels.
Perampanel Signaling Pathway
Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11] By blocking the action of the excitatory neurotransmitter glutamate at AMPA receptors, Perampanel reduces postsynaptic neuronal depolarization and suppresses seizure activity.[12]
Caption: Perampanel is a non-competitive antagonist of the AMPA receptor.
Ganaxolone Signaling Pathway
Ganaxolone is a neuroactive steroid that acts as a positive allosteric modulator of the GABA-A receptor.[13] It is thought to modulate both synaptic and extrasynaptic GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[14] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[14]
Caption: Ganaxolone positively modulates the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. fycompa.com [fycompa.com]
- 13. Ganaxolone | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ganaxolone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Phenytoin: A Guide for Laboratory Professionals
The safe and compliant disposal of phenytoin is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as hazardous waste and a suspected carcinogen, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste in accordance with federal and local regulations.
Core Safety and Regulatory Mandates
Proper handling and disposal of this compound are governed by regulations from the Environmental Protection Agency (EPA) and, by extension, best practices outlined by the Drug Enforcement Administration (DEA) for rendering substances non-retrievable. The EPA, under the Resource Conservation and Recovery Act (RCRA), strictly prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[3][4][5] All this compound waste must be treated as a hazardous waste and disposed of through a licensed hazardous waste contractor.[1][2]
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][2] |
| Sewering/Drain Disposal | Strictly Prohibited | [3][5] |
| Spill Cleanup | Moisten material, use HEPA-filter vacuum, and place in sealed containers for disposal. | [1] |
| Decontamination | Wash area with 60-70% Ethanol, followed by soap and water. | [1] |
| Final Disposal Method | Licensed pharmaceutical waste contractor. | [2] |
| Destruction Standard | Rendered "non-retrievable" (a DEA standard for controlled substances that serves as a best-practice benchmark). | [6][7] |
Protocol for Deactivation and Disposal of this compound Waste in a Laboratory Setting
This protocol outlines a chemical degradation method intended to render small quantities of this compound non-retrievable before collection by a certified hazardous waste disposal service. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To chemically alter this compound to facilitate safe and compliant disposal.
Materials:
-
This compound waste (pure substance, contaminated labware, etc.)
-
Sodium hydroxide (NaOH), 10 N
-
Potassium permanganate (KMnO₄)
-
Stir plate and stir bar
-
Glass beaker (appropriately sized for the waste volume)
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation and PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Perform all steps within a certified chemical fume hood.
-
Alkaline Hydrolysis:
-
Place the this compound waste into a glass beaker. If dealing with contaminated solids (e.g., weighing paper, gloves), they can be added directly to the beaker.
-
Slowly add a sufficient volume of 10 N Sodium Hydroxide (NaOH) to the beaker to fully immerse the waste material.
-
Place the beaker on a stir plate and add a stir bar. Stir the mixture for a minimum of 12 hours to facilitate hydrolysis.
-
-
Oxidation:
-
After the hydrolysis period, slowly add solid Potassium Permanganate (KMnO₄) to the solution in small increments. The solution will turn a deep purple.
-
Continue adding KMnO₄ until the purple color persists for at least 4 hours, indicating that the oxidation reaction is complete. This step further degrades the this compound molecule.
-
-
Neutralization:
-
Carefully neutralize the resulting solution by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to monitor the pH.
-
-
Collection and Labeling:
-
Transfer the final neutralized mixture to a designated hazardous waste container.
-
The container must be sealed and clearly labeled as "Hazardous Waste: this compound, Deactivated" and include the chemical constituents (sodium hydroxide, potassium permanganate, and their reaction byproducts).
-
-
Final Disposal:
-
Store the sealed container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[2]
-
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenytoin
Essential safety protocols and logistical plans for the secure handling and disposal of Phenytoin in a laboratory setting.
This compound, a widely used anticonvulsant, is also a substance that requires careful handling in research environments due to its potential health risks. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure safety and compliance when working with this compound. Adherence to these guidelines is critical to mitigate risks of exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The required equipment varies based on the nature of the work being conducted, particularly whether it involves solid material or solutions.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile and Neoprene are recommended materials for handling this compound.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or splash goggles should be worn at all times to protect against dust particles and splashes.[1]
-
Lab Coat: A fully buttoned lab coat serves as a primary barrier to protect skin and personal clothing from contamination.
-
Respiratory Protection: When handling solid this compound or any procedure that may generate dust, a dust respirator is essential.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.
For Large Spills or High-Risk Procedures:
In the event of a large spill or when conducting procedures with a high risk of aerosolization, the following additional PPE is required:
-
Full Suit: Impervious protective clothing, such as Tyvek®, is recommended for extensive handling or cleanup operations.[1][2]
-
Boots: Chemical-resistant boots to prevent skin contact with spilled material.
-
Self-Contained Breathing Apparatus (SCBA): For major spills, an SCBA is necessary to prevent inhalation of high concentrations of this compound dust.[1]
The following diagram illustrates the logical selection of PPE based on the form of this compound being handled.
Quantitative Safety Data
| Parameter | Value | Source |
| Pfizer OEL TWA-8 Hr | 0.4 mg/m³ | Pfizer MSDS[3] |
| Sweden OEL - TWA | 5 mg/m³ | IN.gov SDS[4] |
| Therapeutic Serum Levels | 10-20 mcg/mL | UChicago Medicine[5] |
| Toxic Serum Levels | >20 mcg/mL | UChicago Medicine[5] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder in a laboratory setting.
1. Preparation:
- Ensure a designated area for handling this compound is clean and uncluttered.
- Verify that a chemical fume hood or a Class I, Type B biological safety hood is operational.[1]
- Assemble all necessary materials: this compound powder, appropriate solvent, weighing paper/boat, spatula, calibrated balance, and final container.
- Don all required PPE: lab coat, safety goggles, nitrile or neoprene gloves, and a dust respirator.
2. Weighing:
- Perform all weighing operations within the fume hood to contain any dust.
- Use a disposable weighing boat or paper to avoid contamination of the balance.
- Carefully transfer the desired amount of this compound powder using a clean spatula.
- Minimize the creation of dust by handling the powder gently.
- Once weighing is complete, securely close the primary container of this compound powder.
3. Solubilization:
- Transfer the weighed this compound powder to the final container within the fume hood.
- Slowly add the desired solvent to the container.
- Gently swirl or stir the mixture to dissolve the powder. Avoid vigorous shaking that could create aerosols.
4. Cleanup:
- Wipe down the balance, spatula, and any surfaces within the fume hood that may have come into contact with this compound using a damp cloth or paper towel with 60-70% ethanol, followed by soap and water.[1]
- Dispose of all contaminated disposable materials (weighing boat, gloves, paper towels) in a designated hazardous waste container.
5. Post-Handling:
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
The following diagram illustrates the workflow for the safe handling of this compound powder.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound waste may be classified as hazardous waste and must be managed accordingly.
Operational Disposal Plan:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2] The container should be appropriate for the type of waste (e.g., a sharps container for needles, a robust container for solid waste).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents, including "this compound".
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic, pending pickup by a certified hazardous waste disposal company.
Regulatory Compliance:
-
EPA Regulations: The U.S. Environmental Protection Agency (EPA) has specific management standards for hazardous waste pharmaceuticals under 40 CFR Part 266, Subpart P.[6] These regulations prohibit the disposal of hazardous waste pharmaceuticals down the drain.[7][8]
-
Institutional Policies: Researchers must also adhere to their institution's specific policies and procedures for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance and to schedule a waste pickup.
-
Record Keeping: Maintain accurate records of the generation and disposal of all this compound waste, as required by your institution and regulatory agencies.
By implementing these safety and logistical measures, research facilities can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel and protecting the environment.
References
- 1. nj.gov [nj.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. in.gov [in.gov]
- 5. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 8. bdlaw.com [bdlaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
